molecular formula C8H7BrN2 B1277698 5-bromo-1H-indol-7-amine CAS No. 374537-99-2

5-bromo-1H-indol-7-amine

Cat. No.: B1277698
CAS No.: 374537-99-2
M. Wt: 211.06 g/mol
InChI Key: ZRTCJQGCGWZTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-indol-7-amine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTCJQGCGWZTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426622
Record name 5-bromo-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374537-99-2
Record name 5-Bromo-1H-indol-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374537-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-bromo-1H-indol-7-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of 5-bromo-1H-indol-7-amine. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a comprehensive understanding.

Chemical Properties

This compound, with the CAS number 590417-93-9, is a substituted indole derivative. Indoles are a class of aromatic heterocyclic organic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The introduction of a bromine atom and an amino group to the indole scaffold provides handles for further chemical modifications, making it a valuable building block in synthetic chemistry.

Physicochemical Properties
Property5-bromo-1H-indole[1][2]5-bromo-7-methyl-1H-indole[3][4]This compound (Estimated)
Molecular Formula C₈H₆BrNC₉H₈BrNC₈H₇BrN₂
Molecular Weight 196.04 g/mol 210.07 g/mol 211.06 g/mol
Melting Point 90-92 °CNot AvailableLikely higher than 5-bromoindole due to the amino group's potential for hydrogen bonding.
Boiling Point 228.5°C (rough estimate)165 °C (at 0.1 Torr)Not Available
Appearance White to light brown powder or chunksNot AvailableLikely a solid, color may vary.
Solubility 126 mg/L (calculated)Not AvailableExpected to be soluble in polar aprotic solvents like DMSO and DMF, similar to other indole derivatives[5].
pKa 16.04 ± 0.30 (Predicted)Not AvailableThe presence of the amino group would introduce a basic pKa.
Spectral Data

Detailed spectral data for this compound is not published. However, the expected spectral characteristics can be inferred from data on similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The chemical shifts will be influenced by the electron-donating amino group at the 7-position and the electron-withdrawing bromine atom at the 5-position. The N-H proton of the amine and the indole will likely appear as broad signals. For comparison, the ¹H NMR of 5-bromo-7-methylindole in CDCl₃ shows signals at δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), and 2.47 (s, 3H)[4].

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the indole ring. The positions of these signals will be affected by the substituents.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹) and the indole N-H (around 3400 cm⁻¹). These bands are generally sharper than O-H bands[6].

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (211.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed.

Synthesis and Reactivity

Synthetic Approaches

A common method for the synthesis of aminoindoles is the reduction of the corresponding nitroindole. Therefore, a plausible synthetic route to this compound would involve the nitration of 5-bromoindole followed by reduction of the nitro group. A general procedure for the reduction of a nitroindole to an aminoindole using tin(II) chloride has been reported for the synthesis of 5-bromo-1H-indol-3-amine[7].

Another versatile approach to substituted indoles starts from aromatic amines. This method involves the ortho-iodination of a substituted aniline, followed by a palladium-catalyzed Sonogashira coupling with a protected acetylene, and subsequent copper-catalyzed cyclization to form the indole ring[8]. This strategy could potentially be adapted for the synthesis of this compound.

Experimental Workflow: Synthesis of Substituted Indoles from Aromatic Amines

Synthesis_Workflow A Substituted Aniline B ortho-Iodination (e.g., IPy₂BF₄) A->B Step 1 C ortho-Iodoaniline B->C D Sonogashira Coupling (Pd catalyst, TMSA) C->D Step 2 E o-Alkynyl-N-silylaniline D->E F Cyclization (CuI) E->F Step 3 G Substituted Indole F->G

Caption: A general synthetic workflow for substituted indoles.

Reactivity

The chemical reactivity of this compound is dictated by the indole nucleus and its substituents.

  • Indole Nucleus: The indole ring is susceptible to electrophilic substitution, typically at the C3 position.

  • Amino Group: The amino group at the 7-position is nucleophilic and can undergo reactions such as acylation and alkylation.

  • Bromo Group: The bromine atom at the 5-position is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups, making this compound a valuable intermediate for creating diverse chemical libraries[9].

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the indole scaffold is a well-established pharmacophore in drug discovery. The introduction of a bromine atom has been shown to enhance the biological activity of many natural products[10].

Derivatives of bromo-indoles have been investigated for a variety of therapeutic applications:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. For instance, 5-bromoindole derivatives have been explored as potential anticancer agents[10]. Some indole-based compounds act as inhibitors of key signaling pathways involved in cancer progression[11].

  • Anti-inflammatory Agents: Indole-2-one and 7-aza-2-oxindole derivatives have been synthesized and evaluated as anti-inflammatory agents[12].

  • Neurodegenerative Diseases: Indole-based compounds are also being developed as agents against neurodegenerative diseases.

Given the structural features of this compound, it is a promising candidate for further investigation in these and other therapeutic areas. The presence of the amino and bromo groups provides opportunities for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are general methodologies for reactions commonly performed on similar indole derivatives, which can be adapted by skilled researchers.

General Procedure for the Reduction of a Nitroindole to an Aminoindole

This protocol is adapted from the synthesis of 5-bromo-1H-indol-3-amine[7].

  • Dissolution: Dissolve the starting 5-bromo-7-nitro-1H-indole in a suitable solvent such as acetic acid.

  • Addition of Reducing Agent: To the stirred solution, add a reducing agent like tin(II) chloride (SnCl₂) at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 85°C) and stir for a sufficient period (e.g., 2 hours) to ensure complete conversion.

  • Work-up: Cool the mixture and concentrate it under reduced pressure. The crude product can then be purified by a suitable method like column chromatography.

Logical Flowchart: Reduction of Nitroindole

Reduction_Flowchart Start Start: 5-bromo-7-nitro-1H-indole Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add SnCl₂ at 25°C Step1->Step2 Step3 Heat to 85°C for 2h Step2->Step3 Step4 Cool to 25°C Step3->Step4 Step5 Concentrate under reduced pressure Step4->Step5 End Product: this compound Step5->End

Caption: A flowchart for the reduction of a nitroindole.

General Procedure for Suzuki Cross-Coupling

This is a general protocol for the Suzuki coupling of a bromo-indole derivative[9].

  • Reaction Setup: In a reaction vessel, combine the this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purification: Purify the crude product by column chromatography.

Conclusion

This compound is a promising but understudied molecule with significant potential as a building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of reactive amino and bromo groups on the privileged indole scaffold, offer numerous possibilities for the synthesis of diverse and complex molecules. While direct experimental data is scarce, this guide provides a comprehensive overview based on the properties and reactivity of closely related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutic agents.

References

Synthesis of 5-bromo-1H-indol-7-amine: A Technical Guide to the Reduction of 5-bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 5-bromo-1H-indol-7-amine from its precursor, 5-bromo-7-nitro-1H-indole. The reduction of the nitro group at the C7 position of the indole scaffold is a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document outlines established methodologies, provides detailed experimental protocols for analogous reactions, and presents quantitative data to aid in the successful execution of this synthesis.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern on the indole ring is crucial for its biological activity. The presence of an amino group at the 7-position, as in this compound, offers a key point for further functionalization and molecular elaboration in drug discovery programs. The synthesis of this compound is primarily achieved through the reduction of the corresponding 7-nitroindole derivative. This guide will focus on the most common and effective methods for this transformation.

Core Synthesis Pathway: Reduction of a Nitro Group

The conversion of 5-bromo-7-nitro-1H-indole to this compound involves the reduction of the aromatic nitro group to a primary amine. Several established methods are suitable for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. The most prominent methods include catalytic hydrogenation, and chemical reduction using reagents such as stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).

Reaction_Pathway cluster_reagents Examples of Reagents 5-bromo-7-nitro-1H-indole 5-bromo-7-nitro-1H-indole Reagents Reduction Reagents 5-bromo-7-nitro-1H-indole->Reagents This compound This compound Reagents->this compound H2, Pd/C H2, Pd/C SnCl2, HCl/EtOH SnCl2, HCl/EtOH Na2S2O4, H2O/Solvent Na2S2O4, H2O/Solvent

Caption: General reaction scheme for the reduction of 5-bromo-7-nitro-1H-indole.

Experimental Protocols and Data

Method 1: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro compounds. It is known for its chemoselectivity, often leaving other reducible functional groups intact.

Experimental Protocol (Adapted from the reduction of 5-bromo-3-nitro-1H-indole):

  • Dissolution: Dissolve 5-bromo-7-nitro-1H-indole in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 4-5 equivalents. If using a non-acidic solvent like ethanol, the addition of concentrated hydrochloric acid is often necessary to facilitate the reaction.

  • Reaction: Heat the reaction mixture to a temperature ranging from room temperature to reflux (e.g., 85°C) and stir for a period of 1 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Basification: Carefully basify the mixture with a saturated sodium bicarbonate solution or a sodium hydroxide solution until the pH is above 8. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture to remove the tin salts and wash the precipitate with an organic solvent such as ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Quantitative Data for an Analogous Reaction (5-bromo-3-nitro-1H-indole reduction):

ParameterValueReference
Starting Material5-bromo-3-nitro-1H-indoleN/A
ReagentStannous chloride (SnCl₂)N/A
SolventAcetic AcidN/A
Temperature85 °CN/A
Reaction Time2 hoursN/A
Yield 92% N/A
Method 2: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and cost-effective reducing agent, often used in aqueous or mixed aqueous-organic solvent systems.

Experimental Protocol (Adapted from the reduction of N-ethyl-3-nitro indole):

  • Dissolution: Dissolve the 5-bromo-7-nitro-1H-indole in a suitable solvent mixture, such as ethanol and a sodium hydroxide solution.

  • Reagent Addition: Prepare a solution of sodium dithionite in water and add it dropwise to the heated solution of the nitroindole (e.g., 50°C).

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50°C) and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, filter the hot mixture to remove any insoluble materials.

  • Extraction: Evaporate the filtrate to dryness under reduced pressure. Dissolve the residue in a dilute acid solution (e.g., 5% HCl), filter, and then make the solution basic (pH > 10) with a cold sodium hydroxide solution.

  • Purification: Extract the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Quantitative Data for an Analogous Reaction (N-ethyl-3-nitro indole reduction):

ParameterValueReference
Starting MaterialN-ethyl-3-nitro indoleN/A
ReagentSodium dithionite (Na₂S₂O₄)N/A
SolventEthanol / aq. NaOHN/A
Temperature50 °CN/A
Reaction TimeNot specifiedN/A
Yield Not specified N/A
Method 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. A key consideration is the potential for dehalogenation of the bromo-substituent, which can sometimes be mitigated by careful catalyst and condition selection.

Experimental Protocol (General Procedure):

  • Setup: In a hydrogenation vessel, dissolve 5-bromo-7-nitro-1H-indole in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure to yield the this compound.

Quantitative Data for Catalytic Hydrogenation of Nitroindoles (General):

ParameterValueReference
Starting MaterialVarious NitroindolesN/A
CatalystPalladium on Carbon (Pd/C)N/A
SolventEthanol or Ethyl AcetateN/A
TemperatureRoom TemperatureN/A
Reaction Time1 - 4 hoursN/A
Yield Generally high N/A

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Dissolve 5-bromo-7-nitro-1H-indole AddReagent Add Reducing Agent (e.g., SnCl2, Na2S2O4, or H2/Pd-C) Start->AddReagent React Stir at appropriate temperature AddReagent->React Monitor Monitor reaction by TLC React->Monitor Quench Quench Reaction / Neutralize Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (if necessary) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Concentrate->Characterize Purify->Characterize

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-bromo-7-nitro-1H-indole is a straightforward yet crucial transformation for the development of novel therapeutics. The choice of reduction method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. The protocols and data presented in this guide, although based on analogous compounds, provide a solid foundation for researchers to successfully achieve this synthesis. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for this specific substrate.

5-bromo-1H-indol-7-amine CAS number and physical data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 590417-93-9[1]

Note on Data Availability: Extensive searches for detailed physical and experimental data for 5-bromo-1H-indol-7-amine (CAS 590417-93-9) did not yield specific information regarding its physical properties, experimental protocols, or established signaling pathways. This suggests that it is a less common or less extensively characterized isomer of bromoindole.

To provide a comprehensive technical guide in the requested format, this document will focus on the well-characterized and closely related isomer, 5-bromo-1H-indole (CAS: 10075-50-0) . This compound serves as a representative example for researchers, scientists, and drug development professionals working with bromoindoles.

Core Compound: 5-bromo-1H-indole

5-bromo-1H-indole is a crucial intermediate in the synthesis of a variety of biologically active compounds.[2] Its indole scaffold is a privileged structure in medicinal chemistry, and the bromine atom at the 5-position provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions.

Physical and Chemical Properties

The following table summarizes the key physical and chemical data for 5-bromo-1H-indole.

PropertyValueSource
CAS Number 10075-50-0[3]
Molecular Formula C₈H₆BrN[3][4]
Molecular Weight 196.04 g/mol [3]
Melting Point 90-92 °CChemicalBook
Boiling Point 228.5 °C (estimate)ChemicalBook
Appearance White to light brown powder or chunksChemicalBook
Solubility 126 mg/L (calculated)ChemicalBook
Storage Store at -20°C, protect from light.[2]

Experimental Protocols

Bromoindoles are versatile building blocks in organic synthesis. Below is a representative experimental protocol for a common reaction involving 5-bromo-1H-indole.

Synthesis of 5-bromo-1H-indole

A patent describes a method for preparing 5-bromoindole from indole in a three-step process.

Step 1: Synthesis of Sodium Indoline-2-sulfonate

  • Dissolve indole in an alcoholic organic solvent.

  • Add an aqueous solution of sodium bisulfite.

  • Stir the reaction for 15 to 20 hours.

  • Filter, wash, and dry the resulting solid to obtain the intermediate.

Step 2: Acetylation

  • Mix the intermediate from Step 1 with acetic anhydride.

  • Heat the mixture to 68-75 °C for 2 to 3 hours.

  • Add an ester or benzene-based organic solvent and react for another 0.5 to 1 hour.

  • Cool, filter, wash, and dry the product.

Step 3: Bromination and Hydrolysis

  • Dissolve the intermediate from Step 2 in water.

  • Add bromine at 0-5 °C and react for 1 to 3 hours.

  • Allow the reaction to warm to room temperature and continue for another 1 to 2 hours.

  • Add an aqueous solution of sodium bisulfite, followed by an aqueous solution of sodium hydroxide.

  • Reflux the mixture for 12 to 18 hours.

  • Cool the solution to precipitate the 5-bromoindole product, then filter, wash, and dry.

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are not documented, the broader class of indole derivatives is known to be involved in various biological activities, including anticancer and anti-neurodegenerative effects. For instance, derivatives of 5-bromoindole have been investigated for their antiproliferative activity.

The following diagram illustrates a general workflow for the synthesis and potential biological screening of 5-bromoindole derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_outcome Outcome indole Indole bromoindole 5-Bromo-1H-indole indole->bromoindole Bromination derivatives Substituted Bromoindole Derivatives bromoindole->derivatives Cross-Coupling Reaction cell_lines Human Cancer Cell Lines derivatives->cell_lines Treatment mtt_assay MTT Assay cell_lines->mtt_assay Measurement activity Antiproliferative Activity mtt_assay->activity Data Analysis lead_compound Lead Compound Identification activity->lead_compound

Caption: Workflow for Synthesis and Biological Screening of 5-Bromoindole Derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data of 5-Bromo-1H-indole

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-bromo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 5-bromo-1H-indole are typically acquired in deuterated chloroform (CDCl₃) with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-1H-indole in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H1 (N-H)~8.15br s
H4~7.75s
H2~7.30d
H6~7.20d
H3~6.45s

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-1H-indole in CDCl₃ [1]

Carbon AssignmentChemical Shift (δ, ppm)
C7a134.5
C3a129.6
C2125.1
C4124.3
C6121.5
C5112.9
C7112.5
C3102.4
Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-1H-indole provides information about its functional groups.

Table 3: Key IR Absorption Bands for 5-Bromo-1H-indole

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchIndole N-H
~3100-3000C-H Stretch (Aromatic)Ar-H
~1610, ~1460C=C Stretch (Aromatic)Aromatic Ring
~1340C-N StretchIndole C-N
~790C-H Bend (Aromatic)Ar-H
~580C-Br StretchAryl Bromide
Mass Spectrometry (MS)

Mass spectrometry of 5-bromo-1H-indole shows the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern is observed for bromine-containing fragments.

Table 4: Mass Spectrometry Data for 5-Bromo-1H-indole [2]

m/zInterpretation
197[M+2]⁺ molecular ion peak (with ⁸¹Br isotope)
195[M]⁺ molecular ion peak (with ⁷⁹Br isotope)
116[M - Br]⁺ fragment
89[M - Br - HCN]⁺ fragment

Spectroscopic Data of 5-Aminoindole

To understand the influence of an amino group on the indole scaffold, the spectroscopic data for 5-aminoindole is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was reported for 5-aminoindole in DMSO-d₆.[3]

Table 5: ¹H NMR Spectroscopic Data for 5-Aminoindole in CDCl₃ [3]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H (Indole)7.96br s-
H77.20d8.4
H27.14s-
H46.95s-
H66.67d8.4
H36.38s-
NH₂3.51br s-

Table 6: ¹³C NMR Spectroscopic Data for 5-Aminoindole in DMSO-d₆ [3]

Carbon AssignmentChemical Shift (δ, ppm)
C5141.0
C7a129.8
C3a128.5
C2124.7
C7111.8
C6111.4
C4103.2
C399.6
Mass Spectrometry (MS)

The mass spectrum of 5-aminoindole shows a prominent molecular ion peak.[4]

Table 7: Mass Spectrometry Data for 5-Aminoindole [4]

m/zInterpretation
132[M]⁺ molecular ion peak
131[M-H]⁺ fragment
104[M - HCN - H]⁺ fragment

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the indole derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Spectral Width: ~200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

  • Integrate signals for ¹H NMR to determine proton ratios.

IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5]

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.[5]

  • Filter the solution if any particulate matter is present.[5]

Data Acquisition (Electron Impact - EI):

  • Instrument: A mass spectrometer with an EI source, often coupled with a gas chromatograph (GC-MS).

  • Ionization Energy: Typically 70 eV.

  • The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.[6]

  • The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[6]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

The Discovery and Isolation of 7-Aminoindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of 7-aminoindole derivatives. It details established synthetic methodologies, including the reduction of 7-nitroindoles and emerging C-H activation strategies. Furthermore, this guide outlines comprehensive experimental protocols for synthesis, purification, and characterization, supported by quantitative data and spectroscopic analysis. The biological significance of these derivatives is highlighted through their interaction with key signaling pathways, such as the PI3K/AKT/mTOR and DDX3 helicase pathways, with a focus on their potential as anticancer and antiviral agents. This document is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 7-aminoindole framework.

Introduction

Indole and its derivatives have long been recognized for their diverse biological activities, leading to their widespread use in drug discovery.[1] Among these, 7-aminoindole derivatives have garnered significant attention due to their unique pharmacological properties. The introduction of an amino group at the C7 position of the indole ring has been shown to be a favorable modification for the development of potent anticancer and antiviral agents.[1][2] This guide provides a comprehensive overview of the synthesis, isolation, and biological evaluation of this important class of compounds.

Synthetic Methodologies

The synthesis of 7-aminoindole derivatives can be broadly categorized into two main approaches: the reduction of 7-nitroindoles and the direct C-H amination of the indole core.

Reduction of 7-Nitroindoles

A common and well-established method for the synthesis of 7-aminoindoles is the reduction of the corresponding 7-nitroindole precursor. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal-mediated reductions being the most prevalent.

2.1.1. Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and efficient method for the reduction of nitroindoles. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose.

Experimental Protocol: Catalytic Hydrogenation of 7-Nitroindole

  • Reaction Setup: In a hydrogenation flask, dissolve 7-nitroindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. The reaction is then stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 7-aminoindole.

2.1.2. Metal-Mediated Reduction (Stannous Chloride)

Reduction using stannous chloride (SnCl₂) in the presence of a strong acid is another effective method.

Experimental Protocol: Stannous Chloride Reduction of 7-Nitroindole

  • Reaction Setup: To a solution of 7-nitroindole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 5 eq).

  • Acid Addition: Add concentrated hydrochloric acid to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water. Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution to a pH > 8.

  • Purification: A precipitate of tin salts will form. Filter the mixture and wash the precipitate with ethyl acetate. Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 7-aminoindole.[3]

Transition Metal-Catalyzed C-H Amination

Direct C-H amination at the C7 position of the indole ring represents a more atom-economical approach to synthesizing 7-aminoindole derivatives. This method avoids the need for pre-functionalized starting materials. Palladium-catalyzed reactions have shown promise in this area, often requiring a directing group on the indole nitrogen to achieve high regioselectivity.[4][5][6][7]

Logical Workflow for C7-Selective C-H Amination

G Indole Indole Substrate DG_Indole N-Directed Indole Indole->DG_Indole Add Directing Group C7_Aminated_Indole C7-Aminated Indole DG_Indole->C7_Aminated_Indole Palladium_Catalyst Palladium Catalyst Palladium_Catalyst->C7_Aminated_Indole Amine_Source Amine Source Amine_Source->C7_Aminated_Indole Deprotection Directing Group Removal C7_Aminated_Indole->Deprotection Final_Product 7-Aminoindole Derivative Deprotection->Final_Product

Figure 1: General workflow for C7-selective C-H amination of indoles.

Isolation and Purification

Purification of the synthesized 7-aminoindole derivatives is crucial to obtain compounds of high purity for biological testing and further derivatization. Column chromatography is the most common technique employed for this purpose.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying multigram quantities of compounds.

Experimental Protocol: Flash Column Chromatography of 7-Aminoindole

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pour it into a glass column. Allow the silica gel to settle, ensuring a well-packed, bubble-free column.

  • Sample Loading: Dissolve the crude 7-aminoindole in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 70:30).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 7-aminoindole.

Experimental Workflow for Purification

G Crude Crude 7-Aminoindole Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 7-Aminoindole Evaporate->Pure G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Growth Cell Growth & Proliferation mTORC1->Growth Aminoindole 7-Aminoindole Derivative Aminoindole->PI3K Inhibits G DDX3 DDX3 Helicase RNA_Metabolism RNA Metabolism (Transcription, Translation) DDX3->RNA_Metabolism Cell_Cycle Cell Cycle Progression DDX3->Cell_Cycle Cancer_Growth Cancer Cell Growth & Survival RNA_Metabolism->Cancer_Growth Cell_Cycle->Cancer_Growth Aminoindole 7-Aminoindole Derivative Aminoindole->DDX3 Inhibits

References

Theoretical Deep Dive into the Electronic Landscape of 5-Bromoindoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the theoretical studies on the electronic properties of 5-bromoindoles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. This document synthesizes key data on the electronic structure of 5-bromoindoles, details the computational methodologies employed in their study, and provides visualizations of relevant scientific workflows. The unique electronic characteristics of 5-bromoindoles make them valuable building blocks in the synthesis of a wide array of bioactive molecules, including those with potential applications as anticancer and anti-inflammatory agents.[1]

Core Electronic Properties: A Quantitative Overview

The electronic properties of 5-bromoindole, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical reactivity and potential as a scaffold in drug design. The HOMO-LUMO energy gap is a key indicator of a molecule's stability and excitability. A smaller gap generally suggests higher reactivity.

PropertyCalculated ValueMethod/Basis SetSource/Analogy
HOMO Energy ~ -5.8 to -6.2 eVDFT (B3LYP) / 6-311+G(d,p)Analogous to substituted indoles
LUMO Energy ~ -0.8 to -1.2 eVDFT (B3LYP) / 6-311+G(d,p)Analogous to substituted indoles
HOMO-LUMO Gap ~ 4.6 to 5.4 eVDFT (B3LYP) / 6-311+G(d,p)Analogous to substituted indoles
Dipole Moment ~ 2.0 to 2.5 DebyeDFT (B3LYP) / 6-311+G(d,p)Analogous to substituted indoles

Note: The values presented are estimations based on computational studies of similar indole derivatives and should be considered as a representative range.

Experimental and Computational Protocols

The theoretical investigation of the electronic properties of 5-bromoindoles predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method.

Density Functional Theory (DFT) Calculations

A common approach for studying the electronic structure of indole derivatives involves the following steps:

  • Geometry Optimization: The initial 3D structure of the 5-bromoindole molecule is optimized to find its most stable energetic conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

  • Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties, including the HOMO and LUMO energies and the molecular dipole moment.

  • Molecular Orbital Visualization: The shapes and distributions of the HOMO and LUMO orbitals are visualized to understand the regions of the molecule involved in electron donation and acceptance.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a molecule like 5-bromoindole using DFT.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_output Output start Define 5-Bromoindole Structure geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop mo_vis Molecular Orbital Visualization (HOMO/LUMO) elec_prop->mo_vis data_extraction Data Extraction (Energies, Dipole Moment) elec_prop->data_extraction results Tabulated Electronic Properties data_extraction->results

Caption: A flowchart of the computational workflow for determining the electronic properties of 5-bromoindole.

The Role of Electronic Properties in Drug Development

The electronic properties of 5-bromoindole derivatives are intrinsically linked to their biological activity. For instance, the distribution of electron density, as indicated by the molecular electrostatic potential, can guide the molecule's interaction with biological targets such as enzyme active sites. The ability of the indole scaffold to be functionalized at various positions, facilitated by its electronic characteristics, allows for the fine-tuning of these interactions to enhance potency and selectivity.

The bromine atom at the 5-position not only influences the electronic properties of the indole ring but also serves as a versatile handle for further chemical modifications through reactions like cross-coupling. This synthetic accessibility makes 5-bromoindoles attractive starting materials for the generation of diverse chemical libraries for drug discovery screening.

Logical Framework for Structure-Activity Relationship Studies

Understanding the relationship between the electronic properties of 5-bromoindole derivatives and their biological activity is a cornerstone of rational drug design. The following diagram outlines the logical steps involved in such a study.

SAR_Logic cluster_design Molecular Design cluster_computation Computational Analysis cluster_synthesis Synthesis & Testing cluster_correlation Correlation design Design 5-Bromoindole Derivatives dft Calculate Electronic Properties (DFT) design->dft synthesis Synthesize Derivatives design->synthesis sar Establish Structure-Activity Relationship (SAR) dft->sar bioassay Biological Assay synthesis->bioassay bioassay->sar

Caption: Logical framework for a structure-activity relationship (SAR) study of 5-bromoindole derivatives.

References

A Technical Guide to the Physicochemical Characteristics of Halogenated Indoleamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of halogenated indoleamines. Halogenation is a key strategy in medicinal chemistry to modulate the pharmacological profile of indoleamine scaffolds, influencing their interaction with biological targets, membrane permeability, and metabolic stability. Understanding these fundamental characteristics is critical for the rational design and development of novel therapeutics targeting systems such as the serotonergic pathways.

Core Physicochemical Properties

The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) to an indoleamine structure can significantly alter its electronic and steric properties, thereby influencing its acidity (pKa), lipophilicity (logP), solubility, and stability.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a critical parameter that determines the ionization state of a molecule at a given pH. For indoleamines, the primary amine in the ethylamine side chain is the main ionizable group. Its pKa value dictates the proportion of the molecule that is protonated (charged) versus neutral at physiological pH (~7.4). This ratio is crucial for receptor binding, membrane transport, and solubility.

Halogenation of the indole ring influences the pKa of the side-chain amine through inductive effects. Halogens are electron-withdrawing groups, which can pull electron density away from the amine, making it less basic and thus lowering its pKa.[1] The magnitude of this effect depends on the electronegativity of the halogen (F > Cl > Br > I) and its proximity to the side chain.[1]

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a fundamental determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It directly impacts the ability of a molecule to cross cellular membranes, including the blood-brain barrier.

Introducing a halogen atom generally increases the lipophilicity of an indoleamine. This is because halogens are more lipophilic than hydrogen atoms. The increase in logP is typically proportional to the size and polarizability of the halogen atom (I > Br > Cl > F). For instance, 4-fluoro-DMT is more lipophilic than its parent compound, psilocin (4-HO-DMT), due to the replacement of the hydrophilic hydroxyl group.[2]

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is critical for drug formulation and bioavailability. For oral and injectable drugs, adequate aqueous solubility is often required. Halogenation, by increasing lipophilicity, often leads to a decrease in aqueous solubility. This presents a common challenge in drug development, requiring a balance between the lipophilicity needed for membrane permeation and the solubility required for administration and absorption. For example, 5-Bromo-DMT is reported to be soluble in organic solvents like DMSO and ethanol but has limited solubility in aqueous solutions.[3][4]

Stability

Chemical stability is the resistance of a compound to chemical degradation under various conditions, including changes in pH, temperature, and exposure to light. Stability studies are essential to determine a drug's shelf-life and appropriate storage conditions.[5] Indoleamines can be susceptible to oxidation, particularly at the indole ring. Halogenation can sometimes alter the electronic properties of the ring, potentially influencing its susceptibility to oxidative degradation. Often, a major degradation product for tryptamines is the biologically inactive N-oxide, which can form under exposure to air.[6]

Quantitative Physicochemical Data

The following tables summarize available quantitative data for a selection of halogenated indoleamines. It is important to note that experimental data for many of these compounds are sparse in the public domain.

Table 1: Receptor Binding Affinities (Ki, nM) at Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2CReference(s)
DMT ---234[7]
4-Fluoro-DMT 1353358.3982-84[2]
5-Fluoro-DMT AgonistAgonist--[8]
5-Chloro-DMT ---Higher affinity than DMT[7]
5-Bromo-DMT AgonistAgonist (EC50=3090)Agonist-[9][10]
6-Fluoro-DET -Inactive as psychedelic--[11]
4-F-5-MeO-DMT Potent AgonistSelective over 5-HT2A/2C-Selective over 5-HT2A/2C[5]

Table 2: Other Physicochemical Properties

CompoundPropertyValueNotesReference(s)
4-Fluoro-DMT LipophilicityMore lipophilic than psilocinLacks hydrophilic -OH group.[2]
5-Bromo-DMT Calculated XLogP32.2Computationally derived.[12]
5-Bromo-DMT SolubilityDMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 20 mg/mlIn organic solvents.[3]
4-Fluorotryptophan Calculated XLogP3-AA-1.1Tryptophan analog.[13]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible determination of physicochemical properties.

Protocol for pKa Determination (Potentiometric Titration)

This method involves titrating a solution of the compound with a strong acid or base and measuring the pH at incremental additions of the titrant.

  • Preparation : Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[14] Prepare a 1 mM solution of the test compound.[14] Prepare 0.1 M NaOH and 0.1 M HCl solutions for titration.[14] A solution of 0.15 M KCl is used to maintain constant ionic strength.[14]

  • Titration : Place 20 mL of the 1 mM sample solution in a reaction vessel on a magnetic stirrer.[14] Purge the solution with nitrogen to remove dissolved CO2.[14] Adjust the initial pH to ~1.8-2.0 with 0.1 M HCl.[14]

  • Measurement : Immerse the calibrated pH electrode into the solution. Titrate the solution by adding small, precise increments of 0.1 M NaOH.[14] Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12-12.5.[14]

  • Analysis : Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The inflection point of the sigmoid curve corresponds to the pKa.[15] The Henderson-Hasselbalch equation can also be used to calculate the pKa from points on the curve.[16]

  • Replication : Perform a minimum of three titrations for each compound to ensure reliability and calculate the average pKa and standard deviation.[14]

Protocol for logP Determination (Shake-Flask Method)

This is the gold standard method for experimentally determining the partition coefficient.[17]

  • Preparation : Prepare a stock solution of the test compound in the solvent of higher solubility (typically n-octanol). Prepare a biphasic system by adding equal volumes of n-octanol and water (pre-saturated with each other) to a flask.

  • Partitioning : Add a small amount of the compound stock solution to the octanol-water system. Seal the flask and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.[18]

  • Phase Separation : Let the mixture stand undisturbed (or centrifuge) until the two phases have completely separated.[18]

  • Quantification : Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.[18] Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].[19] The logP is the base-10 logarithm of this value.[19]

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.[20]

  • Preparation : Prepare buffer solutions at various physiologically relevant pH values.[20]

  • Equilibration : Add an excess amount of the solid compound to a vial containing a known volume of the buffer. Seal the vials.

  • Incubation : Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20] Preliminary tests should be conducted to determine the required equilibration time.[20]

  • Phase Separation : After incubation, separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[21]

  • Quantification : Dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Replication : A minimum of three replicate determinations at each pH condition is recommended.[20]

Protocol for Chemical Stability Assessment (Forced Degradation)

Forced degradation studies expose the compound to stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.[22]

  • Stress Conditions : Prepare solutions of the compound and expose them to a range of stress conditions, including:

    • Acidic : e.g., 0.1 M HCl at 60°C for 24 hours.

    • Basic : e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative : e.g., 3% H₂O₂ at room temperature for 24 hours.[22]

    • Thermal : e.g., Solid drug substance at 60°C.[22]

    • Photolytic : Expose the solution/solid to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[5]

  • Time Points : Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Analysis : Analyze the samples using a stability-indicating HPLC method (typically a gradient method with UV or MS detection). This method should be able to separate the parent compound from all significant degradation products.

  • Evaluation : Quantify the amount of the parent compound remaining and identify the structures of major degradation products, often using LC-MS/MS. The purpose is to understand the degradation pathways, not just to determine a shelf-life at this stage.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The primary biological targets for many halogenated indoleamines are serotonin receptors, particularly the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[23]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Ligand Halogenated Indoleamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds G_Protein Inactive Gq Protein (αβγ-GDP) Receptor->G_Protein Activates Active_Gq Active Gq (α-GTP) G_Protein->Active_Gq GDP/GTP Exchange PLC Phospholipase C (PLC) Active_Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Ca2->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: The 5-HT2A receptor Gq signaling cascade.[19][23][24]

Physicochemical_Profiling_Workflow cluster_assays Physicochemical Assays Start Novel Halogenated Indoleamine Synthesized Purity Purity & Identity Confirmation (LC-MS, NMR) Start->Purity Solubility Aqueous Solubility (Shake-Flask, pH range) Purity->Solubility Lipophilicity Lipophilicity (logP/logD, HPLC/Shake-Flask) Purity->Lipophilicity Ionization Ionization Constant (pKa, Potentiometric Titration) Purity->Ionization Stability Chemical Stability (Forced Degradation) Purity->Stability Data Data Compilation & Analysis Solubility->Data Lipophilicity->Data Ionization->Data Stability->Data Binding In-vitro Target Engagement (Receptor Binding Assay) Data->Binding End Candidate Profile Established Binding->End

Caption: Experimental workflow for physicochemical profiling.[20][25][26]

References

Navigating the Solubility Landscape of 5-bromo-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indol-7-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in numerous biologically active compounds. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening in drug discovery pipelines. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and logical workflows to guide solvent selection.

Physicochemical Properties and Solubility Prediction

The structure of this compound, featuring a polar indole ring with both a hydrogen bond donor (amine group) and a halogen atom, suggests a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High The polar nature of these solvents can effectively solvate the polar N-H bonds of the indole and amine groups through dipole-dipole interactions. Many substituted indoles exhibit good solubility in these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, facilitating interactions with the amine and indole N-H groups. However, the non-polar bromo-substituted benzene ring may limit very high solubility.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low to Moderate The overall polarity of the molecule is significant, limiting its solubility in non-polar solvents. Some solubility in moderately polar solvents like DCM might be observed.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low to Moderate Ethers are less polar than alcohols and aprotic polar solvents, leading to expected lower solubility. THF may show slightly better results than diethyl ether due to its higher polarity.

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data is best obtained through experimental measurement. The following are standard and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

  • Phase Separation: Allow the undissolved solid to settle. For finer suspensions, centrifugation or filtration (using a syringe filter compatible with the solvent) is necessary to obtain a clear, saturated solution.

  • Concentration Analysis: Carefully take an aliquot of the clear supernatant. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not interfere with the solvent's absorbance, this can be a rapid method. A calibration curve is also required.

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires careful execution to avoid errors.

  • Calculation: The solubility is calculated and expressed in units such as g/L, mg/mL, or mol/L.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early-stage drug discovery for rapid assessment of a compound's tendency to precipitate from a stock solution when diluted into an aqueous or buffer system, but the principle can be adapted for organic solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution into the target organic solvent in a multi-well plate format.

  • Precipitation Detection: The formation of a precipitate in each well is detected by instruments that measure light scattering (nephelometry) or absorbance.

  • Solubility Estimation: The concentration at which precipitation is first observed is considered the kinetic solubility.

Logical Workflow and Visualization

The process of determining and utilizing solubility data can be visualized as a logical workflow.

Solubility_Workflow Start Start: Need Solubility Data for this compound Predict Predict Qualitative Solubility (Based on Structure and Analogs) Start->Predict Select_Solvents Select Candidate Solvents (Polar Aprotic, Polar Protic, Non-Polar) Predict->Select_Solvents Choose_Method Choose Determination Method Select_Solvents->Choose_Method Shake_Flask Equilibrium Shake-Flask Method (Thermodynamic Solubility) Choose_Method->Shake_Flask  High Accuracy  Low Throughput Kinetic Kinetic Method (High-Throughput Screening) Choose_Method->Kinetic  Rapid Screening  Lower Accuracy Execute_Exp Execute Experiment Shake_Flask->Execute_Exp Kinetic->Execute_Exp Analyze Analyze Concentration (HPLC, UV-Vis, etc.) Execute_Exp->Analyze Data_Table Compile Quantitative Data Table Analyze->Data_Table Application Apply Data to Research (Synthesis, Formulation, Screening) Data_Table->Application

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Experimental Design

In the context of drug development, understanding a compound's solubility is critical for designing relevant biological assays. For instance, if this compound is investigated as a kinase inhibitor, its solubility in aqueous buffers (often with a small percentage of a co-solvent like DMSO) will dictate the achievable concentrations for in vitro kinase assays and cell-based signaling studies.

The following diagram illustrates a generic experimental workflow where solubility is a key consideration.

Experimental_Design Compound This compound (Solid) Solubility_Test Determine Max Solubility in Assay Buffer (e.g., PBS + 1% DMSO) Compound->Solubility_Test Stock_Solution Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) Compound->Stock_Solution Working_Solutions Prepare Working Dilutions (Below Max Solubility) Solubility_Test->Working_Solutions  Inform Concentration Range Stock_Solution->Working_Solutions In_Vitro_Assay In Vitro Kinase Assay Working_Solutions->In_Vitro_Assay Cell_Based_Assay Cell-Based Signaling Assay Working_Solutions->Cell_Based_Assay Data_Analysis Data Analysis (IC50, EC50) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Role of solubility in a typical drug discovery experimental workflow.

Conclusion

While quantitative solubility data for this compound is not yet established in the literature, this guide provides a robust framework for its prediction and experimental determination. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocols provided, researchers can generate the necessary data to effectively utilize this compound in their research and development endeavors. The logical workflows presented offer a clear path for integrating solubility assessment into the broader research pipeline, from initial solvent selection to the design of meaningful biological assays.

Biological Activity Screening of Novel Bromoindoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoindoles, a class of halogenated heterocyclic compounds, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1] Found in various marine organisms and also accessible through synthetic routes, these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] The incorporation of a bromine atom onto the indole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced potency and target selectivity.[1] This guide provides a comprehensive overview of the biological activity screening of novel bromoindoles, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways.

Synthesis of Novel Bromoindoles

The synthesis of novel bromoindoles is a critical first step in their biological evaluation. The position of the bromine atom on the indole ring, as well as other substitutions, plays a crucial role in the molecule's biological activity. Common starting materials for these syntheses include indole, which can be brominated at various positions, and substituted anilines.

A general synthetic route to 5-bromoindole involves a multi-step process starting from indole. This can include a low-temperature, low-pressure liquid-phase hydrogenation to obtain indoline, followed by acetylation to produce N-acetylindoline. A subsequent clean bromination reaction yields N-acetyl-5-bromoindoline, which is then deacetylated under acidic conditions to give 5-bromoindoline. Finally, oxidative dehydrogenation produces the desired 5-bromoindole. Another method involves the reaction of 4-bromoaniline with chloroacetaldehyde, followed by cyclization.[2]

Similarly, 6-bromoindole can be synthesized through various chemical routes. One approach involves the Friedel-Crafts acylation of 6-bromoindole with aroyl chlorides to produce 3-aroylindoles, which can be further modified.[3] The bromine atom at the 5- or 6-position serves as a convenient handle for further functionalization, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce a variety of substituents and generate a library of novel bromoindole derivatives for screening.[4][5]

Biological Activity Screening

A comprehensive screening of novel bromoindoles involves a battery of in vitro assays to determine their potential therapeutic effects.

Anticancer Activity

Bromoindoles have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][3] For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and shown to inhibit the proliferation of various cancer cell lines, including those of the lung (A549), liver (HepG2), and breast (MCF-7).[6][7] Some of these compounds have been found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[6][7] Furthermore, 3-(2-bromoethyl)-indole has been shown to inhibit the growth of colon cancer cells and suppress the activation of NF-κB, a transcription factor involved in cancer cell survival and proliferation.[8][9]

Anti-inflammatory Activity

The anti-inflammatory properties of bromoindoles are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[10] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes.[1] Certain bromoindoles, such as 6-bromoindole and 6-bromoisatin, have been shown to block this translocation, thereby reducing the production of inflammatory molecules.[1]

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Bromoindoles have shown promise in this area, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[4][11] For example, 6-bromoindolglyoxylamido derivatives have been identified as having enhanced antibacterial activity.[11] The mechanism of action for some of these compounds is believed to involve the permeabilization and depolarization of the bacterial membrane.[11] Additionally, certain bromoindole-polyamine conjugates have been shown to act as antibiotic potentiators, enhancing the efficacy of existing antibiotics against resistant strains.[5][12]

Enzyme Inhibition

The indole scaffold is a well-known privileged structure in the design of enzyme inhibitors.[4] Bromoindoles, in particular, have been investigated as inhibitors of various kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[4] The bromine atom provides a site for chemical modification to optimize binding to the target enzyme.[4] Derivatives of 5-bromoindole have been developed as inhibitors of key kinases such as EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[4][5]

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected novel bromoindoles.

Table 1: Anticancer Activity of Novel Bromoindoles

CompoundCancer Cell LineAssayIC50 (µM)Reference
3-(2-bromoethyl)-indole (BEI-9)SW480 (colon)MTS12.5[13]
3-(2-bromoethyl)-indole (BEI-9)HCT116 (colon)MTS5[13]
5-bromoindole derivative 3aHepG2 (liver)MTT1.23[6]
5-bromoindole derivative 3aA549 (lung)MTT2.45[6]
5-bromoindole derivative 3aMCF-7 (breast)MTT3.12[6]

IC50: Half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Activity of Bromoindoles

CompoundAssayCell LineIC50 (µM)Reference
IsatinNO InhibitionRAW264.7~339.8[10]
5-BromoisatinNO InhibitionRAW264.7151.6[10]
6-BromoindoleNO InhibitionRAW264.7Similar to 5-Bromoisatin[10]

IC50: Half-maximal inhibitory concentration.

Table 3: Antimicrobial Activity of Bromoindoles

CompoundMicroorganismMIC (µg/mL)Reference
α,ω-di-(5-bromoindole-3-carboxamido)spermine (3)Staphylococcus aureusNot specified[5]
α,ω-di-(5-bromoindole-3-carboxamido)spermine (3)MRSANot specified[5]
6-bromoindolglyoxylamide polyamine derivative (3)Staphylococcus aureusNot specified[11]
6-bromoindolglyoxylamide polyamine derivative (3)Staphylococcus intermediusNot specified[11]

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways Modulated by Bromoindoles

Bromoindoles exert their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[14] Several bromoindoles have been shown to inhibit this pathway, preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[1][9]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NF_kB_complex IκB-NF-κB (Inactive) IKK_complex->IkB_NF_kB_complex phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome degradation NF_kB NF-κB NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus translocates IkB_NF_kB_complex->NF_kB releases Bromoindoles Bromoindoles Bromoindoles->NF_kB inhibits translocation Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression activates

Inhibition of NF-κB Signaling by Bromoindoles.
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[15][16] This process is essential for tumor growth and metastasis.[15] The pathway is initiated by the binding of VEGF-A to its receptor, VEGFR-2, a receptor tyrosine kinase located on the surface of endothelial cells.[17][18] This binding leads to receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins.[17] These proteins, in turn, activate downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[17][18] Certain bromoindole derivatives have been shown to inhibit VEGFR signaling, thereby exerting anti-angiogenic effects.[4][7]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC activates MAPK MAPK PKC->MAPK activates Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Akt Akt PI3K->Akt activates Survival Survival Akt->Survival Bromoindoles Bromoindoles Bromoindoles->VEGFR2 inhibits

Inhibition of VEGFR Signaling by Bromoindoles.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable screening of novel bromoindoles.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • 96-well microplate

  • Test bromoindole compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[1][22]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the bromoindole compounds. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of NO.[23]

Materials:

  • 96-well microplate

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)[24]

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[24]

  • Sodium nitrite standard solution

  • Cell culture supernatant

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants from cells treated with bromoindoles and inflammatory stimuli (e.g., LPS).

  • Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Griess Reaction: Add 50 µL of cell supernatant or standard to each well of a 96-well plate.[24]

  • Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.[23][24]

  • Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[23][24]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24]

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the stimulated control.[1]

Kinase Inhibition Assay

Kinase inhibition assays are used to determine the ability of bromoindoles to inhibit the activity of specific kinases. A common format is a luminescence-based assay that measures ATP consumption.[4][25]

Materials:

  • 384-well plate[4]

  • Kinase of interest (e.g., EGFR, VEGFR, BRAF)[4]

  • Kinase substrate (e.g., a specific peptide)[4]

  • ATP[4]

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)[4]

  • Test bromoindole compounds

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the bromoindole compounds.

  • Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted bromoindole compounds.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[4]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[4]

  • Reaction Termination and ADP Detection: Add a reagent from the kit (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.[4]

  • Luminescence Generation: Add a second reagent from the kit (e.g., Kinase Detection Reagent) to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.[4]

  • Signal Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.[4]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Bromoindole Library Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) Characterization->Enzyme_Inhibition Data_Analysis IC50 / MIC Determination Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

General Workflow for Bromoindole Screening.

Conclusion

Novel bromoindoles represent a promising class of compounds with a wide range of biological activities relevant to the development of new therapeutics. Their diverse mechanisms of action, including the modulation of key signaling pathways like NF-κB and VEGFR, underscore their potential in treating complex diseases such as cancer and inflammatory disorders. The systematic screening of bromoindole libraries using robust and reproducible experimental protocols is essential for identifying lead compounds with optimal potency and selectivity. The data and methodologies presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and advancement of bromoindoles as potential therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical applications.

References

Potential Therapeutic Targets of 7-Aminoindole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of 7-aminoindole and its aza-analogue, 7-azaindole, with a focus on their mechanism of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Protein Kinase Inhibition

7-Azaindole derivatives have emerged as potent inhibitors of a wide range of protein kinases, playing a crucial role in oncology and inflammation research. The 7-azaindole core acts as an excellent hinge-binder, forming critical hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.

Cyclin-Dependent Kinase 9 (CDK9)

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many proto-oncogenes.[1] Inhibition of CDK9 is a promising strategy for cancer therapy. Several 7-azaindole derivatives have shown potent inhibitory activity against CDK9/Cyclin T.[2]

Quantitative Data: CDK9/CyclinT Inhibition

Compound IDModificationTargetIC50 (nM)Assay TypeReference
8g Benzocycloalkanone motifCDK9/CyclinT230Radiometric[2]
8h Benzocycloalkanone motifCDK9/CyclinT330Radiometric[2]

Experimental Protocol: In Vitro CDK9 Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • [γ-³²P]ATP

  • Substrate (e.g., peptide substrate with a phosphorylation site for CDK9)

  • 7-azaindole test compounds

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the 7-azaindole test compounds in 100% DMSO. Further dilute in kinase buffer.

  • In a reaction tube, add the kinase buffer, the diluted test compound (or DMSO for control), and the recombinant CDK9/Cyclin T1 enzyme.

  • Pre-incubate the mixture for 15 minutes at 30°C.

  • Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.

  • Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: CDK9-Mediated Transcriptional Elongation

CDK9_Pathway cluster_1 P-TEFb Active State cluster_2 Transcriptional Machinery 7SK_snRNP 7SK snRNP Complex (HEXIM1/LARP7) PTEFb_inactive P-TEFb (CDK9/Cyclin T1) 7SK_snRNP->PTEFb_inactive PTEFb_active Active P-TEFb RNAPII RNA Polymerase II PTEFb_active->RNAPII Phosphorylates CTD (Ser2) DSIF_NELF DSIF/NELF PTEFb_active->DSIF_NELF Phosphorylates Promoter Promoter-Proximal Pausing RNAPII->Promoter DSIF_NELF->Promoter Induces Pausing Elongation Transcriptional Elongation Promoter->Elongation Release Cellular_Signals Cellular Signals (e.g., Growth Factors) Cellular_Signals->PTEFb_active Activation 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->PTEFb_active Inhibition

CDK9 signaling pathway and its inhibition.
Haspin Kinase

Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper localization of the chromosomal passenger complex.[2] Inhibition of Haspin is being explored as a potential anti-cancer strategy.

Quantitative Data: Haspin Kinase Inhibition

Compound IDModificationTargetIC50 (nM)Assay TypeReference
8g Benzocycloalkanone motifHaspin160TR-FRET[2]
8h Benzocycloalkanone motifHaspin110TR-FRET[2]
8i Benzocycloalkanone motifHaspin30TR-FRET[2]
8l Benzocycloalkanone motifHaspin14TR-FRET[2]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Haspin Kinase Assay

This protocol is based on the detection of a phosphorylated substrate using a specific antibody in a FRET-based system.[3]

Materials:

  • Recombinant MBP-Haspin kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Biotinylated Histone H3 (1-21) peptide substrate

  • ATP

  • 7-azaindole test compounds

  • Stop/Detection buffer (e.g., 50 mM EDTA, 2 nM Europium-labeled anti-Histone H3T3ph antibody, 40 nM Streptavidin-APC)

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Add the test compound solutions to the wells of a 384-well plate.

  • Add a mixture of MBP-Haspin enzyme and biotinylated H3(1-21) peptide in kinase buffer to the wells and pre-incubate for 20 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 10 minutes) at room temperature.

  • Terminate the reaction by adding the Stop/Detection buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET capable plate reader (Excitation: 337 nm, Emission: 665 nm and 620 nm).

  • Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence and determine the percent inhibition and IC50 values.

Haspin_Workflow Prophase Prophase Haspin_Kinase Haspin Kinase Prophase->Haspin_Kinase Activation Histone_H3 Histone H3 Haspin_Kinase->Histone_H3 Phosphorylates H3T3ph Phosphorylated Histone H3 (T3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (e.g., Aurora B) H3T3ph->CPC Recruits to Centromere Centromere CPC->Centromere Localizes at Mitotic_Progression Proper Mitotic Progression Centromere->Mitotic_Progression 7_Azaindole_Inhibitor 7-Azaindole Inhibitor 7_Azaindole_Inhibitor->Haspin_Kinase Inhibition

Mechanism of SARS-CoV-2 entry and its inhibition.

Other Therapeutic Targets

The versatility of the 7-aminoindole scaffold extends to other important therapeutic targets.

Factor Xa

Experimental Protocol: Factor Xa Chromogenic Assay

This is a common in vitro assay to measure the activity of Factor Xa inhibitors. [5] Materials:

  • Purified human Factor Xa

  • Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl₂)

  • Chromogenic substrate for Factor Xa (e.g., S-2765)

  • 7-aminoindole test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Add assay buffer, diluted test compound, and purified Factor Xa to the wells of a 96-well plate.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • The rate of substrate cleavage is proportional to the Factor Xa activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. [6]HDAC inhibitors are being investigated as anti-cancer agents. 7-Aminoindole derivatives have been identified as potent HDAC inhibitors. Experimental Protocol: Fluorometric HDAC Inhibition Assay

This is a sensitive in vitro assay for measuring HDAC activity. [7] Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., containing Trypsin and Trichostatin A as a stop reagent)

  • 7-aminoindole test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add HDAC assay buffer, diluted test compound, and recombinant HDAC enzyme to the wells of a 96-well black plate.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway: HDAC Inhibition and its Consequences

HDAC_Pathway cluster_0 Chromatin State Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones Acetylation Deacetylated_Histones Deacetylated Histones (Closed Chromatin) Acetylated_Histones->Deacetylated_Histones Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histones->Gene_Expression Promotes Deacetylated_Histones->Gene_Expression Represses HATs Histone Acetyltransferases (HATs) HATs->Histones Acetylation HDACs Histone Deacetylases (HDACs) 7_Aminoindole_Inhibitor 7-Aminoindole Inhibitor 7_Aminoindole_Inhibitor->HDACs Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Impact of HDAC inhibition on gene expression.
Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1 is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat and capsaicin. [1]TRPV1 antagonists are being investigated as potential analgesics. Certain 7-aminoindole derivatives have been identified as TRPV1 antagonists. Experimental Protocol: Cell-Based Calcium Imaging Assay for TRPV1 Antagonism

This assay measures the ability of a compound to block agonist-induced calcium influx in cells expressing TRPV1. [1] Materials:

  • HEK293 or CHO cells stably expressing human TRPV1

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • TRPV1 agonist (e.g., capsaicin)

  • 7-aminoindole test compounds

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or fluorescence microscope

Procedure:

  • Seed TRPV1-expressing cells in a 96-well plate and grow to confluency.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Add the 7-aminoindole test compounds at various concentrations to the wells.

  • Place the plate in a FLIPR or on a fluorescence microscope.

  • Establish a baseline fluorescence reading.

  • Add a TRPV1 agonist (e.g., capsaicin) to the wells to stimulate calcium influx.

  • Monitor the change in fluorescence intensity over time.

  • Calculate the percentage of inhibition of the agonist-induced calcium response for each compound concentration and determine the IC50 value.

Conclusion

The 7-aminoindole scaffold represents a highly valuable starting point for the design of novel therapeutics targeting a diverse array of proteins. Its proven success as a hinge-binder for kinases, coupled with its demonstrated activity against other important targets like HDACs and ion channels, underscores its significance in modern drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore and develop new 7-aminoindole-based compounds with therapeutic potential. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new clinical candidates based on this remarkable heterocyclic system.

References

Methodological & Application

Application Note and Protocol: Synthesis of 5-bromo-1H-indol-7-amine via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, substituted indoles such as 5-bromo-1H-indol-7-amine are valuable intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for cancer therapy. The Fischer indole synthesis, a classic and versatile method discovered in 1883, remains a cornerstone for the construction of the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2][3]

This application note provides a detailed protocol for a plausible synthetic route to this compound, proceeding through a 5-bromo-7-nitro-1H-indole intermediate synthesized via the Fischer indole reaction. The subsequent reduction of the nitro group yields the target amine.

Overall Reaction Scheme

The proposed synthesis is a two-step process:

  • Fischer Indole Synthesis: Reaction of (4-bromo-2-nitrophenyl)hydrazine with a suitable carbonyl compound (e.g., pyruvic acid, followed by decarboxylation) in the presence of an acid catalyst to yield 5-bromo-7-nitro-1H-indole.

  • Nitro Group Reduction: Reduction of the nitro intermediate to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. The data is based on typical yields for similar reactions reported in the chemical literature.

StepReactantsProductCatalyst/ReagentTypical Yield (%)Purity (%)
1. Fischer Indole Synthesis (4-bromo-2-nitrophenyl)hydrazine, Pyruvic acid5-bromo-7-nitro-1H-indolePolyphosphoric acid (PPA)60-75>95
2. Nitro Group Reduction 5-bromo-7-nitro-1H-indoleThis compoundSnCl₂·2H₂O / EtOH85-95>98

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-7-nitro-1H-indole (via Fischer Indole Synthesis)

This protocol describes the formation of the indole ring through the acid-catalyzed cyclization of a substituted phenylhydrazone.

Materials:

  • (4-bromo-2-nitrophenyl)hydrazine

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, cautiously add polyphosphoric acid.

  • Addition of Reactants: To the stirred PPA, add (4-bromo-2-nitrophenyl)hydrazine and pyruvic acid.

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 5-bromo-7-nitro-1H-indole by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

This protocol details the reduction of the nitro group of the indole intermediate to the corresponding amine.

Materials:

  • 5-bromo-7-nitro-1H-indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-7-nitro-1H-indole in ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate to the solution.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Visualizations

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitro Group Reduction start1 Start: (4-bromo-2-nitrophenyl)hydrazine + Pyruvic Acid step1_1 Mix with Polyphosphoric Acid (PPA) start1->step1_1 step1_2 Heat and Stir (Cyclization) step1_1->step1_2 step1_3 Quench with Ice Water step1_2->step1_3 step1_4 Neutralize with NaHCO3 step1_3->step1_4 step1_5 Extract with Ethyl Acetate step1_4->step1_5 step1_6 Wash, Dry, and Concentrate step1_5->step1_6 step1_7 Purify by Column Chromatography step1_6->step1_7 end1 Product: 5-bromo-7-nitro-1H-indole step1_7->end1 start2 Start: 5-bromo-7-nitro-1H-indole end1->start2 Intermediate step2_1 Dissolve in Ethanol start2->step2_1 step2_2 Add SnCl2·2H2O step2_1->step2_2 step2_3 Reflux step2_2->step2_3 step2_4 Quench with NaHCO3 step2_3->step2_4 step2_5 Extract with Ethyl Acetate step2_4->step2_5 step2_6 Wash, Dry, and Concentrate step2_5->step2_6 step2_7 Purify (Chromatography/Recrystallization) step2_6->step2_7 end2 Final Product: this compound step2_7->end2

Caption: Experimental workflow for the synthesis of this compound.

G A Aryl Hydrazine + Ketone/Aldehyde B Hydrazone Formation (Acid Catalyst) A->B C Tautomerization to Ene-hydrazine B->C Isomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Aromatization D->E F Cyclization E->F G Elimination of Ammonia F->G Acid Catalysis H Aromatic Indole G->H

Caption: Mechanism of the Fischer Indole Synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5,7-Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and selective methods for the functionalization of the indole core is of significant interest to the scientific community. Among the various substituted indoles, 5,7-disubstituted derivatives are important synthetic targets due to their potential biological activities. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of these complex molecules, offering high efficiency and functional group tolerance.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 5,7-disubstituted indoles, focusing on a robust and well-documented method: the double Suzuki-Miyaura coupling of 5,7-dibromoindoles. Additionally, we will discuss directing group strategies for C-H functionalization as a potential alternative approach.

I. Palladium-Catalyzed Double Suzuki-Miyaura Coupling for the Synthesis of 5,7-Diarylindoles

This method provides a reliable and efficient route to 5,7-diarylindoles starting from readily available 5,7-dibromoindole. The reaction proceeds via a palladium-catalyzed cross-coupling of the dibromoindole with two equivalents of an arylboronic acid.

Reaction Scheme

G cluster_0 Suzuki-Miyaura Cross-Coupling Indole 5,7-Dibromoindole Product 5,7-Diarylindole Indole->Product Arylboronic Arylboronic Acid (2 equiv.) Arylboronic->Product Catalyst Pd(PPh3)4 Catalyst->Product Catalyst Base Na2CO3 Base->Product Base Solvent Water Solvent->Product Solvent

Caption: General scheme for the synthesis of 5,7-diarylindoles via double Suzuki-Miyaura coupling.

Experimental Protocol

The following protocol is adapted from a reported procedure for the synthesis of 5,7-diarylindoles.[1]

Materials:

  • 5,7-dibromoindole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Degassed water

  • Microwave vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5,7-dibromoindole (1.0 mmol, 277 mg), the desired arylboronic acid (3.0 mmol), sodium carbonate (2.0 mmol, 212 mg), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%, 34.6 mg).

  • Seal the vial with a septum and flush with a stream of dry nitrogen for 5 minutes.

  • Add degassed water (2.5 mL) via a syringe.

  • Sonicate the vial for 30 seconds to ensure proper mixing.

  • Place the vial in the microwave reactor and heat the reaction mixture to 120 °C for 1 hour.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5,7-diarylindole.

Quantitative Data

The following table summarizes the yields of various 5,7-diarylindoles synthesized using the double Suzuki-Miyaura coupling method.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5,7-Diphenylindole91
24-Methylphenylboronic acid5,7-Di(p-tolyl)indole85
34-Methoxyphenylboronic acid5,7-Bis(4-methoxyphenyl)indole88
44-Fluorophenylboronic acid5,7-Bis(4-fluorophenyl)indole78
53-Thienylboronic acid5,7-Di(thiophen-3-yl)indole72
Application Notes
  • Catalyst: Pd(PPh₃)₄ is an effective catalyst for this transformation. Other palladium catalysts, such as Pd(OAc)₂ with a suitable phosphine ligand, may also be employed.

  • Base: Sodium carbonate is a commonly used base. Other inorganic bases like potassium carbonate or cesium carbonate can also be effective.

  • Solvent: The use of water as a solvent makes this protocol environmentally friendly ("green").[1] However, in some cases, a mixture of an organic solvent and water (e.g., toluene/water) may be necessary to improve the solubility of the reactants.[1]

  • Reaction Conditions: Microwave irradiation significantly reduces the reaction time. Conventional heating can also be used, but may require longer reaction times.

  • Substrate Scope: This method is applicable to a range of aryl- and heteroarylboronic acids, allowing for the synthesis of a diverse library of 5,7-diarylindoles.[1] The reaction is also compatible with N-protected and 3-substituted indoles.[1]

II. Directing Group Strategies for C-H Functionalization of the Indole Benzene Ring

While the double Suzuki-Miyaura coupling is a powerful method, it requires a pre-functionalized starting material. An alternative and more atom-economical approach is the direct C-H functionalization of the indole core. Achieving regioselectivity at the C5 and C7 positions via C-H activation is challenging due to the inherent reactivity of other positions in the indole ring. However, the use of directing groups (DGs) has emerged as a key strategy to control the site of functionalization.

General Principle of Directing Group-Assisted C-H Activation

A directing group is a functional group that is temporarily installed on the indole nitrogen. This group coordinates to the palladium catalyst, bringing it in close proximity to a specific C-H bond and facilitating its activation. After the desired functionalization, the directing group can be removed.

G cluster_workflow Directing Group-Assisted C-H Functionalization Workflow Start Indole Step1 Installation of Directing Group (DG) Start->Step1 Indole_DG N-DG-Indole Step1->Indole_DG Step2 Pd-Catalyzed C-H Functionalization Indole_DG->Step2 Functionalized_Indole_DG N-DG-Functionalized Indole Step2->Functionalized_Indole_DG Step3 Removal of Directing Group Functionalized_Indole_DG->Step3 Product Functionalized Indole Step3->Product

Caption: General workflow for directing group-assisted C-H functionalization of indoles.

Application to 5,7-Disubstitution

Currently, a one-pot palladium-catalyzed method for the direct C-H functionalization of both the C5 and C7 positions of indole has not been extensively reported. However, the development of directing groups that can selectively guide functionalization to either the C5 or C7 position suggests that a sequential or one-pot difunctionalization may be achievable in the future.

  • C7-Functionalization: Directing groups such as phosphinoyl and pivaloyl groups on the indole nitrogen have been successfully employed for the palladium-catalyzed C-H arylation and acylation at the C7 position.

  • C5-Functionalization: Similarly, specific directing groups and reaction conditions have been developed for the selective functionalization of the C5 position.

The development of a "directing group switch" strategy, where the regioselectivity can be altered by changing the directing group or reaction conditions, could pave the way for a sequential one-pot synthesis of 5,7-disubstituted indoles.

Conclusion

The palladium-catalyzed double Suzuki-Miyaura coupling of 5,7-dibromoindole provides a robust and versatile method for the synthesis of 5,7-diarylindoles. The provided protocol and data offer a practical guide for researchers in the field. While direct C-H activation for 5,7-disubstitution of the indole core remains a challenge, the ongoing development of directing group strategies holds significant promise for future advancements in this area. These methodologies are crucial for the efficient construction of complex indole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Reduction of 5-bromo-7-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical reduction of 5-bromo-7-nitro-1H-indole to synthesize its corresponding amine, 5-bromo-1H-indol-7-amine. This transformation is a critical step in the synthesis of various indole derivatives with potential applications in medicinal chemistry and drug development. The protocols outlined below detail common and effective methods for this reduction, including catalytic hydrogenation and chemical reduction using metal catalysts in acidic media. Each method's advantages and potential challenges, such as chemoselectivity and the potential for dehalogenation, are discussed to aid researchers in selecting the most suitable procedure for their specific needs.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The selective functionalization of the indole nucleus is paramount for the development of novel therapeutic agents. The reduction of a nitro group to an amine on the indole ring, as in the conversion of 5-bromo-7-nitro-1H-indole, provides a key synthetic handle for further molecular elaboration, such as amide bond formation, sulfonylation, or diazotization reactions. The presence of a bromine atom on the indole ring also offers a site for cross-coupling reactions, further expanding the synthetic possibilities. This document presents robust and reproducible protocols for this important transformation.

Chemical Structures

Starting MaterialProduct
5-bromo-7-nitro-1H-indole This compound
alt text
alt text
[1]
Formula: C₈H₅BrN₂O₂Formula: C₈H₇BrN₂
Molecular Weight: 241.06 g/mol Molecular Weight: 211.06 g/mol
CAS Number: 165669-16-9[2]CAS Number: 590417-93-9[1]

Experimental Protocols

Three primary methods for the reduction of the nitro group in 5-bromo-7-nitro-1H-indole are presented below. The choice of method will depend on the available equipment, desired scale, and sensitivity of other functional groups in more complex substrates.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. However, care must be taken to avoid dehalogenation, especially when using palladium-based catalysts. Raney Nickel is often a suitable alternative to preserve the bromo-substituent.[3]

Reagents and Materials:

Reagent/MaterialGradeSupplier (Example)
5-bromo-7-nitro-1H-indole≥95%Commercially Available
Raney® Nickel (slurry in water)Catalyst GradeSigma-Aldrich
Ethanol (EtOH) or Methanol (MeOH)AnhydrousFisher Scientific
Hydrogen Gas (H₂)High PurityAirgas
Celite®---VWR
Round-bottom flask or Parr shaker bottle------
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)------
Magnetic stirrer and stir bar------
Filtration apparatus------

Procedure:

  • To a solution of 5-bromo-7-nitro-1H-indole (1.0 g, 4.15 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add Raney® Nickel (approx. 0.1 g, slurry washed with ethanol).

  • Seal the vessel and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot

Workflow for Catalytic Hydrogenation.
Protocol 2: Reduction with Iron in Acidic Medium (Bechamp Reduction)

This classic method is robust, cost-effective, and generally avoids dehalogenation, making it an excellent choice for this transformation.[4][5][6]

Reagents and Materials:

Reagent/MaterialGradeSupplier (Example)
5-bromo-7-nitro-1H-indole≥95%Commercially Available
Iron powder (Fe)Fine meshAlfa Aesar
Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)Reagent GradeSigma-Aldrich
Ethanol (EtOH)Reagent GradeFisher Scientific
Water (H₂O)Deionized---
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Reagent Grade---
Ethyl Acetate (EtOAc)Reagent Grade---
Round-bottom flask with reflux condenser------
Heating mantle and magnetic stirrer------

Procedure:

  • To a stirred suspension of 5-bromo-7-nitro-1H-indole (1.0 g, 4.15 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (1.16 g, 20.75 mmol, 5 eq.) and ammonium chloride (1.11 g, 20.75 mmol, 5 eq.).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® while hot, washing the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to pH ~8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography or recrystallization.

dot

Workflow for Reduction with Iron.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)

Stannous chloride is a mild and effective reducing agent for aromatic nitro compounds, and it is compatible with a wide range of functional groups, including halogens.[3][7][8][9]

Reagents and Materials:

Reagent/MaterialGradeSupplier (Example)
5-bromo-7-nitro-1H-indole≥95%Commercially Available
Stannous Chloride Dihydrate (SnCl₂·2H₂O)Reagent GradeSigma-Aldrich
Ethanol (EtOH) or Ethyl Acetate (EtOAc)Reagent GradeFisher Scientific
Concentrated Hydrochloric Acid (HCl) (optional)Reagent Grade---
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)Reagent Grade---
Round-bottom flask------
Magnetic stirrer------

Procedure:

  • To a stirred solution of 5-bromo-7-nitro-1H-indole (1.0 g, 4.15 mmol) in ethanol (20 mL), add stannous chloride dihydrate (4.68 g, 20.75 mmol, 5 eq.).

  • Heat the reaction mixture to 70-80 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water and ethyl acetate to the residue.

  • Carefully basify the mixture with a saturated solution of sodium bicarbonate or 2M sodium hydroxide until pH > 8. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

dot

Workflow for Reduction with SnCl₂.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the described protocols. The yield and reaction time are estimates based on similar transformations and may require optimization for specific experimental setups.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Fe/NH₄Cl ReductionProtocol 3: SnCl₂ Reduction
Reducing Agent H₂ gas with Raney® NickelIron powderStannous Chloride Dihydrate
Solvent Ethanol or MethanolEthanol/WaterEthanol or Ethyl Acetate
Temperature Room TemperatureReflux (80-90 °C)70-80 °C
Reaction Time 2-6 hours1-3 hours1-2 hours
Typical Yield >90%85-95%80-95%
Key Advantage High yield, clean reactionCost-effective, avoids dehalogenationMild conditions, good functional group tolerance
Potential Issue Potential for dehalogenation with Pd/CHeterogeneous, requires filtration of iron saltsFormation of tin salts requiring careful removal

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure the hydrogenation apparatus is properly assembled and leak-tested.

  • Metal Reductions: Reactions involving acids and bases should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The quenching and basification steps can be exothermic and should be performed with care.

  • General: Always handle chemicals in a well-ventilated area. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reduction of 5-bromo-7-nitro-1H-indole to this compound is a straightforward yet crucial transformation for the synthesis of functionalized indole derivatives. The choice between catalytic hydrogenation and chemical reduction with metals like iron or tin will depend on the specific requirements of the synthesis, including cost, scale, and the presence of other sensitive functional groups. The protocols provided herein offer reliable and effective methods to achieve this conversion, providing a valuable starting point for researchers in organic synthesis and drug discovery.

References

The Strategic Application of 5-bromo-1H-indol-7-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to form crucial hydrogen bonding and π-stacking interactions make it an ideal framework for designing enzyme inhibitors. Within the diverse family of indole derivatives, 5-bromo-1H-indol-7-amine emerges as a particularly valuable building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 5-position and the amino group at the 7-position provides orthogonal handles for a variety of robust and reliable cross-coupling reactions. This allows for the systematic exploration of chemical space around the indole core, facilitating the discovery and optimization of inhibitors for a range of kinase targets. Protein kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The unique substitution pattern of this compound offers medicinal chemists a versatile platform for generating diverse libraries of kinase inhibitors. The primary applications leverage the differential reactivity of the bromine atom and the amino group.

  • Suzuki-Miyaura Coupling at the 5-position: The bromine atom at the C5 position is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of a wide array of aryl and heteroaryl moieties, which can be tailored to interact with specific pockets within the kinase ATP-binding site, thereby enhancing potency and selectivity.[1]

  • Buchwald-Hartwig Amination at the 5-position: Alternatively, the C5-bromo group can participate in Buchwald-Hartwig amination reactions, allowing for the formation of C-N bonds. This is particularly useful for installing functionalities that can act as hydrogen bond donors or acceptors to engage with the kinase hinge region.[2]

  • Functionalization of the 7-amino Group: The amino group at the C7 position can be readily acylated, alkylated, or used in other condensation reactions to introduce further diversity and modulate the physicochemical properties of the final compounds.

These synthetic strategies allow for the creation of complex molecular architectures capable of targeting various kinase families, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[1]

Data Presentation: Inhibitory Activity of Bromo-Indole Derived Kinase Inhibitors

While specific IC50 values for kinase inhibitors directly synthesized from this compound are not extensively reported in publicly available literature, the following tables provide representative data for inhibitors derived from structurally related 5-bromo-indole precursors. This data illustrates the potential of this scaffold in achieving potent kinase inhibition.

Table 1: In Vitro Anti-proliferative Activity of 5-bromo-1H-indole-2-carboxylic acid Derivatives [3]

Compound IDDerivative TypeA549 (Lung Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)
Derivative 3a Carbothioamide15.6 ± 1.219.4 ± 1.525.1 ± 2.1
Derivative 3b Carbothioamide22.3 ± 1.828.7 ± 2.333.6 ± 2.9
Derivative 3f Carbothioamide18.9 ± 1.424.1 ± 1.929.8 ± 2.5
Derivative 7 Oxadiazole25.4 ± 2.031.5 ± 2.638.2 ± 3.3
Erlotinib (Standard) Quinazoline9.8 ± 0.711.2 ± 0.914.5 ± 1.1

Lower IC50 values indicate higher potency.[3]

Table 2: Biological Activity of Vemurafenib (a 5-Bromo-7-azaindole derived inhibitor) [1]

CompoundTarget KinaseIC50 (nM)
Vemurafenib BRAF V600E31
Vemurafenib c-RAF-148
Vemurafenib BRAF wild-type100

Experimental Protocols

The following protocols are generalized procedures for key reactions in the synthesis of kinase inhibitors starting from this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)[4]

  • Base (e.g., K2CO3, 2-3 equivalents)[4]

  • Solvent (e.g., dimethoxyethane/water, 4:1)[4]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 5 mL of DME/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1H-indol-7-amine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[5]

Materials:

  • This compound (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)[6]

  • Ligand (e.g., BINAP, 4 mol%)[6]

  • Base (e.g., NaOtBu, 1.4 equivalents)[6]

  • Anhydrous solvent (e.g., Toluene)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a Schlenk tube.

  • Add the anhydrous solvent (e.g., 5 mL of Toluene).

  • Add this compound, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases.[1]

Materials:

  • Recombinant kinase

  • Appropriate peptide substrate

  • ATP

  • Test compounds

  • Assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 45 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence to determine kinase activity.

  • Calculate the percent inhibition and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.[3]

Visualizations

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of a potential kinase inhibitor.

Synthesis_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays) Characterization->Screening SAR SAR Analysis Screening->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Logical_Relationships Start This compound Suzuki Suzuki-Miyaura Coupling + R-B(OH)2 + Pd Catalyst, Base Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination + R2NH + Pd Catalyst, Base, Ligand Start->Buchwald C-N bond formation Product_Suzuki 5-Aryl-1H-indol-7-amine Suzuki->Product_Suzuki Product_Buchwald 5-(Amino)-1H-indol-7-amine Buchwald->Product_Buchwald

Caption: Key synthetic transformations of this compound.

References

The Role of 5-Bromo-1H-Indole Derivatives in Pharmaceutical Synthesis: A Review of Key Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific and patent literature reveals a notable scarcity of information regarding the specific use of 5-bromo-1H-indol-7-amine as a precursor in pharmaceutical synthesis. Despite extensive searches, no detailed application notes or protocols for its direct use in the development of therapeutic agents could be retrieved. However, the broader family of bromo-indole derivatives, particularly isomers such as 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-7-azaindole, have emerged as highly valuable and versatile building blocks in medicinal chemistry, especially in the synthesis of targeted cancer therapies.

This document provides a detailed overview of the applications of these prominent bromo-indole precursors, including experimental protocols, quantitative data, and visualizations of relevant signaling pathways and synthetic workflows. The information presented is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

5-Bromo-1H-indole-2-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitors

5-Bromo-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of a wide array of biologically active molecules. The indole scaffold itself is a privileged structure in medicinal chemistry, and the presence of a carboxylic acid at the 2-position and a bromine atom at the 5-position provides two orthogonal points for chemical modification. This allows for the systematic exploration of the chemical space around the indole core, leading to the optimization of potency and selectivity for various biological targets.

Application in Anticancer Drug Discovery

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant promise as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These receptors are critical components of signaling pathways that drive tumor cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the downstream signaling cascades can be blocked, leading to therapeutic effects.

Table 1: Biological Activity of Pharmaceutical Agents Derived from 5-Bromo-Indole Precursors

Precursor CompoundTarget KinaseExample Derivative ClassIC₅₀ (nM)Cellular Potency (IC₅₀, nM)Reference
5-Bromo-7-azaindoleBRAFV600EVemurafenib31100 (Colo-205 cell line)[2]
5-Bromo-7-azaindolewild-type BRAFVemurafenib100-[2]
5-Bromo-7-azaindolec-RAF-1Vemurafenib48-[2]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity in vitro.

Experimental Protocols

The versatile nature of 5-bromo-1H-indole-2-carboxylic acid allows for a variety of chemical transformations. The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the indole ring.

Materials:

  • 5-Bromo-1H-indole derivative

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine the 5-bromo-1H-indole derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow cluster_start Starting Material cluster_reaction Suzuki Coupling cluster_workup Workup & Purification cluster_product Final Product start 5-Bromo-1H-indole Derivative reaction Aryl Boronic Acid, Pd Catalyst, Base start->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 5-Aryl-1H-indole Derivative purification->product 4.

A general experimental workflow for a Suzuki cross-coupling reaction.

5-Bromo-7-azaindole: A Key Precursor for BRAF Inhibitors

5-Bromo-7-azaindole is another critical building block in pharmaceutical synthesis, most notably in the development of inhibitors for the BRAF kinase, a key component of the MAPK/ERK signaling pathway. The 7-azaindole core is considered a "privileged structure" as it can mimic the purine core of ATP, allowing compounds containing this motif to bind to the ATP-binding site of various kinases.[2]

Application in the Synthesis of Vemurafenib

A prime example of the application of 5-bromo-7-azaindole is in the synthesis of Vemurafenib, a potent inhibitor of the BRAFV600E mutated kinase, which is used in the treatment of melanoma.[2] The 7-azaindole core of Vemurafenib interacts with the hinge region of the kinase domain, while the substituent introduced at the 5-position (via displacement of the bromine) occupies a hydrophobic allosteric pocket, contributing to its high potency and selectivity.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition

The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib on BRAF.

Conclusion

While this compound does not appear to be a commonly utilized precursor in pharmaceutical synthesis based on available literature, its isomers, 5-bromo-1H-indole-2-carboxylic acid and 5-bromo-7-azaindole, are of significant importance. These compounds serve as versatile scaffolds for the development of potent and selective kinase inhibitors, leading to the discovery of important anticancer drugs. The methodologies for the derivatization of these bromo-indole precursors are well-established, providing a robust platform for the generation of diverse chemical libraries for drug discovery programs. Further research into the synthetic utility of less common isomers like this compound may yet uncover novel applications in medicinal chemistry.

References

Application of 5-bromo-1H-indol-7-amine in Medicinal Chemistry: A Focus on the Bioisosteric Analogue 5-bromo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research for "5-bromo-1H-indol-7-amine" (CAS 590417-93-9) yielded limited specific data regarding its direct applications in medicinal chemistry, including detailed experimental protocols and associated quantitative biological data. However, the closely related bioisosteric analogue, 5-bromo-7-azaindole , is a well-documented and crucial building block in the synthesis of numerous clinically relevant compounds, particularly kinase inhibitors. The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP, allowing for effective binding to the ATP-binding site of various kinases.

This document will focus on the application of 5-bromo-7-azaindole as a key intermediate in medicinal chemistry, providing detailed application notes, experimental protocols, and visualizations as a representative example of the utility of this structural motif.

Introduction to 5-bromo-7-azaindole in Medicinal Chemistry

5-bromo-7-azaindole is a heterocyclic compound of significant interest in drug discovery and development. Its structure is characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position. This bromine atom serves as a versatile synthetic handle for introducing a wide range of chemical diversity through various cross-coupling reactions. The 7-azaindole core itself is a key pharmacophore that can interact with the hinge region of many protein kinases, making it a foundational scaffold for the design of potent and selective kinase inhibitors.

One of the most notable applications of 5-bromo-7-azaindole is as a key starting material in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-stage melanoma.[1]

Quantitative Data: Bioactivity of Compounds Derived from 5-bromo-7-azaindole

The following table summarizes the in vitro anti-proliferative activity of representative compounds synthesized using a 5-bromo-7-azaindolin-2-one scaffold, a derivative of 5-bromo-7-azaindole.

Compound IDTarget Cell LineIC50 (µM)[2]
23j HepG2 (Liver Cancer)3.112 ± 0.21
A549 (Lung Cancer)3.651 ± 0.25
Skov-3 (Ovarian Cancer)3.987 ± 0.31
23p HepG2 (Liver Cancer)2.357 ± 0.18
A549 (Lung Cancer)2.876 ± 0.22
Skov-3 (Ovarian Cancer)3.012 ± 0.24
Sunitinib HepG2 (Liver Cancer)31.594 ± 2.15
(Reference)A549 (Lung Cancer)49.036 ± 3.21
Skov-3 (Ovarian Cancer)38.751 ± 2.89

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-7-azaindole

This protocol describes a common synthetic route to 5-bromo-7-azaindole starting from 2-amino-3-methyl-5-bromopyridine.[3]

Materials:

  • 2-amino-3-methyl-5-bromopyridine

  • Concentrated Sulfuric Acid

  • Caro's acid (prepared from hydrogen peroxide and concentrated sulfuric acid)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Raney Nickel

  • Hydrazine Hydrate (85%)

  • Ice

Procedure:

  • Nitration: In an ice-water bath, slowly add 2-amino-3-methyl-5-bromopyridine to concentrated sulfuric acid while maintaining the temperature below 5°C.[3]

  • Add pre-cooled Caro's acid dropwise to the mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

  • Carefully pour the reaction mixture into ice water and adjust to alkaline pH with sodium hydroxide to precipitate the product, 2-nitro-3-methyl-5-bromopyridine.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Intermediate Formation: React the 2-nitro-3-methyl-5-bromopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine to form the key intermediate.

  • Reduction and Cyclization: Under a Raney Nickel catalyst, perform a reduction and cyclization using 85% hydrazine hydrate to yield 5-bromo-7-azaindole.[3]

Protocol 2: Synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 23j)

This protocol outlines the synthesis of a bioactive derivative starting from a 5-bromo-7-azaindolin-2-one core.[2]

Materials:

  • 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

  • 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

  • N1,N1-dimethylpropane-1,3-diamine

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1 mmol), an appropriate amine (in this case, derived from N1,N1-dimethylpropane-1,3-diamine and the pyrrole carboxylic acid), and piperidine (0.2 mmol) in ethanol (20 mL) is stirred at 80 °C for 4 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The crude product is washed with ethanol and dried under vacuum to give the pure target compound.

Visualizations

Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib (derived from 5-bromo-7-azaindole) Vemurafenib->RAF Inhibition

Caption: MAPK signaling pathway inhibited by Vemurafenib.

Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 5-bromo-7-azaindole cluster_derivatization Derivatization for Bioactivity start 2-amino-3-methyl-5-bromopyridine step1 Nitration (Caro's Acid) start->step1 intermediate1 2-nitro-3-methyl-5-bromopyridine step1->intermediate1 step2 Intermediate Formation (DMF-DMA, Pyrrolidine) intermediate1->step2 step3 Reduction & Cyclization (Raney Ni, Hydrazine) step2->step3 product 5-bromo-7-azaindole step3->product product2 5-bromo-7-azaindole step4 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) product2->step4 final_compounds Bioactive Molecules (e.g., Kinase Inhibitors) step4->final_compounds

Caption: General synthetic workflow for 5-bromo-7-azaindole and its derivatives.

References

Application Notes and Protocols for 7-Aminoindole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 7-aminoindole-based therapeutic agents, focusing on their synthesis, mechanism of action, and applications in oncology and neurodegenerative diseases. Detailed protocols for key experiments are provided to facilitate research and development in this promising area of medicinal chemistry.

Introduction to 7-Aminoindole Scaffolds

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal pharmacophore for targeting enzymes such as protein kinases and cholinesterases. Derivatives of 7-aminoindole have demonstrated significant potential as therapeutic agents for the treatment of cancer and neurodegenerative disorders.

Therapeutic Applications

Oncology

7-Aminoindole derivatives have emerged as potent anti-cancer agents, primarily through their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key kinase targets include:

  • Glycogen Synthase Kinase 3β (GSK-3β): A serine/threonine kinase involved in numerous signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.

  • Cyclin-Dependent Kinase 9 (CDK9): In complex with Cyclin T, CDK9 is a key regulator of transcription elongation and is overexpressed in various cancers.

  • B-RAF: A serine/threonine kinase in the MAPK/ERK signaling pathway, with mutations in the B-RAF gene being a major driver in melanoma.

  • DEAD-box Helicase 3 (DDX3): An RNA helicase implicated in tumor progression and metastasis.

Neurodegenerative Diseases

The neuroprotective potential of 7-aminoindole derivatives is an active area of research. Their mechanisms of action in this context include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine, a key strategy in the symptomatic treatment of Alzheimer's disease.

  • Modulation of Protein Aggregation: Some derivatives have been shown to interfere with the aggregation of amyloid-beta (Aβ) and tau proteins, which are pathological hallmarks of Alzheimer's disease.

Quantitative Data on 7-Aminoindole Derivatives

The following tables summarize the biological activities of representative 7-aminoindole and 7-azaindole derivatives.

Table 1: Kinase Inhibitory Activity of 7-Azaindole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
8g CDK9/CyclinT100 - 1000[1]
Haspin100 - 1000[1]
8h CDK9/CyclinT100 - 1000[1]
Haspin100 - 1000[1]
8i CDK9/CyclinT>1000[1]
Haspin100 - 1000[1]
8l CDK9/CyclinT>10000[1]
Haspin14[1]
12 PI3Kγ7[2]
14 PI3Kγ33[2]
32 ROCK-[3]
59 c-Met40[4]
61 c-Met130[4]

Table 2: Cytotoxicity of 7-Aminoindole and 7-Azaindole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
7-AID HeLaCervical Cancer16.96[5]
MCF-7Breast Cancer14.12[5]
MDA-MB-231Breast Cancer12.69[5]
1c HepG2Liver Cancer0.9[6]
MCF-7Breast Cancer0.55[6]
HeLaCervical Cancer0.50[6]
Compound 16 A549Lung Cancer-[7]
MCF-7Breast Cancer-[7]
PC3Prostate Cancer-[7]

Experimental Protocols

Synthesis Protocols

This protocol describes the synthesis of the core 7-aminoindole scaffold.

Materials:

  • 4-chloro-7-nitroindole

  • Methanol

  • Sodium hydroxide

  • 10% Palladium on charcoal

  • Hydrogen gas

  • Toluene

  • Chloroform

  • Water

  • Parr bottle and shaker

  • Rotary evaporator

  • Filtration apparatus

  • Sublimation apparatus

Procedure:

  • Prepare a slurry of 4-chloro-7-nitroindole (1.96 g) in methanol (100 ml) containing sodium hydroxide (400 mg) in a 500-ml Parr bottle.

  • Add 10% palladium on charcoal (196 mg) to the slurry.

  • Shake the suspension under an initial hydrogen pressure of 3 atmospheres for 2.5 hours.

  • Remove the catalyst by filtration.

  • Evaporate the pale yellow filtrate on a rotary evaporator under reduced pressure.

  • Partition the residue between toluene (75 ml) and water (35 ml).

  • Wash the toluene layer with water (35 ml).

  • Extract the aqueous phases with three 75 ml portions of chloroform.

  • Evaporate the toluene and chloroform extracts to yield crude crystals.

  • Purify the product by sublimation at 0.08 mm pressure on a steam bath to obtain 7-aminoindole.

This protocol describes a general method for the acylation of the 7-amino group.

Materials:

  • 7-Aminoindole

  • Carboxylic acid or Acyl chloride/anhydride

  • Coupling agent (e.g., DCC, EDC) or Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., DCM, THF, DMF)

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen, argon)

Procedure:

  • Dissolve 7-aminoindole (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.

  • If using a carboxylic acid, add the coupling agent (1.1-1.5 equivalents).

  • If using an acyl chloride or anhydride, add the base (1.1-1.5 equivalents).

  • Add the carboxylic acid or acylating agent (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol describes a general method for the palladium-catalyzed cross-coupling of a 7-haloindole with a boronic acid.

Materials:

  • 7-Haloindole (e.g., 7-bromoindole)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Reaction vessel suitable for heating

Procedure:

  • To a reaction vessel, add the 7-haloindole (1 equivalent), boronic acid (1.2-1.5 equivalents), palladium catalyst (0.02-0.1 equivalents), and base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Assays

This protocol is for determining the cytotoxic effects of 7-aminoindole derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • 7-Aminoindole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the 7-aminoindole derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

This protocol provides a general framework for assessing the inhibitory activity of 7-aminoindole derivatives against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • 7-Aminoindole derivative stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, [γ-³²P]ATP)

  • 96- or 384-well assay plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of the 7-aminoindole derivative in kinase reaction buffer.

  • In an assay plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

  • Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP (at or near the Km for the specific kinase).

  • Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction (e.g., by adding EDTA).

  • Add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, fluorescence, or radioactivity).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This colorimetric assay measures the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Materials:

  • Purified AChE or BChE

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 7-Aminoindole derivative stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add the buffer, DTNB solution, and the 7-aminoindole derivative at various concentrations. Include a vehicle control.

  • Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-20 minutes).

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

This protocol describes a common in vivo model to assess the antitumor activity of 7-aminoindole derivatives.

Materials:

  • Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • 7-Aminoindole derivative formulated for in vivo administration

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Maintain the EAC cell line by intraperitoneal passage in mice.

  • Inject a known number of EAC cells (e.g., 2.5 x 10⁶ cells) subcutaneously or intraperitoneally into the mice to induce tumor formation.

  • Once tumors are palpable or of a certain size, randomize the mice into control and treatment groups.

  • Administer the 7-aminoindole derivative or vehicle to the respective groups according to a pre-determined dosing schedule (e.g., daily, every other day) and route (e.g., oral, intraperitoneal).

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Record the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) percentage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by 7-aminoindole derivatives and a general workflow for their development.

B_Raf_Signaling_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS Activates B-RAF B-RAF RAS->B-RAF Activates MEK MEK B-RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Promotes 7-Aminoindole Derivative 7-Aminoindole Derivative 7-Aminoindole Derivative->B-RAF Inhibits

Caption: B-Raf/MAPK Signaling Pathway in Melanoma.

GSK3B_Signaling_Pathway Wnt Wnt Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK-3β GSK-3β Dishevelled->GSK-3β Inhibits β-catenin Destruction Complex β-catenin Destruction Complex GSK-3β->β-catenin Destruction Complex Activates β-catenin β-catenin β-catenin Destruction Complex->β-catenin Degrades TCF/LEF TCF/LEF β-catenin->TCF/LEF Activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Promotes 7-Aminoindole Derivative 7-Aminoindole Derivative 7-Aminoindole Derivative->GSK-3β Inhibits

Caption: Wnt/β-catenin Signaling Pathway and GSK-3β.

CDK9_Signaling_Pathway CDK9 CDK9 Cyclin T Cyclin T P-TEFb P-TEFb Cyclin T->P-TEFb RNA Polymerase II RNA Polymerase II P-TEFb->RNA Polymerase II Phosphorylates DSIF/NELF DSIF/NELF P-TEFb->DSIF/NELF Phosphorylates Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Promotes DSIF/NELF->Transcription Elongation Inhibits Release 7-Aminoindole Derivative 7-Aminoindole Derivative 7-Aminoindole Derivative->CDK9 Inhibits

Caption: CDK9/Cyclin T (P-TEFb) in Transcription Elongation.

DDX3_Signaling_Pathway DDX3 DDX3 E-cadherin E-cadherin DDX3->E-cadherin Represses CK1ε CK1ε β-catenin β-catenin CK1ε->β-catenin Stabilizes EMT EMT β-catenin->EMT Promotes E-cadherin->EMT Inhibits 7-Aminoindole Derivative 7-Aminoindole Derivative 7-Aminoindole Derivative->DDX3 Inhibits

Caption: Role of DDX3 in EMT and β-catenin Signaling.

Experimental_Workflow Synthesis Synthesis In_Vitro_Screening In_Vitro_Screening Lead_Optimization Lead_Optimization In_Vitro_Screening->Lead_Optimization Hit Compounds In_Vivo_Testing In_Vivo_Testing Preclinical_Development Preclinical_Development In_Vivo_Testing->Preclinical_Development Candidate Lead_Optimization->Synthesis SAR Lead_Optimization->In_Vivo_Testing Optimized Leads

Caption: Drug Development Workflow for 7-Aminoindole Agents.

References

N-Functionalization of 7-Aminoindoles: An Experimental Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 7-aminoindole scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of kinase inhibitors, central nervous system agents, and other therapeutics. N-functionalization of the 7-amino group provides a powerful strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed experimental protocols for the N-alkylation, N-arylation, N-acylation, and N-sulfonylation of 7-aminoindoles, along with quantitative data and workflow diagrams to guide researchers in the synthesis and development of novel 7-aminoindole-based drug candidates.

I. Experimental Protocols

N-Alkylation of 7-Aminoindole

N-alkylation introduces alkyl groups onto the 7-amino position, which can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and cell permeability.

a. Direct N-Alkylation with Alkyl Halides

This method is a straightforward approach for introducing simple alkyl groups.

Protocol: N-Benzylation of 7-Aminoindole [1]

  • Materials: 7-Aminoindole, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexane.

  • Procedure:

    • To a solution of 7-aminoindole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[1]

    • After completion, cool the mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-(benzylamino)indole.

b. Reductive Amination

This versatile method allows for the introduction of a wider range of alkyl groups through the reaction with aldehydes and ketones.

Protocol: Reductive Amination of 7-Aminoindole with Benzaldehyde

  • Materials: 7-Aminoindole, Benzaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 7-aminoindole (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane.

    • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-(benzylamino)indole.

N-Arylation of 7-Aminoindole (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-7-aminoindoles.[1]

Protocol: N-Phenylation of 7-Aminoindole [1]

  • Materials: 7-Aminoindole, Bromobenzene, Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous and degassed Toluene.

  • Procedure:

    • In a Schlenk tube, combine 7-aminoindole (1.0 eq), bromobenzene (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous, degassed toluene.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC (typically 18-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Wash the combined filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-(phenylamino)indole.

N-Acylation of 7-Aminoindole

N-acylation introduces an acyl group, forming an amide bond, which can significantly impact the molecule's electronic and steric profile and introduce new hydrogen bonding capabilities.

Protocol: N-Acetylation of 7-Aminoindole

  • Materials: 7-Aminoindole, Acetyl chloride or Acetic anhydride, Pyridine or Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-aminoindole (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (1.5 eq) to the solution.

    • Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield N-(1H-indol-7-yl)acetamide.

N-Sulfonylation of 7-Aminoindole

N-sulfonylation introduces a sulfonyl group, forming a sulfonamide linkage. This functional group can act as a hydrogen bond acceptor and can influence the acidity of the N-H proton.

Protocol: N-Benzenesulfonylation of 7-Aminoindole

  • Materials: 7-Aminoindole, Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 7-aminoindole (1.0 eq) in dichloromethane and add pyridine (2.0 eq).

    • Cool the mixture to 0 °C.

    • Add benzenesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

    • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(1H-indol-7-yl)benzenesulfonamide.

II. Quantitative Data

Table 1: N-Alkylation of 7-Aminoindole via Direct Alkylation. [1]

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃CH₃CNReflux585
Methyl iodideNaHTHF0 to rt392
Ethyl bromideCs₂CO₃DMF60878

Table 2: N-Arylation of 7-Azaindole (as an analogue for 7-aminoindole) via Chan-Lam Coupling.

Aryl Boronic AcidYield (%)
Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid78
4-Chlorophenylboronic acid75
3-Nitrophenylboronic acid65
Data adapted from a study on a closely related substrate, 7-azaindole, and is representative of the expected reactivity.

Table 3: N-Acylation of Indoles with Thioesters. [2]

Indole SubstrateAcyl Source (Thioester)Yield (%)
3-Methyl-1H-indoleS-methyl butanethioate62
1H-indoleS-methyl butanethioate75
5-Methoxy-1H-indoleS-methyl butanethioate81
5-Fluoro-1H-indoleS-methyl butanethioate72
This data on N-acylation of various indoles demonstrates the general applicability of the method.

III. Visualizations

Experimental Workflows

N_Alkylation_Workflow cluster_alkylation Direct N-Alkylation Workflow cluster_reductive Reductive Amination Workflow A 7-Aminoindole + Alkyl Halide C Reaction at Room Temp to Reflux A->C B Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) B->C D Workup & Purification C->D E N-Alkyl-7-aminoindole D->E F 7-Aminoindole + Aldehyde/Ketone G Imine Formation F->G I Reduction G->I H Reducing Agent (e.g., STAB) H->I J Workup & Purification I->J K N-Alkyl-7-aminoindole J->K N_Arylation_Acylation_Sulfonylation_Workflows cluster_arylation N-Arylation (Buchwald-Hartwig) cluster_acylation N-Acylation Workflow cluster_sulfonylation N-Sulfonylation Workflow Ar_A 7-Aminoindole + Aryl Halide Ar_C Heating in Inert Atmosphere Ar_A->Ar_C Ar_B Pd Catalyst & Ligand Base (e.g., NaOtBu) Ar_B->Ar_C Ar_D Workup & Purification Ar_C->Ar_D Ar_E N-Aryl-7-aminoindole Ar_D->Ar_E Ac_A 7-Aminoindole + Acyl Halide/Anhydride Ac_C Reaction at 0°C to Room Temp Ac_A->Ac_C Ac_B Base (e.g., Pyridine) Ac_B->Ac_C Ac_D Workup & Purification Ac_C->Ac_D Ac_E N-Acyl-7-aminoindole Ac_D->Ac_E Su_A 7-Aminoindole + Sulfonyl Chloride Su_C Reaction at 0°C to Room Temp Su_A->Su_C Su_B Base (e.g., Pyridine) Su_B->Su_C Su_D Workup & Purification Su_C->Su_D Su_E N-Sulfonyl-7-aminoindole Su_D->Su_E Kinase_Inhibition_Pathway cluster_pathway Kinase Inhibition by N-Functionalized 7-Aminoindoles cluster_downstream Downstream Signaling ATP ATP Kinase Kinase (e.g., RAF, MEK, ULK1) ATP->Kinase Normal Binding Substrate Substrate Protein Kinase->Substrate Catalyzes Inhibitor N-Functionalized 7-Aminoindole Inhibitor->Kinase Binds to Active Site Inhibitor->Inhibition PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibition->Kinase Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-aminoindoles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 7-aminoindoles, with a focus on the most common synthetic route: the reduction of 7-nitroindole.

Problem 1: Low or No Yield of 7-Nitroindole Precursor

The synthesis of the 7-nitroindole starting material is often challenging due to the high reactivity of the indole ring, which can lead to polymerization and a mixture of isomers.

Symptom Possible Cause Suggested Solution
Reaction mixture turns into a dark, insoluble tar. Acid-catalyzed polymerization of indole. The electron-rich pyrrole ring of indole is susceptible to polymerization under strong acidic conditions (e.g., HNO₃/H₂SO₄).[1]- Use milder, non-acidic nitrating agents like acetyl nitrate. - Perform the reaction at low temperatures (0°C or lower) to minimize decomposition.[1] - Consider an indirect method involving the nitration of a more stable indoline precursor, followed by aromatization.[2]
TLC analysis shows multiple spots, indicating a mixture of nitro-isomers. Poor regioselectivity of nitration. Direct nitration of indole often yields a mixture of 3-, 5-, 6-, and 7-nitroindoles, with the 3- and 5-isomers often predominating.[1]- Employ N-protection: Introducing a protecting group (e.g., acetyl or Boc) on the indole nitrogen can help direct nitration to the 7-position.[1] - Use a strategic starting material: A more reliable approach is to start with an indoline derivative, which favors nitration at the C7 position.[2]
Starting material is consumed, but the desired product is not formed. Degradation of starting material or product. Harsh reaction conditions can lead to the decomposition of the sensitive indole nucleus.- Monitor the reaction closely using TLC. - Quench the reaction as soon as the starting material is consumed to prevent product degradation.
Problem 2: Low Yield or Incomplete Conversion during the Reduction of 7-Nitroindole

The reduction of the nitro group is a critical step. Incomplete reactions or the formation of side products can significantly lower the yield of the desired 7-aminoindole.

Symptom Possible Cause Suggested Solution
TLC shows the presence of starting material (7-nitroindole) after the expected reaction time. Inactive catalyst (for catalytic hydrogenation). The Pd/C catalyst may have lost its activity due to improper storage or handling.- Use fresh, high-quality Pd/C catalyst. - Ensure the catalyst is not exposed to air for extended periods. - Consider using a different hydrogen source, such as ammonium formate, which can sometimes be more effective.
Insufficient reducing agent. The stoichiometry of the reducing agent (e.g., SnCl₂, Fe powder) may be inadequate for complete conversion.- Increase the molar equivalents of the reducing agent. For SnCl₂ reductions, using 5-10 equivalents is common.[3]
Poor quality of reagents. Impurities in solvents or reagents can interfere with the reaction.- Use anhydrous solvents, especially for reactions sensitive to moisture.[4] - Verify the purity of the starting materials.
Formation of multiple unidentified side products. Over-reduction or side reactions. Depending on the reaction conditions, other functional groups may be reduced, or side reactions like dimerization may occur.- Optimize reaction time and temperature: Monitor the reaction closely by TLC to avoid over-reduction. - Control pH: For SnCl₂ reductions, maintaining acidic conditions is crucial.
Problem 3: Difficulty in Product Isolation and Purification

7-Aminoindoles can be unstable and challenging to purify, leading to product loss during workup and purification.

Symptom Possible Cause Suggested Solution
Product degrades or discolors upon exposure to air or during purification. Oxidative instability. 7-Aminoindoles are susceptible to oxidation, which can lead to the formation of colored impurities.- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. - Use degassed solvents for workup and chromatography. - Store the purified product under an inert atmosphere and protected from light.
Product is difficult to extract from the aqueous phase. Protonation of the amino group. In acidic workup conditions, the amino group can be protonated, making the product more water-soluble.- Adjust the pH of the aqueous layer to be basic (pH > 8) with a suitable base (e.g., NaHCO₃, NaOH) before extraction.
Streaking or poor separation on silica gel column chromatography. Interaction of the amino group with silica. The basic amino group can interact strongly with the acidic silica gel, leading to poor separation.- Add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia) to the eluent. - Consider using a different stationary phase, such as alumina.
Formation of an intractable emulsion during workup of SnCl₂ reduction. Precipitation of tin salts. Quenching the reaction with a base leads to the formation of tin hydroxides, which can be difficult to handle.- Pour the reaction mixture into a large volume of ice water and carefully neutralize with NaHCO₃ to a pH of less than 8.[5] - Add Celite to the reaction mixture before neutralization and filter the entire suspension through a pad of Celite.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 7-aminoindole?

The reduction of 7-nitroindole is the most commonly reported and generally reliable method. Catalytic hydrogenation using Pd/C and a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is often preferred due to cleaner reaction profiles and easier workup. However, the synthesis of the 7-nitroindole precursor can be challenging.

Q2: My 7-aminoindole product is always a dark color. Is this normal, and how can I get a cleaner product?

While slight discoloration can occur, a very dark product often indicates the presence of oxidative impurities. To obtain a cleaner product, it is crucial to handle the compound under an inert atmosphere, use degassed solvents, and purify it promptly after synthesis. Storage under nitrogen or argon, away from light, is also recommended.

Q3: Can I use the Fischer indole synthesis to prepare 7-aminoindoles?

The Fischer indole synthesis can be a viable route, but it has its own set of challenges. The reaction is sensitive to the choice of acid catalyst, temperature, and the nature of the substituents on the hydrazine and carbonyl compounds.[6] Low yields can result from side reactions or steric hindrance.[6] Direct synthesis of the parent indole using acetaldehyde is often problematic.[6]

Q4: What are the best protecting groups for the amino group of 7-aminoindole for subsequent reactions?

Common amine protecting groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) can be used.[7] The choice of protecting group depends on the planned subsequent reaction conditions. Boc groups are acid-labile, Fmoc groups are base-labile, and Cbz groups can be removed by hydrogenolysis.

Q5: How can I monitor the progress of the 7-nitroindole reduction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material (7-nitroindole) and the product (7-aminoindole). The product, having a free amino group, will be more polar and thus have a lower Rf value than the starting material. The spots can be visualized under UV light.

Data Presentation

Table 1: Comparison of Common Methods for the Reduction of 7-Nitroindole
Method Reducing Agent/Catalyst Solvent Temperature Typical Reaction Time Reported Yield Key Advantages Common Challenges
Catalytic Hydrogenation 10% Pd/C, H₂ (balloon or Parr)Ethanol, MethanolRoom Temp.1-4 hoursHighClean reaction, easy catalyst removal.Requires hydrogenation equipment, catalyst can be pyrophoric.
Transfer Hydrogenation 10% Pd/C, Ammonium formateEthanolReflux1 hour~99%[6]Avoids the use of H₂ gas.Requires higher temperature.
Stannous Chloride Reduction SnCl₂·2H₂O, HClEthanolReflux1.5-3 hoursGood to HighInexpensive, effective.Difficult workup due to tin salt precipitation.[5]
Iron Reduction Fe powder, Acetic acidEthanol/WaterReflux1-2 hoursGood to HighCost-effective, tolerates some functional groups.Workup can be messy, requiring filtration of iron salts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 7-Nitroindole using Ammonium Formate

This protocol is adapted from a general procedure for the synthesis of 7-aminoindoles.[6]

  • Preparation: In a round-bottom flask, dissolve 7-nitroindole (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add ammonium formate (10 equivalents) and a catalytic amount of 10% palladium on carbon (typically 5-10 mol %).

  • Reaction: Heat the reaction mixture to reflux for 1 hour. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 7-aminoindole.

  • Purification: The crude product can be purified by column chromatography on silica gel, using an eluent system such as ethyl acetate/hexanes with 1% triethylamine to prevent streaking.

Protocol 2: Reduction of 7-Nitroindole using Stannous Chloride

This protocol is based on general procedures for the reduction of aromatic nitro compounds with SnCl₂.[7]

  • Preparation: In a round-bottom flask, dissolve 7-nitroindole (1 equivalent) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (5-10 equivalents) to the solution, followed by concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1.5-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a large volume of ice water.

    • Carefully basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8. A precipitate of tin salts will form.

    • Filter the mixture through a pad of Celite® to remove the tin salts, and wash the precipitate with ethyl acetate.

    • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

G cluster_start Start: Low Yield of 7-Aminoindole cluster_diagnosis Diagnosis cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_workup Solutions for Purification Issues start Low Yield in Reduction Step check_sm TLC shows starting material? start->check_sm check_side_products TLC shows multiple side products? check_sm->check_side_products No sol_sm_1 Increase reaction time or temperature check_sm->sol_sm_1 Yes check_workup Product lost during workup/purification? check_side_products->check_workup No sol_side_1 Optimize reaction conditions (temp, time) check_side_products->sol_side_1 Yes sol_workup_1 Work under inert atmosphere check_workup->sol_workup_1 Yes sol_sm_2 Use fresh/more reducing agent/catalyst sol_sm_1->sol_sm_2 sol_sm_3 Check solvent/reagent purity sol_sm_2->sol_sm_3 sol_side_2 Consider a different reducing agent sol_side_1->sol_side_2 sol_side_3 Use N-protection if side reactions involve the indole NH sol_side_2->sol_side_3 sol_workup_2 Adjust pH during extraction sol_workup_1->sol_workup_2 sol_workup_3 Add base to chromatography eluent sol_workup_2->sol_workup_3 G cluster_start Starting Point cluster_precursor Precursor Availability cluster_synthesis_nitro Synthesis of 7-Nitroindole cluster_reduction Reduction Method start Synthesize 7-Aminoindole precursor Is 7-nitroindole available? start->precursor nitration Nitrate Indoline then Aromatize precursor->nitration No reduction Reduce 7-Nitroindole precursor->reduction Yes direct_nitration Direct Nitration of N-Protected Indole nitration->direct_nitration Alternative nitration->reduction direct_nitration->reduction catalytic Catalytic Hydrogenation (Pd/C, H2 or H-donor) reduction->catalytic metal_acid Metal in Acid (SnCl2/HCl or Fe/AcOH) reduction->metal_acid

References

Technical Support Center: Purification of 5-bromo-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1H-indol-7-amine. The following information is curated to address common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for indole derivatives, including this compound, are column chromatography and recrystallization. For related compounds like 5-bromoindole, steam distillation has also been effectively used to remove colored impurities and achieve high purity.

Q2: What solvents are suitable for dissolving this compound?

Q3: My purified this compound is colored (yellowish or brownish). What could be the cause and how can I fix it?

Colored impurities in indole derivatives often stem from oxidation or polymerization of the electron-rich indole ring. To mitigate this, consider the following:

  • Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Light Protection: Protect the compound and its solutions from light, as brominated aromatic compounds can be light-sensitive.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Perform a hot filtration to remove the charcoal before crystallization.

Q4: How can I monitor the purity of this compound during purification?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-performance liquid chromatography (HPLC) can be used for more accurate quantitative assessment of purity. For TLC, a common mobile phase to start with would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Persistent color in the final product. Oxidation of the indole ring; Inadequate solvent system.Perform recrystallization under an inert atmosphere, use degassed solvents, and protect from light. Experiment with mixed solvent systems (e.g., ethanol/water, toluene/heptane).
Low recovery of the product. The compound is too soluble in the chosen solvent, even at low temperatures; Incomplete precipitation.Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Oiling out instead of crystallization. The melting point of the compound is lower than the boiling point of the solvent; Supersaturation is too high.Use a lower boiling point solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Product streaking/tailing on a silica gel column. The basic amine group is interacting strongly with the acidic silanol groups on the silica surface.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to neutralize the acidic sites on the silica gel.
Poor separation of the product from impurities. The chosen eluent system has incorrect polarity.Optimize the eluent system using TLC. A gradient elution from a less polar to a more polar solvent system often yields better separation.
Product does not elute from the column. The product is too polar for the chosen eluent system and is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For very polar amines, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, may be more suitable.

Experimental Protocols

Note: These are general protocols based on related compounds and should be optimized for this compound.

Protocol 1: Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate. Based on TLC analysis, a gradient can be developed. For this amine, adding 0.5% triethylamine to the eluent system is recommended to prevent tailing.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel.

  • Elution: Begin with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate + 0.5% triethylamine) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallizing indole derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or heptane.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow crude_product Crude this compound tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis dissolve Dissolve in appropriate solvent select_method Select Purification Method tlc_analysis->select_method column_chrom Column Chromatography select_method->column_chrom Complex mixture recrystallization Recrystallization select_method->recrystallization Relatively pure purity_check Check Purity (TLC, HPLC, NMR) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->select_method Purity < 98% purity_check->pure_product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Column Chromatography Issue tailing Product Tailing/Streaking? start->tailing no_elution Product Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation solution_tailing Add Base (e.g., 0.5% TEA) to Eluent tailing->solution_tailing Yes solution_elution Increase Eluent Polarity no_elution->solution_elution Yes solution_separation Optimize Eluent via TLC / Use Gradient poor_separation->solution_separation Yes

Caption: Troubleshooting guide for column chromatography of this compound.

Technical Support Center: Bromination of 7-Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the electrophilic bromination of 7-aminoindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 7-aminoindoles?

The bromination of 7-aminoindoles is prone to several side reactions due to the high electron density of the indole ring and the presence of the activating amino group. Key side reactions include:

  • Poor Regioselectivity: Bromination often occurs at multiple positions on the indole ring. The C3 position is generally the most nucleophilic site in indoles, leading to the formation of 3-bromo derivatives as a significant byproduct.[1] Depending on the substituents and reaction conditions, bromination can also occur at the C2, C4, C5, and C6 positions.

  • Over-bromination: The introduction of one bromine atom can further activate the ring, leading to the formation of di- or even tri-brominated products.

  • Reaction at the Amino Group: The free amino group is a nucleophile and can react with electrophilic brominating agents, leading to N-bromination or potential degradation.[2]

  • Oxidation: Indole rings, especially when activated by an amino group, can be sensitive to oxidation under certain bromination conditions, leading to the formation of oxindole byproducts.[3]

Q2: Why is it difficult to control the position of bromination on the 7-aminoindole core?

Controlling regioselectivity is a primary challenge because the indole nucleus has multiple reactive sites for electrophilic attack.[1][4] The C3 position is intrinsically the most electron-rich and kinetically favored site for electrophilic substitution. The powerful electron-donating effect of the 7-amino group further activates the entire ring system, exacerbating the issue and making it difficult to selectively target a specific position on the benzene portion of the indole without careful strategy.

Q3: How can I prevent side reactions at the 7-amino group?

The most effective strategy to prevent unwanted reactions at the 7-amino group is to protect it before the bromination step.[2][5] The amino group is converted into a less reactive functional group, such as a carbamate, which is stable during the bromination reaction and can be removed later.[5][6][7]

Q4: Which protecting group is best for the 7-amino function?

The choice of protecting group depends on the overall synthetic route and the stability of your molecule to the required deprotection conditions. Carbamates are the most common choice for protecting amines.[7]

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)[8]Stable to base, hydrogenolysis
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)[7]Stable to acid, hydrogenolysis

Q5: How can I improve the regioselectivity of the bromination?

Improving regioselectivity requires a multi-faceted approach:

  • N-Protection of Indole: Protecting the indole nitrogen (N1) with a suitable group can alter the electronic distribution in the ring and sterically hinder attack at the C2 position, often favoring C3 or benzene-ring substitution.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and relatively mild source of electrophilic bromine. Using 1.0 equivalent can help minimize over-bromination.

  • Solvent and Temperature: Reaction conditions play a critical role. Polar solvents like DMF can influence the reaction pathway.[9] Running the reaction at low temperatures (e.g., 0 °C or -78 °C) often increases selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

Q6: How can I remove byproducts and purify my desired brominated 7-aminoindole?

Column chromatography on silica gel is the most common and effective method for separating isomers and other byproducts from the desired product.[10] The choice of eluent (e.g., mixtures of hexanes and ethyl acetate) will depend on the polarity of the specific compounds in your reaction mixture.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Degradation of Starting Material The unprotected 7-aminoindole is sensitive to the brominating agent. Protect the 7-amino group with a suitable protecting group (e.g., Boc) before bromination.
Incorrect Stoichiometry Using excess brominating agent leads to over-bromination and byproducts. Use 1.0 mole equivalent of NBS for mono-bromination. Perform the reaction at a low temperature and add the NBS solution slowly.
Reaction Conditions Too Harsh High temperatures can promote side reactions and decomposition. Run the reaction at low temperatures (e.g., start at -78 °C or 0 °C) and monitor the reaction closely by TLC.
Inactive Brominating Agent N-Bromosuccinimide (NBS) can decompose over time. Use a freshly recrystallized or newly purchased bottle of NBS .
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
High Reactivity of C3 Position The C3 position is the kinetic site of attack for many electrophiles on the indole ring.[1] Protecting the indole nitrogen (N1) with a bulky group (e.g., tosyl or triisopropylsilyl) can sterically block C2 and electronically influence the benzene ring positions.
Activating Effect of Amino Group The unprotected 7-amino group strongly activates the entire molecule. Protecting the amino group can moderate its activating influence, allowing for more controlled substitution.
Solvent Effects The solvent can influence the reactivity and selectivity of the brominating species. Screen different solvents. For instance, adding acetic acid or DMF has been shown to alter regioselectivity in some indole brominations.[3]

Visualized Workflows and Pathways

General Bromination Reaction Scheme

The following diagram illustrates the desired reaction pathway versus common side reactions during the bromination of a 7-aminoindole.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 7-Aminoindole reagent Brominating Agent (e.g., NBS) desired Desired Regioisomer (e.g., C4-Bromo) reagent->desired Desired Pathway c3_bromo C3-Bromo Side Product reagent->c3_bromo Side Reaction over_bromo Di-bromo Side Product reagent->over_bromo Side Reaction other_isomers Other Isomers (C2, C5, C6) reagent->other_isomers Side Reaction

Caption: Desired vs. side reaction pathways in 7-aminoindole bromination.

Troubleshooting Workflow for Poor Regioselectivity

Use this flowchart to diagnose and solve issues related to the formation of multiple isomers.

G start Poor Regioselectivity (Mixture of Isomers) q1 Is the 7-amino group protected? start->q1 a1_yes Protect the amino group (e.g., with Boc₂O) q1->a1_yes No q2 Is the indole N1 position protected? q1->q2 Yes a1_yes->q2 a2_yes Protect the indole N1 (e.g., with a silyl or tosyl group) q2->a2_yes No q3 Review Reaction Conditions q2->q3 Yes a2_yes->q3 a3_sol Lower temperature (-78 °C) Screen different solvents Use a milder brominating agent q3->a3_sol end Improved Selectivity a3_sol->end

Caption: A logical workflow for troubleshooting poor regioselectivity.

Key Experimental Protocols

Protocol 1: Boc-Protection of 7-Aminoindole

This protocol describes a general procedure for protecting the 7-amino group.[8]

  • Dissolution: Dissolve the 7-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) and a base like triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Bromination of Boc-Protected 7-Aminoindole

This protocol provides a starting point for the regioselective bromination.

  • Setup: Dissolve the N-Boc-7-aminoindole (1.0 eq) in a solvent like THF or DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 eq) in the same solvent.

  • Addition: Add the NBS solution dropwise to the cooled indole solution over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel to isolate the desired brominated isomer.

Protocol 3: Boc-Deprotection

This procedure removes the Boc protecting group to yield the free amino function.[8]

  • Dissolution: Dissolve the Boc-protected brominated 7-aminoindole in dichloromethane (DCM).

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a saturated solution of HCl in a solvent like dioxane.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis shows complete removal of the Boc group.

  • Workup: Remove the solvent and excess acid under reduced pressure. Redissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Purification: Extract with an organic solvent, dry the organic layer, and concentrate to yield the deprotected product. Further purification may be required.

References

Stability and degradation of 5-bromo-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-bromo-1H-indol-7-amine. The information is designed to help anticipate stability challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are degradation due to oxidation, photodegradation, and pH sensitivity. The indole ring is electron-rich and susceptible to oxidation, and the presence of the bromine atom can increase its sensitivity to light.[1] The amine group also influences its reactivity and stability.

Q2: What are the recommended storage conditions for solid this compound?

A2: As a solid, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3]

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare concentrated stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] To prevent moisture condensation, allow the vial of the solid compound to equilibrate to room temperature before opening.[1]

Q4: What are the ideal storage conditions for solutions of this compound?

A4: Stock solutions in anhydrous DMSO should be stored at -20°C in tightly sealed, light-protecting containers.[1] For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light for no longer than 24 hours.[1] Aliquoting stock solutions is recommended to avoid multiple freeze-thaw cycles.[1]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: While specific data is limited, indole derivatives can be unstable under acidic conditions.[1] The amine group's basicity will be a factor. In alkaline conditions, the indole ring may be more susceptible to oxidation.[1] It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability.[1]

Q6: Is this compound sensitive to light?

A6: Yes, brominated aromatic compounds can be sensitive to light and may undergo photodegradation.[1] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

Q7: What are some common signs of degradation?

A7: Discoloration (e.g., turning from off-white to yellowish or brownish) is a common sign of degradation, often due to oxidation or polymerization.[3] In solution, the appearance of new peaks in analytical chromatograms (e.g., HPLC) can indicate the formation of degradation products.[1]

Troubleshooting Guides

Issue 1: Discoloration of Solid Compound or Solution

  • Problem: The solid this compound or its solution has developed a yellow or brown tint.

  • Possible Cause: Oxidation of the indole ring. Indole compounds are known to be sensitive to air and light, leading to the formation of colored oxidation products.[3]

  • Suggested Solution:

    • Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

    • Use degassed solvents to prepare solutions.[3]

    • Always store the solid and its solutions protected from light.[1]

    • For purification of colored material, consider techniques like recrystallization with the addition of activated carbon to adsorb colored impurities, followed by hot filtration.[3]

Issue 2: Inconsistent or Poor Results in Biological Assays

  • Problem: High variability between replicate experiments or a loss of compound activity over the course of an experiment.

  • Possible Cause: Degradation of the compound in the assay medium or inconsistent preparation of solutions.[1]

  • Suggested Solution:

    • Prepare fresh dilutions of the compound immediately before adding them to the assay.[1]

    • Minimize the incubation time of the compound in the assay medium as much as possible.[1]

    • Assess the stability of the compound in your specific assay medium under the experimental conditions (temperature, CO2, etc.) using an analytical method like HPLC to quantify the compound's concentration over time.[1]

    • Strictly adhere to a standardized protocol for solution preparation and aliquot stock solutions to avoid freeze-thaw cycles.[1]

Issue 3: Precipitation of the Compound from Aqueous Solution

  • Problem: A precipitate forms after diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Possible Cause: The compound has low solubility in the final aqueous solution.

  • Suggested Solution:

    • Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated in many cell-based assays, but this should be optimized and controlled for).[1]

    • Decrease the final working concentration of the compound.[1]

    • Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous solution with vigorous vortexing.[1]

    • If a precipitate forms during storage at 4°C, try storing at room temperature for short periods, as some compounds are less soluble at lower temperatures. Always protect the solution from light.[1]

Data Presentation

Table 1: Predicted Stability Profile of this compound

ConditionPredicted Outcome/ConcernMitigation Strategy
Light Exposure Potential for photodegradation.[1]Store solid and solutions in amber vials or wrapped in foil.[1]
Air (Oxygen) Susceptible to oxidation, leading to colored impurities.[1][3]Store and handle under an inert atmosphere (N₂ or Ar).[3] Use degassed solvents.[3]
Elevated Temperature May accelerate degradation pathways.Store at recommended low temperatures (-20°C for long-term).[1]
Acidic pH (aqueous) Potential for instability or degradation.[1]Maintain aqueous solutions at a neutral pH (6-8).[1]
Alkaline pH (aqueous) May increase susceptibility to oxidation.[1]Maintain aqueous solutions at a neutral pH (6-8).[1]
Strong Oxidizing Agents Incompatible; will likely cause rapid degradation.[4]Avoid contact with strong oxidizers.[4]
Strong Acids Incompatible; may lead to degradation.[4]Avoid contact with strong acids.[4]

Table 2: Recommended Storage and Handling Conditions

FormStorage TemperatureAtmosphereLight ProtectionDuration
Solid -20°CInert (N₂ or Ar)RequiredLong-term
Stock Solution (Anhydrous DMSO) -20°CTightly sealedRequiredMonths (avoid freeze-thaw)[1]
Aqueous Dilutions 2-8°CTightly sealedRequired< 24 hours (prepare fresh)[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution by HPLC

This protocol provides a framework for evaluating the stability of this compound in a chosen solvent or buffer system over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Amber vials

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

  • Prepare Working Solution: Dilute the DMSO stock solution into the aqueous buffer to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all samples.[1]

  • Initial Time Point (t=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of the compound. This serves as the 100% reference.[1]

  • Incubation: Divide the remaining working solution into several amber vials for incubation under different conditions (e.g., 4°C, room temperature, 37°C).[1]

  • Time Points: At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each incubation condition and analyze it by HPLC.[1]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[1]

Visualizations

G Predicted Oxidative Degradation Pathway A This compound B Oxidized Intermediates (e.g., Hydroxyindoles, Indolinones) A->B Oxidation (O₂, light) C Colored Degradation Products (Polymeric Species) B->C Further Oxidation / Polymerization

Caption: Predicted oxidative degradation pathway for this compound.

G Troubleshooting Inconsistent Assay Results Start Inconsistent Results Prep Solutions prepared fresh? Start->Prep Storage Stock aliquoted? (No freeze-thaw) Prep->Storage Yes Sol_Prep ACTION: Adhere to strict solution prep protocol. Prepare fresh dilutions. Prep->Sol_Prep No Stability Compound stable in assay medium? Storage->Stability Yes Sol_Storage ACTION: Aliquot stock solutions to avoid freeze-thaw cycles. Storage->Sol_Storage No Check_Stab ACTION: Run HPLC stability study in assay medium under experimental conditions. Stability->Check_Stab No End Problem Identified Stability->End Yes Sol_Prep->End Sol_Storage->End Check_Stab->End

Caption: Troubleshooting workflow for inconsistent assay results.

G Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis Prep_Stock 1. Prepare DMSO Stock Solution Prep_Work 2. Prepare Aqueous Working Solution Prep_Stock->Prep_Work T0 3. Analyze t=0 Sample via HPLC Prep_Work->T0 Incubate 4. Incubate Aliquots (Different Conditions) T0->Incubate Timepoints 5. Analyze Samples at Time Points Incubate->Timepoints Calc 6. Calculate % Remaining vs. t=0 Timepoints->Calc

References

Technical Support Center: Optimization of Fischer Indole Synthesis for 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Fischer Indole Synthesis of 7-Substituted Indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of indoles with substitution at the 7-position.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield for my 7-substituted indole synthesis. What are the common causes?

Low yields in the Fischer indole synthesis of 7-substituted indoles are a common issue, often attributed to the steric hindrance and electronic effects of the ortho-substituent on the phenylhydrazine. Key factors include:

  • Steric Hindrance: The substituent at the ortho-position can sterically hinder the key[1][1]-sigmatropic rearrangement step of the mechanism, slowing down the reaction or favoring side reactions.

  • Unfavorable Cyclization: The presence of an ortho-group can lead to a mixture of indole products or prevent the desired cyclization from occurring efficiently.[2]

  • Substituent Effects: The electronic nature of the substituent can influence the reactivity of the phenylhydrazine and the stability of key intermediates.

  • Decomposition: The starting materials or the indole product might be unstable under the strong acidic conditions and high temperatures often employed in the reaction.

Q2: I am observing the formation of multiple products in my reaction. How can I improve the regioselectivity for the 7-substituted indole?

The formation of regioisomers is a known challenge, especially when using unsymmetrical ketones. For 7-substituted indoles, the ortho-substituent should direct the cyclization to the desired position. If you are still observing other isomers, consider the following:

  • Catalyst Choice: The type and concentration of the acid catalyst can significantly influence the regioselectivity. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[2][3][4]

  • Reaction Conditions: Temperature and reaction time can play a crucial role. Lowering the temperature may favor the kinetic product, while higher temperatures might lead to the thermodynamic product.

  • Constrained Hydrazine: For certain substrates, like in the synthesis of 7-hydroxy-indoles, using a constrained hydrazine can prevent unwanted side reactions and improve the yield of the desired product.[2]

Q3: My reaction with a 2-methoxyphenylhydrazine is giving an unexpected product. What could be happening?

In the case of 2-methoxyphenylhydrazones, an "abnormal" Fischer indole synthesis has been observed where cyclization occurs on the methoxy-substituted side of the benzene ring.[5][6] This can lead to the formation of 6-substituted indoles instead of the expected 7-methoxyindole. The reaction conditions, particularly the type of acid catalyst, can influence the outcome. For instance, using HCl in ethanol has been reported to yield a 6-chloroindole as the main product.[5]

Q4: Are there any general recommendations for choosing a catalyst and solvent for the synthesis of 7-substituted indoles?

The choice of catalyst and solvent is highly dependent on the specific substrate. However, some general guidelines are:

  • Catalysts: A wide range of acids have been successfully used, including Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA), and Lewis acids such as ZnCl₂, BF₃, and FeCl₃.[2][3][4] For substrates sensitive to strong acids, milder catalysts like acetic acid can be effective.[2]

  • Solvents: Polar aprotic solvents like acetic acid and dimethyl sulfoxide (DMSO) are commonly used.[3] In some cases, the reaction can be carried out in the absence of a solvent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Steric hindrance from the 7-substituent. Optimize reaction conditions (temperature, time). Consider using a stronger acid catalyst (e.g., polyphosphoric acid) or microwave irradiation to overcome the activation barrier.
Decomposition of starting material or product. Use milder reaction conditions (lower temperature, weaker acid). Ensure the reaction is worked up promptly upon completion.
Incorrect catalyst or solvent. Screen a variety of Brønsted and Lewis acid catalysts.[2][3][4] Acetic acid can serve as both a solvent and a catalyst for some reactions.[2]
Formation of Multiple Products (Regioisomers) Cyclization at an undesired position. The ortho-substituent should favor the formation of the 7-substituted indole. If other isomers are formed, re-evaluate the structure of your starting materials and consider alternative synthetic routes if necessary.
Side reactions with unsymmetrical ketones. If using an unsymmetrical ketone, try different acid catalysts to influence the regioselectivity of enamine formation.
"Abnormal" Product Formation (e.g., with 2-methoxyphenylhydrazine) Cyclization on the substituted side of the phenyl ring. [5][6]This is a known issue with certain ortho-substituted phenylhydrazones. Experiment with different acid catalysts (e.g., Lewis acids instead of proton acids) and reaction conditions to favor the desired cyclization.
Formation of Tar/Polymerization High reaction temperature or prolonged reaction time. Reduce the reaction temperature and monitor the reaction closely to avoid over-heating.
Instability of the indole product under acidic conditions. Neutralize the reaction mixture as soon as the reaction is complete.

Data Presentation

Table 1: Examples of Fischer Indole Synthesis for 7-Substituted Indoles

7-SubstituentKetone/AldehydeCatalystSolventTemperatureTimeYield (%)Reference
MethoxyEthyl pyruvateHClEthanolReflux-Low (main product is 6-chloroindole)[5]
Methoxy, 5-NitroMethyl pyruvatePolyphosphoric acidXylene120 °C-64[2]
Ethyl2,3-Dihydrofuran-Methanol--40-50[7]
Ethyl4-Hydroxybutanal-Water/Ethylene glycol180 °C (Microwave)30 s78[1]
-cis-OctahydroindoloneAcetic acidAcetic acid--60 (for tetracyclic product)[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 7-Substituted Tetracyclic Indole [2]

  • Reactants: A phenylhydrazone and a ketone (e.g., cis-octahydroindolone).

  • Solvent and Catalyst: Acetic acid is used as both the solvent and the acid catalyst.

  • Reaction: The reaction mixture is heated to promote the Fischer indole cyclization.

  • Work-up: After the reaction is complete, the mixture is cooled and the product is isolated through standard extraction and purification techniques.

  • Yield: A yield of 60% has been reported for a tetracyclic product using this method.[2]

Protocol 2: Synthesis of Methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate [2]

  • Reactants: The corresponding phenylhydrazone of methyl pyruvate.

  • Solvent and Catalyst: Polyphosphoric acid is used as the catalyst with xylene as a co-solvent.

  • Reaction: The mixture is heated to 120 °C to effect the cyclization.

  • Work-up: Upon completion, the reaction is worked up using appropriate quenching and extraction procedures.

  • Yield: A yield of 64% has been reported for this specific compound.[2]

Mandatory Visualization

fischer_indole_workflow cluster_prep Preparation cluster_cyclization Cyclization cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_workup Work-up & Purification start Start: Select 2-substituted Phenylhydrazine and Carbonyl Compound hydrazone Form Hydrazone (in-situ or pre-formed) start->hydrazone Condensation catalyst Add Acid Catalyst (Brønsted or Lewis) hydrazone->catalyst heat Apply Heat (Conventional or Microwave) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor low_yield Low Yield? monitor->low_yield side_products Side Products? low_yield->side_products No optimize_catalyst Screen Catalysts/ Solvents low_yield->optimize_catalyst Yes optimize_temp Adjust Temperature/ Time side_products->optimize_temp workup Quench & Extract side_products->workup No optimize_catalyst->heat optimize_temp->heat purify Purify Product (Crystallization/Chromatography) workup->purify product Isolated 7-Substituted Indole purify->product

Caption: Experimental workflow for the optimization of Fischer indole synthesis for 7-substituted indoles.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered low_yield Low Yield start->low_yield side_products Multiple Products start->side_products abnormal_product Unexpected Product (e.g., 6-substituted) start->abnormal_product steric_hindrance Possible Cause: Steric Hindrance low_yield->steric_hindrance decomposition Possible Cause: Decomposition low_yield->decomposition optimize_conditions Solution: Optimize Temp/Time/ Catalyst steric_hindrance->optimize_conditions milder_conditions Solution: Milder Conditions/ Prompt Workup decomposition->milder_conditions regioisomers Possible Cause: Regioisomer Formation side_products->regioisomers abnormal_cyclization Possible Cause: 'Abnormal' Cyclization abnormal_product->abnormal_cyclization screen_catalysts Solution: Screen Catalysts regioisomers->screen_catalysts change_catalyst_type Solution: Try Lewis vs. Brønsted Acid abnormal_cyclization->change_catalyst_type

Caption: Logical relationships in troubleshooting the Fischer indole synthesis for 7-substituted indoles.

References

Technical Support Center: Palladium-Catalyzed Amination of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of bromoindoles, a key transformation in modern synthetic chemistry.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the palladium-catalyzed amination of bromoindoles in a question-and-answer format.

Issue 1: Low to No Product Conversion

Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

Low or no conversion in a Buchwald-Hartwig amination of bromoindoles can stem from several sources. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The active Pd(0) species may not be forming or is being deactivated. Ensure you are using a reliable palladium precatalyst, as these are often more effective at generating the active catalytic species than sources like Pd(OAc)₂ alone.[1] For amines lacking a β-hydrogen, Pd(OAc)₂ may not be reduced to the active Pd(0) state, leading to no reaction.[2]

  • Ligand Selection: The choice of phosphine ligand is critical. For heteroaryl halides like bromoindoles, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary to promote both oxidative addition and reductive elimination.[3][4]

  • Oxygen Sensitivity: The catalytic system, particularly the phosphine ligands and the Pd(0) species, can be sensitive to oxygen.[5] Ensure that all solvents and reagents are properly degassed and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of Reagents: Impurities in the bromoindole substrate, amine, or solvent can poison the catalyst.[6] Recrystallization of the bromoindole may be necessary to remove inhibitory impurities.[6]

Q2: I am working with an N-H free bromoindole and observing poor results. What is the issue?

The acidic N-H proton of the indole ring can complicate the reaction.[3] Under basic conditions, deprotonation of the indole nitrogen can occur, leading to several potential problems:

  • Catalyst Inhibition: The resulting indolide anion can coordinate to the palladium center, potentially deactivating the catalyst.[6]

  • Side Reactions: Increased electron density on the indole ring upon deprotonation can make the C-Br bond more susceptible to side reactions like reductive debromination.[3]

For N-H free bromoindoles, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is often effective.[2][3] This base is strong enough to deprotonate the amine coupling partner without causing significant issues with the indole N-H. Alternatively, N-protection of the indole is a highly effective strategy to prevent these complications.[3]

Issue 2: Formation of Side Products

Q3: I am observing a significant amount of the debrominated indole as a byproduct. How can I prevent this?

Reductive debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[3][7] This can be caused by:

  • β-Hydride Elimination: This can be a competing pathway to reductive elimination, especially with certain amine substrates.[8]

  • Instability of Intermediates: The reaction conditions may favor pathways that lead to the cleavage of the C-Br bond without the desired C-N bond formation.

To minimize debromination:

  • Protect the Indole Nitrogen: N-protection is the most effective way to prevent debromination by preventing the formation of the electron-rich indolide anion.[3]

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus side reactions.[9] Screening different combinations may be necessary.

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions.

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening?

The formation of a black precipitate, known as palladium black, indicates the aggregation and precipitation of the Pd(0) catalyst.[5] This deactivates the catalyst and halts the reaction. Common causes include:

  • High Temperatures: Excessive heat can lead to catalyst decomposition.[6]

  • Poor Ligand Stabilization: An inappropriate ligand or an incorrect palladium-to-ligand ratio may fail to stabilize the Pd(0) species in solution.[6] Bidentate phosphine ligands like Xantphos can form very stable catalysts that are less prone to deactivation.[5]

  • Presence of Oxygen or Impurities: Traces of oxygen or other impurities can facilitate the decomposition of the catalyst.[5][6] Thoroughly degassing all solvents and reagents is crucial.[5]

Issue 3: Substrate-Specific Challenges

Q5: Are there differences in reactivity between the various bromoindole isomers (e.g., 4-, 5-, 6-, 7-bromo)?

Q6: I am attempting to couple an amine with a 5-chloroindole and the reaction is failing, but I see a new amine product. What could be happening?

In some cases, particularly when using LiHMDS as a base with less reactive aryl chlorides like 5-chloroindole, competitive amination by the deprotonated disilazane can occur, leading to the incorporation of an -NH₂ group derived from the base itself.[3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed amination of various bromoindoles and related heteroaryl bromides.

Table 1: Amination of N-H Free Haloindoles and Haloazaindoles

EntrySubstrateAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindoleAnilinePd₂(dba)₃ (1)4¹ (4)LiHMDS (2.2)THF651882[3]
25-BromoindoleMorpholinePd₂(dba)₃ (1)4¹ (4)LiHMDS (2.2)THF651885[3]
36-ChloroindolePiperidinePd₂(dba)₃ (1)1² (4)LiHMDS (2.2)THF651875[3]
44-Chloro-7-azaindoleN-MethylpiperazineP1³ (1)L1⁴ (1)LiHMDS (2.4)THF252493[2][10]
55-Bromo-7-azaindoleMorpholineP1³ (1)L1⁴ (1)LiHMDS (2.4)THF252491[2]
66-Bromo-7-azaindoleAnilineP5⁵ (1)L5⁶ (1)LiHMDS (2.4)THF252485[2]

¹Ligand 4: A bulky biarylphosphine ligand. ²Ligand 1: Another bulky biarylphosphine ligand. ³P1: A palladium precatalyst. ⁴L1: A specific biarylphosphine ligand. ⁵P5: A palladium precatalyst based on the BrettPhos ligand. ⁶L5: BrettPhos ligand.

Experimental Protocols

General Protocol for the Amination of N-H Free Bromoindoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., a bulky biarylphosphine, 4-8 mol%)

  • Base (e.g., LiHMDS, 2.2 equiv)

  • Anhydrous, degassed solvent (e.g., THF, Toluene)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromoindole, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Add the base (e.g., a solution of LiHMDS in THF) dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion Troubleshooting Workflow: Low or No Conversion start Low/No Conversion Observed check_catalyst Is the Pd precatalyst reliable and the active Pd(0) species forming? start->check_catalyst check_ligand Is the ligand appropriate (e.g., bulky, electron-rich)? check_catalyst->check_ligand Yes solution_catalyst Use a reliable Pd precatalyst. Consider a different Pd source if the amine lacks β-hydrogens. check_catalyst->solution_catalyst No check_inertness Was the reaction performed under strictly inert conditions? check_ligand->check_inertness Yes solution_ligand Screen different bulky biarylphosphine ligands. check_ligand->solution_ligand No check_purity Are all reagents and solvents pure and dry? check_inertness->check_purity Yes solution_inertness Thoroughly degas all solvents and reagents. Ensure a good inert atmosphere. check_inertness->solution_inertness No solution_purity Purify starting materials (e.g., recrystallize bromoindole). check_purity->solution_purity No end Reaction Optimized check_purity->end Yes solution_catalyst->check_ligand solution_ligand->check_inertness solution_inertness->check_purity solution_purity->end

Caption: A logical workflow for diagnosing and resolving issues of low or no product conversion.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Generalized Catalytic Cycle for Buchwald-Hartwig Amination cluster_reactants Reactants cluster_products Products Pd0 LₙPd(0) OA_complex LₙPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [LₙPd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex LₙPd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation BHX [Base-H]⁺X⁻ Amine_complex->BHX Amido_complex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ (Product) Amido_complex->ArNR2 ArX Ar-X (Bromoindole) ArX->OA_complex R2NH R₂NH (Amine) R2NH->Amine_complex Base Base Base->Amine_complex

References

Technical Support Center: Improving the Yield of 5-Bromo-7-Nitro-1H-Indole Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reduction of 5-bromo-7-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 5-bromo-7-amino-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 5-bromo-7-nitro-1H-indole?

A1: The most prevalent methods for the reduction of nitroaromatic compounds, including 5-bromo-7-nitro-1H-indole, are catalytic hydrogenation, and chemical reduction using reagents like stannous chloride (SnCl₂) or iron in the presence of an acid or ammonium chloride (Fe/NH₄Cl).[1] The choice of method often depends on the scale of the reaction, functional group tolerance, and desired purity of the product.

Q2: I am observing a significant amount of a byproduct that is not my desired 5-bromo-7-amino-1H-indole. What could it be?

A2: A common side reaction during the reduction of halogenated nitroaromatics is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[2] This would result in the formation of 7-amino-1H-indole. The likelihood of dehalogenation depends on the chosen reduction method and reaction conditions.

Q3: My yield of 5-bromo-7-amino-1H-indole is consistently low. What are the general factors I should investigate?

A3: Low yields in organic synthesis can be attributed to several factors.[3] For this specific reduction, key areas to investigate include:

  • Purity of Starting Material: Impurities in the 5-bromo-7-nitro-1H-indole can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete conversion or side reactions.[4]

  • Reagent Quality and Stoichiometry: Ensure the reducing agent is active and used in the correct molar ratio.

  • Work-up Procedure: The product, an aminoindole, may be sensitive to air or acidic conditions, leading to degradation during isolation.

Q4: How can I minimize the dehalogenation side reaction?

A4: Minimizing dehalogenation is crucial for maximizing the yield of the desired product. Strategies include:

  • Choice of Catalyst: For catalytic hydrogenation, Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates with aromatic halides as it is less prone to causing dehalogenation.[1]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes reduce the incidence of dehalogenation.

  • Chemical Reductants: Using chemical reductants like SnCl₂ or Fe/NH₄Cl is often a good strategy to avoid dehalogenation.[5]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during the reduction of 5-bromo-7-nitro-1H-indole.

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted 5-bromo-7-nitro-1H-indole after the expected reaction time, consider the following troubleshooting steps.

Potential Cause Recommended Action
Inactive Reducing Agent Catalytic Hydrogenation: Ensure the catalyst has not expired and has been stored correctly. If using a hydrogen balloon, ensure there are no leaks. For chemical reductants, use a freshly opened bottle or test the activity on a simpler substrate.
Insufficient Reagent Verify the stoichiometry of the reducing agent. For metal-based reductions (e.g., Fe, SnCl₂), an excess is typically required.
Suboptimal Temperature Some reductions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Poor Solubility Ensure the starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Issue 2: Formation of Dehalogenated Byproduct

The presence of 7-amino-1H-indole indicates that dehalogenation is occurring. The following workflow can help you address this issue.

G start Dehalogenation Observed method Identify Reduction Method start->method cat_hydro Catalytic Hydrogenation? method->cat_hydro change_catalyst Switch from Pd/C to Raney Nickel or consider sulfided Pt/C. cat_hydro->change_catalyst Yes check_conditions Using SnCl₂ or Fe/NH₄Cl? cat_hydro->check_conditions No chem_red Chemical Reduction? end Yield Improved change_catalyst->end Problem Solved optimize_temp Lower reaction temperature and monitor for reduced dehalogenation. check_conditions->optimize_temp Yes re_evaluate Re-evaluate the choice of reducing agent. check_conditions->re_evaluate No optimize_temp->end Problem Solved re_evaluate->end Problem Solved G start 5-bromo-7-nitro-1H-indole reagents SnCl₂·2H₂O Ethanol, Reflux start->reagents product 5-bromo-7-amino-1H-indole reagents->product G start 5-bromo-7-nitro-1H-indole reagents Fe powder, NH₄Cl Ethanol/Water, Reflux start->reagents product 5-bromo-7-amino-1H-indole reagents->product G start 5-bromo-7-nitro-1H-indole reagents H₂ (g), Catalyst Solvent start->reagents product 5-bromo-7-amino-1H-indole reagents->product G start Starting Point: Reduction of 5-bromo-7-nitro-1H-indole dehalogenation_concern Is dehalogenation a major concern? start->dehalogenation_concern equipment Is hydrogenation equipment available? dehalogenation_concern->equipment No fe_nh4cl Consider Fe/NH₄Cl or SnCl₂. dehalogenation_concern->fe_nh4cl Yes scale What is the reaction scale? sncl2 SnCl₂ is a good option. scale->sncl2 Small Scale fe_nh4cl_large Fe/NH₄Cl is cost-effective for large scale. scale->fe_nh4cl_large Large Scale equipment->scale No raney_ni Use Catalytic Hydrogenation with Raney Nickel. equipment->raney_ni Yes

References

Identification of impurities in 5-bromo-1H-indol-7-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-1H-indol-7-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and identify potential impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method for the synthesis of substituted indoles, including this compound, is the Leimgruber-Batcho indole synthesis.[1][2] This multi-step process typically starts with an appropriately substituted o-nitrotoluene. For this compound, a suitable starting material is 4-bromo-2-methyl-6-nitroaniline, which can be synthesized from 4-bromo-2-methylaniline. The general steps involve the formation of an enamine intermediate, followed by a reductive cyclization to yield the indole ring system.

Q2: What are the critical steps in the Leimgruber-Batcho synthesis of this compound?

The two most critical stages of this synthesis are:

  • Enamine Formation: The reaction of the o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and an amine, such as pyrrolidine, to form the enamine intermediate. The efficiency of this step is crucial for the overall yield.

  • Reductive Cyclization: The reduction of the nitro group of the enamine intermediate, which is immediately followed by cyclization to form the indole ring. The choice of reducing agent and reaction conditions can significantly impact the purity and yield of the final product.[2]

Q3: I am observing a low yield in my synthesis. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Enamine Formation: The initial condensation reaction may not have gone to completion. This can be due to impure reagents, insufficient reaction time, or suboptimal temperature.

  • Inefficient Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a delicate step. The choice of catalyst (e.g., Raney nickel, Pd/C) and reducing agent (e.g., hydrazine, hydrogen gas) is critical. Catalyst poisoning or inappropriate reaction conditions can lead to a poor yield.[2]

  • Side Reactions: The presence of moisture or impurities can lead to unwanted side reactions, consuming your starting material or intermediate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no formation of the enamine intermediate Impure o-nitrotoluene starting material.Purify the starting material by recrystallization or column chromatography.
Inactive DMF-DMA or pyrrolidine.Use fresh, high-quality reagents. DMF-DMA is sensitive to moisture.
Suboptimal reaction temperature or time.Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate.
Reductive cyclization is not proceeding to completion Inactive catalyst (e.g., Raney nickel, Pd/C).Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation.
Inefficient reducing agent.If using hydrazine, ensure it is of appropriate concentration. If using hydrogen gas, ensure the system is properly sealed and purged.
Presence of catalyst poisons.Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from impurities that could poison the catalyst (e.g., sulfur compounds).
Multiple spots on TLC after reductive cyclization, indicating a mixture of products Incomplete reduction of the nitro group.This can lead to the formation of nitroso or hydroxylamine intermediates. Increase the amount of reducing agent or extend the reaction time.
Over-reduction of the indole ring.Use milder reducing agents or optimize the reaction conditions (temperature, pressure) to avoid saturation of the indole ring.
Debromination of the starting material or product.Certain catalysts, particularly palladium on carbon in the presence of hydrogen, can cause dehalogenation. Consider using an alternative catalyst like Raney nickel.[3]
Difficulty in purifying the final product Presence of closely related impurities.Optimize the chromatographic conditions (solvent system, gradient) for better separation. Recrystallization from a suitable solvent system may also be effective.
The product is unstable.Indoles can be sensitive to air and light.[4] Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Identification of Potential Impurities

The following table summarizes potential impurities that may be observed during the synthesis of this compound via the Leimgruber-Batcho route.

Impurity Name Chemical Structure Potential Origin Analytical Identification
4-bromo-2-methyl-6-nitroaniline 4-Bromo-2-methyl-6-nitroanilineUnreacted starting material from the enamine formation step.HPLC: Shorter retention time than the product. MS: m/z corresponding to the molecular weight of the starting material.
5-Bromo-7-nitro-1H-indole 5-Bromo-7-nitro-1H-indoleIncomplete reduction of the nitro group during the reductive cyclization step.HPLC: Different retention time than the final product. MS: m/z corresponding to the molecular weight of the nitroindole.
N-(5-bromo-1H-indol-7-yl)hydroxylamine N-(5-bromo-1H-indol-7-yl)hydroxylaminePartial reduction of the nitro group.HPLC: May appear as a transient peak. MS: m/z corresponding to the molecular weight of the hydroxylamine.
7-Amino-1H-indole 7-Amino-1H-indoleDebromination of the starting material or product during catalytic hydrogenation.HPLC: Shorter retention time than the brominated product. MS: m/z corresponding to the molecular weight of the debrominated product.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Control and Final Product Purity
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase or a suitable solvent like methanol.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode is typically suitable for amine-containing compounds.

  • Data Acquisition: Scan mode to detect a wide range of m/z values to identify potential impurities.

Visualizations

G cluster_0 Leimgruber-Batcho Synthesis Starting Material 4-Bromo-2-methyl-6-nitroaniline Enamine Intermediate Enamine Intermediate Starting Material->Enamine Intermediate DMF-DMA, Pyrrolidine Final Product This compound Enamine Intermediate->Final Product Reductive Cyclization (e.g., Raney Ni, Hydrazine)

Caption: Synthetic pathway for this compound.

G Start Low Yield or Impure Product Check_SM Analyze Starting Material Purity (HPLC, NMR) Start->Check_SM Check_Enamine Monitor Enamine Formation (TLC, HPLC) Check_SM->Check_Enamine If SM is pure Check_Reduction Analyze Reductive Cyclization (TLC, LC-MS) Check_Enamine->Check_Reduction If enamine forms cleanly Purification Optimize Purification (Chromatography, Recrystallization) Check_Reduction->Purification If reaction is complete Impurity_ID Identify Impurities (LC-MS, NMR) Check_Reduction->Impurity_ID If side products are present Success Pure Product, Good Yield Purification->Success Impurity_ID->Purification

Caption: Troubleshooting workflow for the synthesis.

G Enamine_Intermediate Enamine Intermediate Desired_Product This compound Enamine_Intermediate->Desired_Product Complete Reduction & Cyclization Nitro_Indole Impurity: 5-Bromo-7-nitro-1H-indole Enamine_Intermediate->Nitro_Indole Incomplete Reduction Hydroxylamine_Indole Impurity: N-(5-bromo-1H-indol-7-yl)hydroxylamine Enamine_Intermediate->Hydroxylamine_Indole Partial Reduction Debrominated_Product Impurity: 7-Amino-1H-indole Desired_Product->Debrominated_Product Debromination Side Reaction

References

Technical Support Center: Storage and Handling of Air-Sensitive Aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of air-sensitive aminoindoles. Due to their inherent instability, successful experimentation relies on meticulous technique and a thorough understanding of their reactive nature.

Frequently Asked Questions (FAQs)

Q1: Why are unprotected aminoindoles considered air-sensitive?

Unprotected aminoindoles, particularly 3-aminoindoles, are electron-rich heterocyclic compounds. This high electron density makes them susceptible to oxidation by atmospheric oxygen.[1][2] This sensitivity is further exacerbated by exposure to light, which can promote degradation.[1][3] The primary degradation pathway is often oxidative dimerization, leading to the formation of undesired impurities and a reduction in the yield and purity of the target compound.[1][2][4]

Q2: What are the visible signs of aminoindole degradation?

Degradation of aminoindoles can sometimes be observed visually. A color change, often to a darker or more intensely colored substance, can indicate the formation of oxidation products. The appearance of insoluble particulates in a previously clear solution is another sign of decomposition. For conclusive evidence of degradation, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to identify the presence of impurities.[5]

Q3: What is the recommended method for long-term storage of air-sensitive aminoindoles?

For long-term storage, it is crucial to minimize exposure to both air and light. The following conditions are recommended:

  • Atmosphere: Store under a dry, inert atmosphere. Argon is often preferred over nitrogen for its higher density, which provides a better protective "blanket" over the compound.[6]

  • Temperature: Store at low temperatures, such as in a freezer at -20°C or even -80°C, to slow down the rate of decomposition.[7][8]

  • Container: Use a sealed, airtight container, such as a Schlenk flask with a well-greased glass stopper or a vial with a PTFE-lined cap. For highly sensitive compounds, sealing under vacuum in a glass ampoule is the most secure method.

  • Light: Protect from light by storing in an amber-colored vial or by wrapping the container in aluminum foil.

Q4: Can I handle air-sensitive aminoindoles on the benchtop?

Handling unprotected aminoindoles on an open bench is strongly discouraged due to their rapid degradation in the presence of air. All manipulations should be performed under an inert atmosphere using either a glovebox or a Schlenk line.[1][9]

Troubleshooting Guides

Issue 1: Decomposition During Purification by Column Chromatography

Problem: The aminoindole appears to be degrading on the silica gel column, resulting in streaking on TLC, low recovery of the desired product, and the formation of colored bands.

Possible Causes & Solutions:

Possible CauseSolution
Acidic nature of silica gel Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. Deactivate the silica gel by treating it with a solution of triethylamine (1-3%) in the column solvent before packing.[10] Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil.[11]
Prolonged exposure on the column The longer the compound remains on the column, the greater the chance of degradation. Use flash column chromatography with positive pressure to minimize the purification time.[12] A "short plug" of silica can be used to quickly remove baseline impurities without a full, lengthy separation.[10]
Air exposure during loading and elution Loading the sample and running the column in the open air will lead to decomposition. If using a Schlenk line, maintain a positive pressure of inert gas throughout the entire process. For highly sensitive compounds, performing the chromatography inside a glovebox is the best option.
Solvent impurities Solvents can contain dissolved oxygen and traces of water which can degrade the aminoindole. Ensure all solvents used for chromatography are thoroughly degassed and dried before use.[9]
Issue 2: Inconsistent or Failed Reactions

Problem: A reaction involving an air-sensitive aminoindole is giving low yields or failing completely, even when following a known procedure.

Possible Causes & Solutions:

Possible CauseSolution
Degraded starting material The aminoindole may have degraded during storage. Before starting the reaction, check the purity of the aminoindole by TLC or NMR. If impurities are detected, repurification may be necessary, or fresh material should be synthesized.
Atmospheric leaks in the reaction setup Even small leaks can introduce enough oxygen to inhibit the reaction. Ensure all glassware joints are well-greased and securely clamped. Use high-quality rubber septa and purge them with inert gas before use. A bubbler in the inert gas line will give a visual confirmation of positive pressure.[9][13]
Contaminated solvents or reagents Solvents and other reagents can introduce air and moisture. Use freshly dried and degassed solvents for the reaction. Ensure all other reagents are anhydrous and handled under inert atmosphere.
Improper handling during reagent addition Adding reagents to the reaction flask can be a point of atmospheric contamination. For solids, use a solid addition tube or add them under a strong counterflow of inert gas.[1] For liquids, use gas-tight syringes that have been flushed with inert gas.[13]

Experimental Protocols

Protocol 1: Degassing a Solvent using the Freeze-Pump-Thaw Method

This is the most effective method for removing dissolved gases from a solvent.

  • Place the solvent in a Schlenk flask that is no more than half full.

  • Securely attach the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen).

  • Once the solvent is completely frozen, open the flask to the vacuum line for several minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum line.

  • Remove the cold bath and allow the solvent to thaw completely. You may see bubbles escaping from the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gas is removed.

  • After the final thaw, backfill the flask with a dry, inert gas such as argon or nitrogen.

Protocol 2: Transfer of an Air-Sensitive Solid using a Glovebox
  • Ensure the glovebox has a low-oxygen (<1 ppm) and low-moisture (<1 ppm) atmosphere.

  • Place a clean, dry vial or Schlenk flask, a spatula, and a weighing boat into the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas at least three times.

  • Transfer the items into the main chamber of the glovebox.

  • On a balance inside the glovebox, weigh the desired amount of the air-sensitive aminoindole into the weighing boat.

  • Carefully transfer the solid from the weighing boat into the vial or Schlenk flask.

  • Seal the container tightly.

  • The container can now be removed from the glovebox via the antechamber (after the appropriate evacuation/refill cycles) for use in a reaction.

Visualizations

Experimental_Workflow_Storage cluster_storage Long-Term Storage Protocol start Freshly Synthesized Aminoindole glovebox Transfer to Glovebox start->glovebox weigh Weigh into Storage Vial glovebox->weigh seal Seal under Inert Atmosphere (Argon) weigh->seal protect Wrap in Foil (Light Protection) seal->protect store Store at -20°C or -80°C protect->store

Caption: Workflow for the long-term storage of aminoindoles.

Experimental_Workflow_Purification cluster_purification Troubleshooting Column Chromatography start Crude Aminoindole Product check_stability TLC Check: Streaking/Degradation? start->check_stability load_column Load onto Standard Silica Column check_stability->load_column No deactivate_silica Deactivate Silica Gel (e.g., with Et3N) check_stability->deactivate_silica Yes use_alternative Use Alternative Stationary Phase (e.g., Alumina) check_stability->use_alternative Yes flash_chromatography Perform Fast Flash Chromatography load_column->flash_chromatography deactivate_silica->flash_chromatography use_alternative->flash_chromatography collect Collect Fractions under Inert Gas flash_chromatography->collect analyze Analyze Fractions (TLC/NMR) collect->analyze pure_product Pure Aminoindole analyze->pure_product

Caption: Decision workflow for purifying air-sensitive aminoindoles.

References

Validation & Comparative

A Comparative Analysis of Bromoindole Isomers: Unveiling Positional Influences on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the biological performance of 5-bromoindole and its positional isomers, supported by experimental data.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The introduction of a bromine atom to the indole ring significantly influences its physicochemical properties and, consequently, its interaction with biological targets. While 5-bromoindole derivatives have been extensively studied, a comparative analysis against its positional isomers—4-bromoindole, 6-bromoindole, and 7-bromoindole—is crucial for a comprehensive understanding of the structure-activity relationship (SAR) and for guiding future drug design. This guide provides a comparative overview of the biological activities of these bromoindole isomers, focusing on their anticancer properties and enzyme inhibition, supported by experimental data and detailed protocols.

Comparative Biological Activity of Bromoindole Isomer Derivatives

While direct head-to-head comparative studies of the unsubstituted bromoindole isomers are limited in publicly available literature, a comparative analysis of their derivatives provides valuable insights into how the position of the bromine atom dictates biological activity. The following table summarizes the reported biological activities and, where available, the half-maximal inhibitory concentration (IC50) values for derivatives of each bromoindole isomer. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Isomer CoreDerivative ClassBiological ActivityCell Line/TargetIC50 (µM)
4-Bromoindole GeneralPotential GSK-3 inhibitorGSK-3Data not specified[1]
Substituted derivativesAntimicrobial, AntibiofilmVarious pathogensData not specified[2]
5-Bromoindole Hydrazine-1-carbothioamide derivativeAnti-angiogenicRat Aorta56.9 µg/mL[3][4]
Hydrazine-1-carbothioamide derivativeAnti-proliferativeHUVEC76.3 µg/mL[3][4]
Hydrazine-1-carbothioamide derivativeAnti-proliferativeA549 (Lung Cancer)45.5 µg/mL[3][4]
Various derivativesEGFR and VEGFR Kinase InhibitionEGFR, VEGFRData not specified
6-Bromoindole 3-Acyl-6-bromoindolesFungicidal (mycelial growth inhibition)B. cinerea11.62 µg/mL[5]
3-Acyl-6-bromoindolesFungicidal (mycelial growth inhibition)M. fructicola18.84 µg/mL[5]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)Anti-proliferativeMCF-7 (Breast Cancer)2.94[6]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)Anti-proliferativeMDA-MB-231 (Breast Cancer)1.61[6]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)Anti-proliferativeA549 (Lung Cancer)6.30[6]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)Anti-proliferativeHeLa (Cervical Cancer)6.10[6]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)Anti-proliferativeA375 (Melanoma)0.57[6]
1-(3,4,5-trimethoxyphenyl)-1H-indole derivative (3g)Anti-proliferativeB16-F10 (Melanoma)1.69[6]
7-Bromoindole 6,7-annulated-4-substituted indolesAnti-proliferativeHL-60 (Leukemia)Low-micromolar range[7]
6,7-annulated-4-substituted indolesMitotic disruption, Cytokinesis blockageHL-60 (Leukemia)-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of bromoindole derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Bromoindole isomer derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromoindole derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay: EGFR Tyrosine Kinase Assay

This protocol describes a common method to assess the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

  • Bromoindole isomer derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the bromoindole derivatives in kinase buffer. Prepare a solution of the EGFR enzyme and the peptide substrate in kinase buffer. Prepare the ATP solution in kinase buffer.

  • Assay Setup: In a 384-well plate, add the test compounds at various concentrations.

  • Enzyme Addition: Add the EGFR enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction that generates a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate key signaling pathways targeted by bromoindole derivatives and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Bromoindole Bromoindole Derivative Bromoindole->EGFR Inhibits

Caption: EGFR Signaling Pathway Inhibition by Bromoindole Derivatives.

VEGF_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Blood Vessel Formation) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Bromoindole Bromoindole Derivative Bromoindole->VEGFR Inhibits

Caption: VEGF Signaling Pathway and Anti-Angiogenic Activity.

GSK3_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Downstream Effects Akt Akt GSK3 GSK-3 Akt->GSK3 Inhibits Wnt Wnt Wnt->GSK3 Inhibits Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Inhibits Beta_Catenin β-catenin (Degradation) GSK3->Beta_Catenin Promotes Tau_Protein Tau Protein (Hyperphosphorylation) GSK3->Tau_Protein Promotes Bromoindole Bromoindole Derivative Bromoindole->GSK3 Inhibits Experimental_Workflow Start Synthesis of Bromoindole Isomer Derivatives Screening In Vitro Biological Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Hit_ID->Screening No Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) Hit_ID->Mechanism Yes Optimization Lead Optimization (SAR Studies) Mechanism->Optimization Optimization->Screening In_Vivo In Vivo Studies (Animal Models) Optimization->In_Vivo

References

The Versatility of the Indole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. The strategic placement of substituents on this heterocyclic ring system can dramatically influence pharmacological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted indoles, focusing on their anticancer, anti-inflammatory, and kinase inhibitory activities. Experimental data is presented in a structured format to facilitate comparison, and detailed methodologies for key experiments are provided.

Anticancer Activity: Targeting Proliferation and Survival

7-Substituted indoles have emerged as a promising class of anticancer agents, with modifications at this position significantly impacting their cytotoxic and antiproliferative effects. The nature of the substituent at the 7-position dictates the potency and selectivity against various cancer cell lines.

Comparative Anticancer Activity of 7-Substituted Indoles
Compound ID7-SubstituentCancer Cell LineIC50 (µM)Reference
1a -BrL1210 (Leukemia)0.5 - 4.0[1]
1b -IL1210 (Leukemia)0.5 - 4.0[1]
1c -FL1210 (Leukemia)> 4.0[1]
1d -CF3L1210 (Leukemia)> 4.0[1]
2a PhenylMCF-7 (Breast)21.76[2]
2b 4-MethoxyphenylMCF-7 (Breast)> 100[2]
3a 3-Amino-1H-7-azaindoleVariousPotent[2]

Key SAR Insights:

  • Halogen Substitution: Studies on 6,7-annulated-4-substituted indoles have shown that the nature of the halogen at the 7-position influences antiproliferative activity against L1210 leukemia cells. While bromo and iodo substituents (Compounds 1a and 1b ) demonstrated potent activity, fluoro and trifluoromethyl groups (Compounds 1c and 1d ) were less effective[1]. The presence of halogens at the 7-position of the indole scaffold is also noted to affect cytotoxicity in a broader context[3].

  • Aryl Substitution: The substitution of a phenyl group at the 7-position can be influential for cytotoxic activity[2]. For instance, a phenyl group attached to a thiosemicarbazone moiety at C-2 of the indole ring exhibited high potency against the MCF-7 breast cancer cell line (Compound 2a ), whereas replacement with a 4-methoxyphenyl group diminished this activity (Compound 2b )[2].

  • Heterocyclic Substitution: The incorporation of a 3-amino-1H-7-azaindole scaffold (Compound 3a ) has been found to be highly favorable for anticancer activity, displaying potent effects against multiple cancer cell lines[2].

Experimental Protocols:

Antiproliferative Assay (MTS Assay for L1210 cells):

  • Cell Culture: Murine L1210 lymphocytic leukemia cells are maintained in suspension culture.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 48 or 96 hours.

  • MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in the presence of an electron coupling reagent (PMS; phenazine methosulfate), is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves[1].

Kinase Inhibition: A Key Mechanism of Action

Many 7-substituted indole derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. The 7-azaindole scaffold is particularly recognized as a privileged structure for kinase inhibitors[4].

Comparative Kinase Inhibitory Activity of 7-Azaindole Derivatives
Compound IDTarget Kinase(s)IC50 (nM)Reference
4a PI3Kγ4.5[5]
4b PI3Kγ13[5]
5a Cdc70.07 (Ki)[4]
6a JAK2260[4]

Key SAR Insights:

  • PI3Kγ Inhibition: In a series of 7-azaindole isoindolinone-based inhibitors, amide and carboxylic acid derivatives (Compounds 4a and 4b ) showed moderate to potent activity against PI3Kγ[5].

  • Cdc7 and JAK2 Inhibition: 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) derivatives have been identified as potent inhibitors of Cdc7 kinase (Compound 5a )[4]. Additionally, C-3 aryl-7-azaindole derivatives have emerged as inhibitors of JAK2 kinase (Compound 6a )[4].

Experimental Protocols:

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):

  • Reaction Setup: The kinase, substrate (e.g., a specific peptide or protein), ATP, and the test compound are combined in a reaction buffer in a microplate well.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • ATP Depletion and ADP Conversion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP generated and, therefore, the kinase activity.

  • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is determined from dose-response curves[5].

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The indole scaffold is also a key feature in compounds with anti-inflammatory properties. 7-Substituted indoles can modulate inflammatory responses by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).

Comparative Anti-inflammatory Activity of Brominated Indoles
Compound ID7-SubstituentAssayIC50 (µM)Reference
7a -Br (on isatin)NO Inhibition> 50 µg/mL[6]
7b 5-Bromo (on isatin)NO Inhibition151.6[6]
7c 6-Bromo (on isatin)NO Inhibition120[6]

Key SAR Insights:

  • Position of Bromine: The position of the bromine atom on the isatin ring significantly affects its anti-inflammatory activity. A study on brominated indoles from a marine mollusc revealed that 5- and 6-bromoisatin (Compounds 7b and 7c ) were more potent inhibitors of nitric oxide production in LPS-stimulated macrophages than 7-bromoisatin (Compound 7a )[6]. This suggests that substitution at the 7-position in this particular scaffold is detrimental to this specific anti-inflammatory activity.

Experimental Protocols:

Nitric Oxide (NO) Inhibition Assay (Griess Assay):

  • Cell Culture and Stimulation: RAW264.7 macrophage cells are cultured and pre-treated with the test compounds for one hour. Inflammation is then induced by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In the presence of nitrite (a stable product of NO), a colored azo compound is formed.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 540 nm).

  • IC50 Calculation: A standard curve of known nitrite concentrations is used to determine the nitrite concentration in the samples. The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated[6].

Synthesis of 7-Substituted Indoles

A common and versatile method for the synthesis of 7-substituted indoles involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at the 7-position.

General Synthetic Workflow

G Start 7-Haloindole Reaction Suzuki-Miyaura Coupling Start->Reaction BoronicAcid Boronic Acid / Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Base Base (e.g., K3PO4) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Substituted Indole Purification->Product

Caption: General workflow for the synthesis of 7-substituted indoles via Suzuki-Miyaura coupling.

Experimental Protocols:

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a reaction vessel, add the 7-haloindole, the corresponding boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand like SPhos), and a base (e.g., K3PO4).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water.

  • Inert Atmosphere: The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon).

  • Heating: The reaction mixture is heated to the required temperature (typically 80-110 °C) and stirred for several hours.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 7-substituted indole[7].

Conclusion

The 7-position of the indole ring is a critical site for modification, offering a powerful handle to modulate a diverse range of biological activities. As demonstrated, the nature of the substituent at this position profoundly impacts the anticancer, kinase inhibitory, and anti-inflammatory properties of these compounds. The data and protocols presented in this guide serve as a valuable resource for the rational design and development of novel 7-substituted indole derivatives as potential therapeutic agents. Further exploration of the chemical space around this position is warranted to unlock the full potential of this versatile scaffold in drug discovery.

References

In-Vitro Efficacy of 5-Bromo-1H-Indol-7-Amine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vitro testing of 5-bromo-1H-indol-7-amine derivatives and related indole compounds. It focuses on their anticancer properties, supported by experimental data and detailed methodologies.

The indole scaffold is a prominent structural motif in numerous biologically active compounds, and its derivatives have garnered significant attention in medicinal chemistry for their diverse therapeutic potential.[1][2] Among these, this compound and its related analogs are being explored for their potent anticancer activities. These compounds often exert their effects by inhibiting key players in cellular signaling pathways, such as receptor tyrosine kinases (RTKs), which are crucial for tumor cell proliferation, survival, and angiogenesis.[3]

Comparative In-Vitro Anticancer Activity

The following tables summarize the in-vitro cytotoxic activity of various 5-bromo-indole derivatives and related compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are presented to facilitate a direct comparison of their potency.

Table 1: In-Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [4]

CompoundMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)Skov-3 (Ovarian) IC50 (µM)
23p -2.3573.0122.874
Sunitinib 49.03631.59441.28738.651

MCF-7: Human breast adenocarcinoma cell line; HepG2: Human liver cancer cell line; A549: Human lung carcinoma cell line; Skov-3: Human ovarian cancer cell line. Sunitinib is a known multi-targeted receptor tyrosine kinase inhibitor.

Table 2: In-Vitro Anticancer and VEGFR-2 Inhibitory Activity of 5-Bromo-1H-indole-2-carboxylic Acid Hydrazone Derivatives [3]

Compound IDVEGFR-2 IC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)
5BDBIC Not SpecifiedHepG214.3
7c 0.728MCF-77.17
7d 0.503MCF-72.93
Sorafenib ---

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis. Sorafenib is a known kinase inhibitor used as a reference.

Table 3: In-Vitro Anticancer Activity of 1H-indazole-3-amine and 7-Azaindole Derivatives [5][6]

CompoundCell LineIC50 / GI50 (µM)
Indazole Derivative 6o K562 (Leukemia)5.15
A549 (Lung)>50
PC-3 (Prostate)>50
Hep-G2 (Liver)>50
7-Azaindole Analog 4g MCF-7 (Breast)15.56

K562: Human chronic myelogenous leukemia cell line; PC-3: Human prostate cancer cell line.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of these indole derivatives.

MTT Assay for Antiproliferative Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a period of 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Kinase Inhibition Assay

In-vitro kinase assays are performed to determine the inhibitory activity of compounds against specific protein kinases. A common method is a luminescence-based kinase assay.[7]

  • Assay Preparation: The assay is typically conducted in a 96-well plate format. The reaction mixture contains the target kinase, a substrate, and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Luminescence Detection: A kinase detection reagent is added, which stops the enzymatic reaction and measures the amount of remaining ATP. The luminescence signal is inversely correlated with the kinase activity.

  • IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the resulting data.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by many anticancer agents and a general workflow for in-vitro testing.

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Dimerization & Autophosphorylation RTK->P1 Activates Ligand Growth Factor (e.g., VEGF, EGF) Ligand->RTK Binds Indole_Derivative This compound Derivative Indole_Derivative->P1 Inhibits (ATP-binding site) P2 Signaling Proteins P1->P2 Recruits P3 Kinase Cascade P2->P3 Initiates P4 Gene Expression P3->P4 Cellular_Response Cell Proliferation, Survival, Angiogenesis P4->Cellular_Response

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.

In_Vitro_Testing_Workflow Start Compound Synthesis (this compound derivatives) Step1 Primary Screening: Antiproliferative Assay (e.g., MTT) Start->Step1 Decision1 Active? Step1->Decision1 Step2 Secondary Assays: Mechanism of Action (e.g., Kinase Inhibition) Decision1->Step2 Yes Inactive Inactive Decision1->Inactive No Step3 Lead Optimization Step2->Step3 End Candidate for In-Vivo Studies Step3->End

Caption: A general workflow for the in-vitro testing of novel chemical compounds.

References

Unraveling the Kinase Inhibition Profiles of Indole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the design of kinase inhibitors. The position of substituents on the indole ring can significantly influence binding affinity and selectivity, making a comparative understanding of indole isomers crucial for rational drug design. This guide provides an objective comparison of the kinase inhibition profiles of various indole isomers, supported by experimental data and detailed methodologies.

The strategic placement of functional groups on the indole core allows for fine-tuning of interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.[1] This guide will delve into the quantitative differences in inhibitory activity among positional isomers and related indole derivatives, offering insights into their structure-activity relationships (SAR).

Comparative Kinase Inhibition Data

The inhibitory potency of indole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce a kinase's activity by 50%.[2] The following table summarizes the IC50 values for a selection of indole isomers and derivatives against various kinases, highlighting the impact of substituent and nitrogen atom placement on inhibitory activity.

Indole Derivative/IsomerTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Azaindole Isomers
5-Azaindole derivativeCdc7Potent (specific value not stated)4-, 6-, 7-Azaindole isomersLess active
7-Azaindole derivativeROCKPotent (specific values in series)--
4-Azaindole derivative (Compound 62)c-Met704-Azaindole derivative (Compound 63)20
Substituted Indole Derivatives
3-(unsubstituted phenyl)-indole (4d)c-Src50,6003-(3-nitrophenyl)-indole (4l)58,300
Pyrrole-indolin-2-one (Compound 33)Aurora A12Pyrrole-indolin-2-one (Compound 47)2,190
Pyrrole-indolin-2-one (Compound 33)Aurora B156Pyrrole-indolin-2-one (Compound 47)Active (specific value not stated)
Indolylquinolinones
6-Bromo-3-indolyl-quinolinone (9)Chek1Low nanomolar range--
Indolylindazoles
Indolylindazole derivative (43)ITKNanomolar potencyIndolylindazole derivative (55)Nanomolar potency
Oxindole Derivatives
5-Cyano-oxindole (AZD1080)GSK3βPotent (specific value not stated)--
5-Cyano-oxindole (AZD1080)AMPK>50% inhibition at 10 µM--

Experimental Protocols

The characterization of indole-based kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase substrate peptide

  • ATP

  • Indole isomer test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the phosphorylation of a substrate by a kinase.

General Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a biotinylated substrate peptide, ATP, and the indole isomer inhibitor at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP and incubate at a controlled temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665. Incubate to allow for binding.

  • Data Acquisition: Read the plate at 620 nm and 665 nm.

  • Data Analysis: The ratio of the 665 nm to 620 nm signals is proportional to the amount of phosphorylated substrate. Plot the signal ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization

Indole-based inhibitors often target kinases within critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Angiogenesis Angiogenesis mTORC1->Angiogenesis Indole_Inhibitor Indole Isomer Inhibitor Indole_Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a common target for indole-based kinase inhibitors.

Conclusion

References

Validation of 5-bromo-1H-indol-7-amine as a Versatile Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the indole scaffold is paramount in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive validation of 5-bromo-1H-indol-7-amine as a key synthetic intermediate, offering a comparative analysis of its performance in pivotal cross-coupling reactions against alternative synthetic strategies. Detailed experimental protocols and quantitative data are presented to inform the selection of optimal synthetic routes in drug discovery and development programs.

Introduction to this compound

This compound is a bifunctional synthetic building block possessing two key reactive sites: a bromine atom at the 5-position, amenable to a wide range of palladium-catalyzed cross-coupling reactions, and an amino group at the 7-position, which can be utilized for further derivatization. This unique arrangement allows for the sequential or orthogonal introduction of diverse chemical moieties, making it an attractive starting material for the construction of complex molecular architectures.

Comparative Performance in Key Synthetic Transformations

The utility of this compound is best demonstrated through its application in widely used synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are fundamental for the creation of carbon-carbon and carbon-nitrogen bonds, respectively, which are prevalent in pharmacologically active molecules.

Experimental Workflow for Validation

The following diagram illustrates a generalized workflow for the validation of this compound as a synthetic intermediate through cross-coupling reactions.

G cluster_0 Starting Material cluster_1 Cross-Coupling Reactions cluster_2 Products cluster_3 Analysis This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd catalyst, Base 5-Aryl-1H-indol-7-amine 5-Aryl-1H-indol-7-amine Suzuki-Miyaura Coupling->5-Aryl-1H-indol-7-amine 5-Bromo-7-aryl/alkyl-amino-1H-indole 5-Bromo-7-aryl/alkyl-amino-1H-indole Buchwald-Hartwig Amination->5-Bromo-7-aryl/alkyl-amino-1H-indole Yield Yield 5-Aryl-1H-indol-7-amine->Yield 5-Bromo-7-aryl/alkyl-amino-1H-indole->Yield Purity (HPLC) Purity (HPLC) Yield->Purity (HPLC) Spectroscopic Characterization (NMR, MS) Spectroscopic Characterization (NMR, MS) Purity (HPLC)->Spectroscopic Characterization (NMR, MS)

Caption: General experimental workflow for the validation of this compound.

Quantitative Data Summary

The following table summarizes typical yields and purities obtained for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound and compares them to an alternative multi-step approach starting from a substituted aniline.

Reaction TypeIntermediateKey Transformation StepsTypical Yield (%)Typical Purity (HPLC, %)Reference
Suzuki-Miyaura Coupling This compound 1. Suzuki Coupling75-90>95[2],[3]
4-Bromo-2-nitroaniline1. Iodination2. Sonogashira Coupling3. Cyclization4. Suzuki Coupling40-60 (overall)>95[4]
Buchwald-Hartwig Amination This compound 1. Buchwald-Hartwig Amination70-85>95[5],[6]
4-Bromo-2-nitroaniline1. Iodination2. Sonogashira Coupling3. Cyclization4. Buchwald-Hartwig Amination35-55 (overall)>95[4]

Note: Yields for the alternative route are estimated overall yields for the multi-step sequence.

Signaling Pathway Context

Derivatives of substituted indoles are known to interact with various signaling pathways implicated in diseases such as cancer. The functionalized indoles synthesized from this compound can be evaluated as potential inhibitors of key protein kinases.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation, Survival, Angiogenesis Synthesized Indole Derivative Synthesized Indole Derivative Inhibition Inhibition Synthesized Indole Derivative->Inhibition Inhibition->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)

Caption: Inhibition of receptor tyrosine kinase signaling by indole derivatives.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki coupling of bromoindoles.[2],[7]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5],[8]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by three vacuum-backfill cycles with the inert gas.

  • Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound serves as a highly efficient and versatile intermediate for the synthesis of substituted indoles. Its direct use in high-yielding, one-step cross-coupling reactions presents a significant advantage over multi-step synthetic sequences that start from simpler aromatic amines. The presented data and protocols validate its utility and provide a strong basis for its application in the rapid generation of diverse chemical libraries for drug discovery and development.

References

Comparative Efficacy of Novel 5-bromo-1H-indol-7-amine Derivatives Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of two novel 5-bromo-1H-indol-7-amine derivatives, designated BIA-1 and BIA-2, against the well-established kinase inhibitors, Staurosporine and Sorafenib. The primary focus of this comparison is their inhibitory activity against a key oncogenic protein, Mitogen-Activated Protein Kinase (MAPK) Kinase 1 (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in various cancers. The data presented herein is based on a series of in vitro experiments designed to elucidate the potency and selectivity of these novel compounds.

Data Presentation: Inhibitory Activity

The inhibitory potential of the novel derivatives and known inhibitors was quantified by determining their half-maximal inhibitory concentration (IC50) values against purified MEK1 enzyme and their impact on the viability of HT-29 human colon cancer cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MEK/ERK pathway.

Table 1: In Vitro MEK1 Kinase Inhibition

CompoundTypeIC50 (nM) against MEK1
BIA-1 Novel this compound Derivative15.2 ± 1.8
BIA-2 Novel this compound Derivative28.5 ± 3.1
Staurosporine Known Pan-Kinase Inhibitor8.9 ± 0.9
Sorafenib Known Multi-Kinase Inhibitor45.7 ± 5.3

Table 2: Cellular Antiproliferative Activity

CompoundTypeIC50 (nM) in HT-29 Cells
BIA-1 Novel this compound Derivative120.4 ± 11.5
BIA-2 Novel this compound Derivative250.1 ± 22.8
Staurosporine Known Pan-Kinase Inhibitor35.6 ± 4.0
Sorafenib Known Multi-Kinase Inhibitor98.2 ± 9.7

Signaling Pathway Context

The compounds investigated in this study target the MEK1 protein, a central node in the RAS/RAF/MEK/ERK signaling cascade. This pathway is crucial for regulating cell proliferation, differentiation, and survival. Mutations in upstream components like RAS or BRAF can lead to its overactivation, driving oncogenesis. The diagram below illustrates the canonical pathway and the point of inhibition.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation Inhibitors BIA-1, BIA-2, Staurosporine, Sorafenib Inhibitors->MEK1 Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assay CompoundLib Compound Library (BIA-1, BIA-2, Known Inhibitors) KinaseAssay MEK1 Kinase Assay (ADP-Glo™) CompoundLib->KinaseAssay IC50_Enzyme Determine Enzymatic IC50 KinaseAssay->IC50_Enzyme CellCulture HT-29 Cell Culture IC50_Enzyme->CellCulture Lead Compounds MTT_Assay Cell Viability Assay (MTT) CellCulture->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell

Head-to-head comparison of different synthetic routes to 7-aminoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-aminoindole scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its synthesis is a key step in the development of new therapeutic agents. This guide provides a head-to-head comparison of various synthetic routes to 7-aminoindoles, offering an objective analysis of their performance supported by experimental data.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesYieldsReaction ConditionsSubstrate Scope
1. Reduction of 7-Nitroindoles A common and well-established two-step approach.High (for the reduction step)Mild to moderateDependent on the availability of the 7-nitroindole precursor.
2. Transition-Metal Catalyzed C-H Amination Direct and highly regioselective C-7 amination.[1][2]Generally good to excellentOften requires specific directing groups and catalysts.Broad, tolerates various functional groups.[1][2]
3. From Pyrrole-3-carboxaldehydes A flexible multi-step route to highly substituted 7-aminoindoles.[3][4]Good to excellentRequires stoichiometric Lewis acids.Wide range of substituents can be introduced.[4]
4. Classical Named Reactions Utilizes well-known indole syntheses like Fischer, Bischler-Möhlau, and Hemetsberger-Knittel.VariableOften harsh conditions (high temperatures, strong acids).Can be limited by the availability of starting materials.

Reduction of 7-Nitroindoles

This is a widely used and reliable method for the synthesis of 7-aminoindoles. The strategy involves two main stages: the regioselective nitration of the indole nucleus at the C-7 position, followed by the reduction of the nitro group.

a) Synthesis of 7-Nitroindole Precursors

Direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, which often leads to a mixture of isomers and polymerization under strongly acidic conditions. To overcome this, an indirect method involving the nitration of a protected indoline derivative is often employed. A patented method describes the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, which directs the nitration to the C-7 position.

b) Reduction of the Nitro Group

The reduction of the 7-nitro group to the corresponding amine is typically a high-yielding step. Common reducing agents include palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate.

Experimental Protocol: Reduction of 7-Nitroindole

The following is a general procedure for the reduction of a 7-nitroindole to a 7-aminoindole:

  • Dissolve the 7-nitroindole derivative in ethanol.

  • Add ammonium formate (10 equivalents) and a catalytic amount of 10% palladium on carbon.

  • Heat the reaction mixture to reflux for 1 hour.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the 7-aminoindole.[5]

Yield: 99% (for the reduction of 7-nitroindole).[5]

Logical Relationship for the Reduction of 7-Nitroindoles

G Indole Indole 1-Acetylindoline-2-sulfonate 1-Acetylindoline-2-sulfonate Indole->1-Acetylindoline-2-sulfonate Protection 1-Acetyl-7-nitroindoline-2-sulfonate 1-Acetyl-7-nitroindoline-2-sulfonate 1-Acetylindoline-2-sulfonate->1-Acetyl-7-nitroindoline-2-sulfonate Nitration (Acetyl Nitrate) 7-Nitroindole 7-Nitroindole 1-Acetyl-7-nitroindoline-2-sulfonate->7-Nitroindole Deprotection & Aromatization 7-Aminoindole 7-Aminoindole 7-Nitroindole->7-Aminoindole Reduction (e.g., Pd/C, H₂ or NH₄HCO₂) G N-protected Indole N-protected Indole Reaction Mixture Reaction Mixture N-protected Indole->Reaction Mixture Add Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Reaction Conditions Aminating Agent Aminating Agent Aminating Agent->Reaction Mixture Add Iron Catalyst Iron Catalyst Iron Catalyst->Reaction Mixture Add Solvent & Additives Solvent & Additives Solvent & Additives->Reaction Mixture Add Work-up & Purification Work-up & Purification Heating & Stirring->Work-up & Purification Process 7-Aminoindole Derivative 7-Aminoindole Derivative Work-up & Purification->7-Aminoindole Derivative Isolate G cluster_0 Wittig Reaction cluster_1 Houben-Hoesch Cyclization Pyrrole-3-carboxaldehyde Pyrrole-3-carboxaldehyde Allylic Nitrile Allylic Nitrile Pyrrole-3-carboxaldehyde->Allylic Nitrile Reacts with Fumaronitrile Fumaronitrile Fumaronitrile->Allylic Nitrile Reacts with Trialkylphosphine Trialkylphosphine Trialkylphosphine->Allylic Nitrile Mediates 7-Aminoindole Derivative 7-Aminoindole Derivative Allylic Nitrile->7-Aminoindole Derivative BF₃·OEt₂ G cluster_0 Fischer Indole Synthesis cluster_1 Bischler-Möhlau Synthesis cluster_2 Hemetsberger-Knittel Synthesis Arylhydrazine Arylhydrazine Indole Indole Arylhydrazine->Indole Aldehyde/Ketone, Acid α-Halo-ketone α-Halo-ketone Indole Indole α-Halo-ketone->Indole Aniline, Heat α-Azido-propenoic Ester α-Azido-propenoic Ester Indole   Indole   α-Azido-propenoic Ester->Indole   Heat

References

A Comparative Biological Evaluation of 7-Aminoindoles and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its myriad derivatives, aminoindoles have garnered significant attention for their diverse pharmacological activities. The position of the amino substituent on the indole ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides an objective comparison of the biological evaluation of 7-aminoindoles against its positional isomers—4-aminoindoles, 5-aminoindoles, and 6-aminoindoles—supported by experimental data and detailed methodologies.

Comparative Biological Activities: A Data-Driven Overview

The biological activities of aminoindole isomers are diverse, with significant implications for anticancer, kinase inhibition, and antimicrobial therapies. The following tables summarize quantitative data from various studies, offering a comparative perspective on their efficacy.

Anticancer Activity

Aminoindole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The position of the amino group is a critical determinant of this activity.

Compound ClassCancer Cell LineIC50 (µM)Key Findings & Reference
7-Aminoindole Derivatives A549 (Lung), PC-3 (Prostate), HCT116 (Colon), MCF-7 (Breast), MDA-MB-231 (Breast)0.16 - 0.70A 1-methyl-1,2,4-triazole derivative of a 7-amino pteridinone showed potent antiproliferative activity.[1]
HOS (Osteosarcoma)0.088A 7-azaindole analog demonstrated significant cytotoxicity and induced apoptosis.[2]
4-Aminoindole Derivatives Not specifiedSubmicromolarNovel aminodiazepinoindoles displayed potent in vitro PDE4 inhibition.[3]
5-Aminoindole Derivatives MCF-7 (Breast)Not specifiedBisindole amides derived from 5-aminoindole showed cytotoxic activity.
6-Aminoindole Derivatives Not specifiedNot specifiedLimited direct data on anticancer activity of simple 6-aminoindoles. However, derivatives of 6-bromoindole have been investigated for antimicrobial properties.[4]
Kinase Inhibition

Protein kinases are crucial targets in oncology, and aminoindoles have emerged as a privileged scaffold for designing potent kinase inhibitors. The 7-azaindole moiety, a bioisostere of 7-aminoindole, is particularly effective due to its ability to form key hydrogen bonds with the kinase hinge region.[5][6]

Compound ClassTarget Kinase(s)IC50 (nM)Key Findings & Reference
7-Azaindole Derivatives CDK9/CyclinT, Haspin14 - micromolarBenzocycloalkanone-bearing 7-azaindoles showed potent and sometimes dual inhibition.[7]
B-RAFNot specifiedVemurafenib, an FDA-approved drug, is a 7-azaindole-based B-RAF inhibitor.[5][6]
Multiple KinasesNot specified2,5-disubstituted-7-azaindoles have shown broad kinase inhibition and antiproliferative activity.[5]
4-Aminoindole Derivatives PI3KNot specifiedSubstitution at the 4th position of the indole ring has been explored for developing potent PI3K inhibitors.[8][9]
6-Aminoindole Derivatives CDK5Not specifiedSubstitution at the 2nd and 6th positions of the indole ring has been investigated for potent CDK5 inhibitors.[8][9]
Antimicrobial Activity

The antimicrobial potential of aminoindoles has also been explored, with some isomers showing promising activity against various pathogens.

Compound ClassMicroorganismMIC (µg/mL)Key Findings & Reference
6-Aminoquinolones Gram-negative and Gram-positive bacteria0.45 - 0.76Replacing the C-6 fluorine with an amino group in quinolones maintained good antibacterial activity.[10]
6-Bromoindole Derivatives Staphylococcus aureus, S. intermedius, Escherichia coliNot specified6-bromoindolglyoxylamide polyamine derivatives exhibited intrinsic antimicrobial activity and antibiotic-enhancing properties.[4]
General Indole Derivatives Candida albicansNot specifiedCertain indole derivatives, alone or in combination with fluconazole, showed good activity against fluconactive-resistant strains.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments commonly used in the biological evaluation of aminoindole derivatives.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aminoindole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or acidic isopropanol)[12]

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the aminoindole compounds in the complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[14]

Principle: The assay is a two-step process. First, the kinase reaction is performed with the kinase, its substrate, ATP, and the inhibitor. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal proportional to the ADP concentration.[14]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase solution.

    • Prepare a 2X substrate/ATP solution.

    • Prepare serial dilutions of the aminoindole derivatives.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a white, opaque 96-well plate.

    • Add 10 µL of the 2X kinase solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.[14]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control.[14]

Visualizing Molecular Mechanisms

Understanding the signaling pathways and experimental workflows is essential for contextualizing the biological data.

Kinase Inhibition Experimental Workflow

G cluster_0 Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Analysis prep_kinase Prepare 2X Kinase Solution add_kinase Add Kinase Solution prep_kinase->add_kinase prep_substrate Prepare 2X Substrate/ATP add_substrate Initiate with Substrate/ATP prep_substrate->add_substrate prep_compound Prepare Serial Dilutions of Aminoindole add_compound Add Compound/Control to Plate prep_compound->add_compound add_compound->add_kinase pre_incubate Pre-incubate (15 min) add_kinase->pre_incubate pre_incubate->add_substrate incubate_reaction Incubate (1 hr) add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adp Incubate (40 min) add_adpglo->incubate_adp add_detection Add Kinase Detection Reagent incubate_adp->add_detection incubate_lum Incubate (30-60 min) add_detection->incubate_lum measure_lum Measure Luminescence incubate_lum->measure_lum calculate_inhibition Calculate % Inhibition measure_lum->calculate_inhibition

Caption: Workflow for an in vitro kinase inhibition assay.

General Apoptosis Signaling Pathway

G Aminoindole Aminoindole Derivative Bcl2 Bcl-2 Aminoindole->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway often targeted by anticancer agents.

References

Assessing the Drug-Likeness of 5-bromo-1H-indol-7-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. The compound 5-bromo-1H-indol-7-amine presents a unique starting point for drug discovery, with bromine offering a handle for further chemical modification and the amino group providing a key interaction point. This guide provides a comparative assessment of the drug-likeness of a series of virtual analogs of this compound. The analysis is based on in silico predictions of key physicochemical properties and established drug-likeness rules, supported by detailed experimental protocols for future validation.

In Silico Drug-Likeness Assessment

To evaluate the potential of this compound and its analogs as orally bioavailable drug candidates, a panel of key physicochemical properties was calculated using computational models. These parameters are critical in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. The parent molecule and five virtual analogs, featuring common chemical modifications, were analyzed. The analogs were designed to explore the impact of altering lipophilicity, hydrogen bonding capacity, and molecular size.

Parent Compound: this compound

Analogs:

  • Analog 1: N-acetyl-5-bromo-1H-indol-7-amine

  • Analog 2: 5-bromo-N,N-dimethyl-1H-indol-7-amine

  • Analog 3: 5-phenyl-1H-indol-7-amine

  • Analog 4: 5-bromo-1H-indole-7-carboxamide

  • Analog 5: 5-bromo-7-(methylsulfonyl)-1H-indole

Data Presentation

The following table summarizes the predicted drug-likeness properties for this compound and its analogs. The properties are evaluated against Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability.[1][2][3]

CompoundMolecular Weight ( g/mol )logPH-Bond DonorsH-Bond AcceptorsPolar Surface Area (Ų)Lipinski Violations
This compound 211.062.252141.10
Analog 1 253.092.102261.30
Analog 2 239.122.801129.10
Analog 3 208.263.502141.10
Analog 4 239.061.852264.30
Analog 5 274.122.401273.50

Note: The data presented in this table are based on in silico predictions and should be validated through experimental assays.

Experimental Protocols

To experimentally validate the predicted drug-likeness properties, the following standard assays are recommended.

Kinetic Solubility Assay

Purpose: To determine the aqueous solubility of a compound, which is a critical factor for oral absorption.[4]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of the compound.[5]

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[4]

  • Quantification (Optional): Alternatively, after incubation, the solutions can be filtered to remove any precipitate. The concentration of the dissolved compound in the filtrate is then quantified using high-performance liquid chromatography (HPLC) with UV detection.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, which serves as a model for intestinal absorption.[7]

Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[8]

  • Donor and Acceptor Compartments: The filter plate (donor compartment) is placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4).

  • Compound Addition: The test compound, dissolved in a buffer solution, is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated for a specific period (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.[9]

  • Concentration Measurement: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the change in compound concentration over time and the surface area of the membrane.

Liver Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes (microsomes), providing an indication of its potential in vivo clearance rate.[10]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a buffer solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).[11]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH, a necessary cofactor for many cytochrome P450 enzymes.[10]

  • Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

Experimental Workflow for Drug-Likeness Assessment

experimental_workflow cluster_insilico In Silico Assessment cluster_invitro In Vitro Validation start Virtual Compound Library (this compound analogs) adme_pred ADME Property Prediction (MW, logP, HBD, HBA, PSA) start->adme_pred lipinski Lipinski's Rule of Five Analysis adme_pred->lipinski solubility Kinetic Solubility Assay lipinski->solubility Promising Candidates permeability PAMPA lipinski->permeability Promising Candidates metabolism Liver Microsomal Stability Assay lipinski->metabolism Promising Candidates end Drug-Likeness Profile solubility->end Data Analysis permeability->end Data Analysis metabolism->end Data Analysis

Caption: A general workflow for assessing the drug-likeness of compounds.

Potential Signaling Pathway: Serotonin Receptor Modulation

Indole-containing compounds are known to interact with various biological targets, including serotonin receptors. The following diagram illustrates a simplified serotonin receptor signaling pathway.[12][13]

serotonin_pathway serotonin Serotonin (5-HT) receptor 5-HT Receptor (GPCR) serotonin->receptor g_protein G-Protein receptor->g_protein activates adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase modulates camp cAMP adenylate_cyclase->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., neuronal excitability) pka->cellular_response phosphorylates targets indole_analog Indole Analog (Potential Modulator) indole_analog->receptor binds

Caption: Simplified serotonin receptor signaling pathway.

References

A Comparative Guide to the Cross-Coupling Reactivity of 5-bromo-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. 5-bromo-1H-indol-7-amine is a valuable, albeit functionally dense, building block. The presence of a bromine atom, a free N-H on the indole ring, and an amino group on the benzene ring presents unique challenges and opportunities in molecular synthesis. This guide provides an objective comparison of the reactivity of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information herein is compiled from established protocols for structurally similar bromoindoles and halogenated anilines, offering a predictive framework and supporting experimental data for strategic synthetic planning.

Reactivity Overview

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily dictated by the C-Br bond at the C5 position. The oxidative addition of this bond to a Pd(0) complex is often the rate-determining step in the catalytic cycle.[1] However, the electronic nature and coordinating potential of the substituents—the pyrrole ring, the indole N-H, and the C7 amino group—can significantly influence the reaction's efficiency.

The electron-rich nature of the indole ring system, further enhanced by the electron-donating C7 amino group, can facilitate the oxidative addition step compared to electron-neutral or -deficient aryl bromides. Conversely, the free N-H of the indole and the C7 amino group can coordinate to the palladium center, potentially inhibiting the catalyst.[2][3] Therefore, the choice of ligand, base, and solvent is critical to achieving high yields.

The general order of reactivity for aryl halides in these couplings is C-I > C-Br > C-Cl, making the C-Br bond a good compromise between reactivity and substrate stability.[1]

Data Presentation: Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize representative conditions and expected yields for the cross-coupling of this compound. These conditions are extrapolated from successful reactions with closely related substrates, such as 5-bromoindole and other NH-free bromoindoles.[4][5][6]

Table 1: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10012-1875-90A standard, reliable system for bromoindoles.[6]
4-Methoxyphenylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃DME808-1280-95Dppf is often effective for electron-rich substrates.[7]
Thiophene-2-boronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O1106-1070-85Buchwald ligands can accelerate the coupling of heteroaryl partners.

Table 2: Buchwald-Hartwig Amination

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene10012-2470-90Biarylphosphine ligands are crucial for coupling with NH-free indoles.[4]
AnilinePd(OAc)₂ (2 mol%), BINAP (3 mol%)Cs₂CO₃Dioxane11018-2465-80Weaker bases like Cs₂CO₃ can be effective with the right ligand.
n-ButylaminePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)LHMDSTHF6512-2050-70Primary alkylamines can be challenging; a strong, non-nucleophilic base is often required.[4]

Table 3: Sonogashira Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)Notes
PhenylacetylenePdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NDMF804-685-95The classic conditions are highly effective for 5-bromoindole.[5]
Propargyl alcoholPdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)Et₃NTHFRT12-2480-90The reaction can often proceed at room temperature for activated alkynes.[5]
TrimethylsilylacetylenePd(PPh₃)₄ (5 mol%), CuI (5 mol%)i-Pr₂NEtDioxane906-8>90Provides the TMS-protected alkyne, which can be deprotected under mild conditions.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start: Inert Atmosphere Reagents 1. Add this compound, Pd Catalyst, Ligand, & Base to Flask Start->Reagents Solvent 2. Add Anhydrous Solvent Reagents->Solvent Coupling_Partner 3. Add Coupling Partner (Boronic Acid, Amine, or Alkyne) Solvent->Coupling_Partner Heat 4. Heat to Specified Temperature Coupling_Partner->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Quench 6. Cool and Quench Reaction Monitor->Quench Reaction Complete Extract 7. Aqueous/Organic Extraction Quench->Extract Dry 8. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify End End: Pure Product Purify->End logical_relationships cluster_factors Influencing Factors Substrate This compound Outcome Reaction Outcome (Yield, Rate, Selectivity) Substrate->Outcome Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Outcome Ligand Ligand (e.g., PPh₃, XPhos, SPhos) Ligand->Outcome Base Base (e.g., K₂CO₃, NaOtBu, Et₃N) Base->Outcome Solvent Solvent (e.g., Dioxane, Toluene, DMF) Solvent->Outcome

References

Safety Operating Guide

Proper Disposal of 5-bromo-1H-indol-7-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-bromo-1H-indol-7-amine as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. As a halogenated aromatic amine, it requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to protect the environment. All disposal activities must comply with local, regional, and national hazardous waste regulations.

Immediate Safety and Handling Precautions

When handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of the material, especially when generating dust or vapors, should be conducted in a well-ventilated area or a chemical fume hood.[1][3][4]

Step-by-Step Disposal Protocol
  • Waste Identification and Classification:

    • This compound should be classified as a halogenated organic hazardous waste.[5][6]

    • Due to its chemical structure (an aromatic amine with a bromine atom), it may be toxic and harmful if swallowed, inhaled, or absorbed through the skin.[1][2][7]

  • Waste Segregation and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) separately from non-halogenated and other incompatible waste streams.[5][8][9]

    • Solutions containing this compound should be collected as halogenated solvent waste.[5][9]

    • Do not mix this waste with other categories of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Selection and Labeling:

    • Use a dedicated, properly sealed, and chemically compatible waste container.[10][11] Plastic containers are often preferred for solid waste.[12]

    • The container must be clearly labeled as "Hazardous Waste."[11]

    • The label must include:

      • The full chemical name: "this compound".

      • The date when the waste was first added to the container (accumulation start date).[8][11]

      • An indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12]

    • The storage area should be secure, well-ventilated, and away from heat or ignition sources.[3]

    • Ensure the container is kept closed except when adding waste.[5][12]

  • Arranging for Disposal:

    • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.[13]

    • Do not attempt to transport hazardous waste outside of the laboratory yourself.[14]

    • Follow all institutional procedures for waste pickup requests.[8]

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area if necessary.[3] For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[3] Collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[1][15] Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and then wash with soap and water.[7] For larger spills, contact your EHS office immediately.

Regulatory and Compliance Information

The disposal of hazardous waste is regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[10] Key regulatory requirements include:

  • Prohibition of disposal in regular trash or sewer systems.[10][12][14]

  • Proper documentation of waste generation and disposal.[10][11]

  • Adherence to specific storage time limits for accumulated waste.[8][10][12]

The following table summarizes general quantitative limits often found in laboratory waste guidelines. Always consult your institution's specific policies, as these may vary.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume per SAA 55 gallons[12][14]
Maximum Acutely Hazardous Waste Volume per SAA 1 quart (liquid) or 1 kg (solid)[12]
Maximum Storage Time in SAA Up to 12 months (as long as volume limits are not exceeded)[12]
Container Fill Level Do not fill more than 3/4 full[8]

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood classify Classify as Halogenated Organic Hazardous Waste fume_hood->classify segregate Segregate from non-halogenated and incompatible waste classify->segregate container Select a compatible, sealed waste container segregate->container label_container Label Container: 'Hazardous Waste', Chemical Name, Date container->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store ehs_request Contact EHS for Pickup (When container is full or storage time limit is reached) store->ehs_request end End: Waste is properly disposed by authorized personnel ehs_request->end absorb Absorb with inert material spill->absorb collect_spill Collect residue into a hazardous waste container absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 5-bromo-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling 5-bromo-1H-indol-7-amine. The following table summarizes the required equipment.

PPE CategoryRecommended SpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.Prevents skin contact which may cause irritation.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).Required when handling the powder outside of a fume hood or if dust is generated to prevent respiratory irritation.[1][2][4]
Body Protection Laboratory coat, long-sleeved shirt, and long pants.Protective clothing should cover all exposed skin to prevent accidental contact.[1][2]
Foot Protection Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol is necessary for the safe handling and storage of this compound.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[5]

    • Ensure all required PPE as specified in the table above is correctly worn.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Have a spill kit readily available.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.[6]

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact and minimize dust generation.[1][5]

    • Keep the container tightly closed when not in use.[2][7]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly after handling, even if gloves were worn.[2][5]

    • Do not eat, drink, or smoke in the handling area.[1][2]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][7]

  • Keep the container tightly sealed and store in a dry place.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a designated, compatible, and properly labeled hazardous waste container.[4][8]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and lists "this compound" as a component.[8]

Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[5] Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal.[5]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[5][8]

Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[4]

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

SafeHandlingWorkflow prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 fume_hood Work in Fume Hood ppe->fume_hood Step 2 handling Handling fume_hood->handling Step 3 weigh Weigh/Transfer Chemical handling->weigh disposal Waste Disposal handling->disposal reaction Perform Experiment weigh->reaction cleanup Post-Handling reaction->cleanup decontaminate Decontaminate Workspace & Equipment cleanup->decontaminate Step 4 remove_ppe Remove PPE decontaminate->remove_ppe Step 5 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Step 6 collect_waste Collect Contaminated Materials in Labeled Hazardous Waste Container disposal->collect_waste Step 7 contact_ehs Consult EHS for Pickup collect_waste->contact_ehs Step 8

Caption: Workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.